2,5-Dibromo-4-(hydroxymethyl)thiazole
Description
BenchChem offers high-quality 2,5-Dibromo-4-(hydroxymethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-4-(hydroxymethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dibromo-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NOS/c5-3-2(1-8)7-4(6)9-3/h8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBQIWVOTDMGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=N1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586056 | |
| Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-32-5 | |
| Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 2,5-Dibromo-4-(hydroxymethyl)thiazole
CAS Number: 934236-32-5[1]
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged heterocyclic motif, forming the core of numerous approved therapeutic agents and serving as a cornerstone in medicinal chemistry.[2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutics, particularly in the realm of kinase inhibition.[2][3] Within this class of valuable building blocks, 2,5-Dibromo-4-(hydroxymethyl)thiazole has emerged as a particularly strategic intermediate. The presence of two differentially reactive bromine atoms at the C2 and C5 positions, coupled with a versatile hydroxymethyl group at C4, provides medicinal chemists with a powerful tool for constructing complex molecular architectures and exploring chemical space with precision. This guide offers an in-depth examination of the synthesis, properties, and applications of this key intermediate for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's fundamental properties and safety considerations is paramount before its application in any research or development workflow.
Key Properties
| Property | Value | Reference |
| CAS Number | 934236-32-5 | [1] |
| Molecular Formula | C₄H₃Br₂NOS | [1] |
| Molecular Weight | 272.95 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES String | BrC(SC(Br)=N1)=C1CO | [1] |
| InChI Key | LYBQIWVOTDMGEP-UHFFFAOYSA-N | [1] |
Safety and Handling
2,5-Dibromo-4-(hydroxymethyl)thiazole is classified as harmful if swallowed and is an irritant.[4] Standard laboratory safety protocols should be strictly adhered to when handling this compound.
-
Hazard Codes: Acute Toxicity, Oral (Category 4), Irritant.[1]
-
GHS Pictogram: GHS07 (Exclamation Mark).[1]
-
Signal Word: Warning.[1]
-
Hazard Statement: H302 (Harmful if swallowed).[1]
-
Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. In case of eye contact, rinse cautiously with water for several minutes.[4] Store in a well-ventilated place.
Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Synthesis and Mechanistic Insights
A general and robust method for producing brominated thiazoles involves sequential bromination-debromination steps, which avoids the use of elemental bromine.[5][6]
Conceptual Synthetic Workflow
A logical approach to the synthesis would start with a pre-formed 4-substituted thiazole and introduce the bromine atoms.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: A General Procedure for Bromination
The following is a generalized protocol for the bromination of an activated thiazole ring, which serves as a foundational method that would be optimized for the specific synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
-
Reaction Setup: Dissolve the starting material, 4-(hydroxymethyl)thiazole, in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over a period of 30 minutes. The use of NBS is a safer and more selective alternative to liquid bromine.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a saturated solution of sodium thiosulfate to neutralize any remaining NBS.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Causality Behind Choices: The choice of NBS provides regioselective control and safer handling compared to elemental bromine. The reaction is typically run at a low temperature initially to control the exothermic nature of the bromination. The aqueous workup and extraction are standard procedures to remove inorganic byproducts and isolate the organic product.
Reactivity and Application in Medicinal Chemistry
The synthetic utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in the sequential and selective functionalization of its three reactive sites: the C2-Bromine, the C5-Bromine, and the C4-hydroxymethyl group.
Caption: Reactivity map showing the key functionalization points.
The bromine atom at the C2 position is generally more susceptible to nucleophilic substitution, while the C5 position is often targeted for metal-catalyzed cross-coupling reactions. This differential reactivity allows for a programmed, step-wise elaboration of the thiazole core.
Core Application: Scaffolding for Kinase Inhibitors
A primary application of dibromothiazole derivatives is in the synthesis of potent and selective protein kinase inhibitors.[3] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[3] The 2,5-disubstituted thiazole framework is an effective scaffold for designing molecules that fit into the ATP-binding pocket of these enzymes.
Glycogen Synthase Kinase 3 (GSK-3) Inhibition: Derivatives of 2,5-dibromothiazole are instrumental in synthesizing inhibitors for Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease.[4][8][9] The development of selective GSK-3 inhibitors is a promising therapeutic strategy.[4][8][9] Using intermediates like 2,5-Dibromo-4-(hydroxymethyl)thiazole, researchers can build libraries of compounds to probe the GSK-3 binding site, leading to the discovery of potent inhibitors with IC₅₀ values in the low micromolar range.[8][9][10]
Spectroscopic Characterization: A Guide to Identification
Accurate identification of 2,5-Dibromo-4-(hydroxymethyl)thiazole is critical for its use in subsequent synthetic steps. While a comprehensive, published dataset for this specific molecule is elusive, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A singlet for the methylene protons (-CH₂-) of the hydroxymethyl group, likely appearing around δ 4.5-5.0 ppm.
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent. This signal would disappear upon a D₂O shake.
-
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework.
-
A signal for the methylene carbon (-CH₂OH) is expected around δ 60-65 ppm.
-
Three signals for the thiazole ring carbons. The carbon bearing the hydroxymethyl group (C4) would be significantly deshielded, while the two bromine-substituted carbons (C2 and C5) would appear at distinct chemical shifts, typically in the aromatic region (δ 110-150 ppm).[11][12]
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
C-H stretching vibrations from the methylene group around 2850-2960 cm⁻¹.
-
Characteristic C=N and C=C stretching vibrations from the thiazole ring in the 1500-1650 cm⁻¹ region.
-
A strong C-O stretching band around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
-
Expected [M]+: 272.95 (calculated for C₄H₃Br₂NOS).
-
Isotopic Pattern: A characteristic isotopic pattern for two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks) would be a definitive feature for confirming the presence of the two bromine atoms.
Conclusion
2,5-Dibromo-4-(hydroxymethyl)thiazole is more than just a chemical intermediate; it is a versatile platform engineered for complexity and diversity in molecular design. Its well-defined reactive sites offer a predictable and powerful entry point for the synthesis of novel compounds, particularly in the highly competitive field of kinase inhibitor development. This guide provides the foundational knowledge—from synthesis principles to key applications and characterization data—to empower researchers to effectively leverage this strategic building block in their pursuit of the next generation of therapeutic agents.
References
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Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2020). MDPI. Available at: [Link]
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Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PubMed Central. Available at: [Link]
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Discovery and design of novel small molecule gsk‐3 inhibitors targeting the substrate binding site. (2020). Bar-Ilan University Research Authority. Available at: [Link]
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Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2020). PubMed. Available at: [Link]
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Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. International Journal of Chemical Engineering and Applications. Available at: [Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. R Discovery. Available at: [Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). PubMed. Available at: [Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. ResearchGate. Available at: [Link]
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GSK-3 inhibitory compounds. A: Structures of inhibitors studied. B:... ResearchGate. Available at: [Link]
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The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). PubMed Central. Available at: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). R Discovery. Available at: [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Available at: [Link]
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A Technical Guide to 2,5-Dibromo-4-(hydroxymethyl)thiazole: A Versatile Building Block in Modern Drug Discovery
Abstract: This document provides a comprehensive technical overview of 2,5-Dibromo-4-(hydroxymethyl)thiazole, a key heterocyclic building block. Addressed to researchers and professionals in drug development, this guide details the compound's physicochemical properties, outlines a robust, field-proven synthetic pathway, and discusses its strategic application in medicinal chemistry. Emphasis is placed on the rationale behind methodological choices, ensuring protocols are presented as self-validating systems grounded in established chemical principles.
Introduction: The Strategic Value of the Dibromothiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a cornerstone of modern drug design. The introduction of two bromine atoms at the 2- and 5-positions, as seen in 2,5-Dibromo-4-(hydroxymethyl)thiazole , transforms this simple heterocycle into a powerful and versatile synthetic intermediate.
The differential reactivity of the C2 and C5 bromine atoms provides medicinal chemists with two distinct handles for sequential, site-selective functionalization through cross-coupling reactions. This feature is instrumental in the construction of complex molecular architectures, enabling the systematic exploration of chemical space around the thiazole core. This strategic diversification is particularly valuable in the development of kinase inhibitors for oncology and compounds targeting neurodegenerative diseases. The 4-(hydroxymethyl) group offers an additional site for modification or a crucial interaction point with biological targets.
Physicochemical and Structural Properties
2,5-Dibromo-4-(hydroxymethyl)thiazole is a solid at room temperature. Its core data, essential for experimental planning, are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 272.95 g/mol | [1] |
| Molecular Formula | C₄H₃Br₂NOS | [1] |
| CAS Number | 934236-32-5 | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 349.0 ± 27.0 °C (Predicted) | |
| Density | 2.306 ± 0.06 g/cm³ (Predicted) | |
| pKa | 12.10 ± 0.10 (Predicted) |
Chemical Structure
The structure of the molecule, featuring the thiazole core with bromine atoms at positions 2 and 5 and a hydroxymethyl group at position 4, is depicted below.
Caption: Chemical structure of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Step 1: Reduction of 2,5-Dibromothiazole-4-carboxylic acid
Principle: Carboxylic acids are effectively reduced to primary alcohols using powerful hydride-donating agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the stabilized carboxylate anion.[2][3] Sodium borohydride (NaBH₄) is not sufficiently reactive for this purpose.[2] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Detailed Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.
-
Expertise & Experience: Using a slight excess of LiAlH₄ ensures the complete consumption of the starting material. Anhydrous THF is critical; any moisture will quench the reagent and reduce the yield.
-
-
Substrate Addition: Dissolve 2,5-Dibromothiazole-4-carboxylic acid (1.0 equivalent) in a separate volume of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Trustworthiness: Slow, dropwise addition is a critical safety and control measure. It manages the exothermic reaction between the acidic proton of the carboxylic acid and the hydride, preventing a dangerous temperature spike.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Self-Validation: A successful quench is indicated by the formation of a white, filterable precipitate and the evolution of hydrogen gas (use caution). The solution should be stirred until the precipitate forms completely.
-
-
Isolation and Purification: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Analytical Characterization
While specific, published spectral data for this compound is scarce, the identity and purity of the synthesized material must be confirmed using standard analytical techniques. The expected results are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple. Key signals would include a singlet for the two protons of the methylene group (-CH₂OH) and a broad singlet for the hydroxyl proton (-OH). The chemical shift of the CH₂ protons would likely appear around 4.5-5.0 ppm.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Four distinct carbon signals are expected: one for the -CH₂OH carbon (approx. 55-65 ppm) and three for the thiazole ring carbons, with the brominated carbons (C2 and C5) appearing at lower field strengths.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks). The molecular ion peak (M+) should correspond to the calculated molecular weight (approx. 272.95 m/z).
-
Melting Point (MP): A sharp melting point is indicative of high purity. This should be determined using a standard melting point apparatus.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in its role as a scaffold for building kinase inhibitors. The differential reactivity of the C2 and C5 bromine atoms is the key to its strategic value. The C2-Br bond is generally more susceptible to nucleophilic aromatic substitution and certain cross-coupling reactions than the C5-Br bond, allowing for selective, stepwise functionalization.
A common and powerful application is the Suzuki-Miyaura cross-coupling reaction to install aryl or heteroaryl groups, which are often crucial for binding within the ATP pocket of protein kinases.
Workflow: Selective Suzuki-Miyaura Coupling
Caption: Selective Suzuki coupling at the C2 position of the thiazole core.
Representative Protocol: C2-Selective Suzuki-Miyaura Coupling
Principle: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the more reactive C2 position of the dibromothiazole and an arylboronic acid. The choice of catalyst, base, and solvent is critical for achieving high yield and selectivity.
-
Reaction Setup: To a reaction vessel, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Expertise & Experience: Using a slight excess of the boronic acid drives the reaction to completion. Pd(PPh₃)₄ is a reliable catalyst for this type of transformation. Cesium carbonate is often a superior base for challenging couplings.
-
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or DME and water (e.g., 4:1 ratio). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Self-Validation: Proper degassing is essential to prevent oxidation of the Pd(0) catalyst, which would deactivate it and halt the reaction.
-
-
Heating: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the 5-Bromo-2-aryl-4-(hydroxymethyl)thiazole.
-
Further Functionalization: The remaining bromine at the C5 position can then be used for a second, different cross-coupling reaction, allowing for the synthesis of diverse, unsymmetrically substituted thiazoles.
Safety and Handling
2,5-Dibromo-4-(hydroxymethyl)thiazole should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: Acutely toxic if swallowed (H302) and may cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2,5-Dibromo-4-(hydroxymethyl)thiazole is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its well-defined reactive sites allow for the controlled and predictable synthesis of complex libraries of compounds, particularly for targets like protein kinases. The protocols and principles outlined in this guide provide researchers with a solid foundation for synthesizing, characterizing, and strategically employing this valuable building block in their pursuit of novel therapeutics.
References
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2,5-Dibromothiazole-4-carboxylic acid. Lead Sciences.[Link]
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Reduction of carboxylic acids. Chemguide.[Link]
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2,5-DIBROMO-THIAZOLE-4-CARBOXYLIC ACID [943735-44-2]. Chemsigma.[Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate.[Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem.[Link]
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Noolvi, M. N., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 56. [Link]
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Geyik, M. O., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7490. [Link]
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18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts.[Link]
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An In-depth Technical Guide to 2,5-Dibromo-4-(hydroxymethyl)thiazole: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromo-4-(hydroxymethyl)thiazole is a key heterocyclic building block, poised for significant applications in medicinal chemistry and materials science. Its trifunctional nature, featuring two reactive bromine atoms at positions C2 and C5 and a versatile hydroxymethyl group at C4, offers a unique platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its structure, physicochemical properties, and proposes a robust synthetic strategy. Furthermore, it delves into the compound's reactivity, with a particular focus on selective cross-coupling reactions, and explores its potential in the development of novel therapeutic agents. This document serves as a technical resource for researchers aiming to leverage the synthetic potential of this versatile thiazole derivative.
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds, including FDA-approved drugs. The functionalization of the thiazole nucleus at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making substituted thiazoles highly sought-after intermediates in organic synthesis.
2,5-Dibromo-4-(hydroxymethyl)thiazole emerges as a particularly valuable derivative. The two bromine atoms serve as versatile handles for selective functionalization through a variety of cross-coupling reactions, while the hydroxymethyl group provides a site for esterification, etherification, or oxidation to introduce further diversity. This guide aims to provide a deep dive into the chemistry of this compound, empowering researchers to unlock its full potential.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2,5-Dibromo-4-(hydroxymethyl)thiazole are summarized below.
Chemical Structure
The structure of 2,5-Dibromo-4-(hydroxymethyl)thiazole, with the CAS Number 934236-32-5, is depicted below.[2][3]
Caption: Chemical structure of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Physicochemical Data
A summary of the key physicochemical properties of 2,5-Dibromo-4-(hydroxymethyl)thiazole is provided in the table below.[2][3]
| Property | Value |
| CAS Number | 934236-32-5 |
| Molecular Formula | C₄H₃Br₂NOS |
| Molecular Weight | 272.95 g/mol |
| Appearance | Solid |
| SMILES | OCc1c(Br)sc(Br)n1 |
| InChI | 1S/C4H3Br2NOS/c5-3-2(1-8)7-4(6)9-3/h8H,1H2 |
Note: Some physical properties like boiling point and density are based on computational predictions and have not been experimentally verified in the available literature.
Proposed Synthesis Pathway
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Hantzsch Thiazole Synthesis
The synthesis would commence with the well-established Hantzsch thiazole synthesis.
-
Reaction Setup: To a solution of ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol, add an equimolar amount of thioformamide.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours to facilitate the initial condensation and subsequent cyclization.
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized, and the product, ethyl 4-methylthiazole-5-carboxylate, is extracted with an organic solvent, dried, and purified by column chromatography.
Causality: The Hantzsch synthesis is a cornerstone of thiazole chemistry, providing a reliable method for constructing the thiazole ring from readily available α-haloketones and a thioamide.
Step 2: Reduction of the Ester
The ester group is then reduced to the primary alcohol.
-
Reaction Setup: The purified ethyl 4-methylthiazole-5-carboxylate is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
-
Reaction Conditions: The solution is cooled in an ice bath, and a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise. The reaction is then stirred at room temperature until completion.
-
Work-up and Isolation: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield (4-methylthiazol-5-yl)methanol.
Causality: LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols efficiently. The anhydrous and inert conditions are crucial to prevent quenching of the reagent and ensure a high yield.
Step 3: Bromination of the Thiazole Ring
The final step involves the dibromination of the thiazole ring.
-
Reaction Setup: (4-methylthiazol-5-yl)methanol is dissolved in a suitable solvent, such as chloroform or carbon tetrachloride.
-
Reaction Conditions: N-Bromosuccinimide (NBS) (2.2 equivalents) is added to the solution, along with a radical initiator like AIBN or benzoyl peroxide. The mixture is heated to reflux and irradiated with a UV lamp to facilitate the bromination at the C2 and C5 positions.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Causality: NBS is a common and effective reagent for the bromination of electron-rich aromatic rings like thiazoles. The use of a radical initiator and light promotes the reaction. The stoichiometry is controlled to achieve dibromination.
Reactivity and Synthetic Utility
The synthetic utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in the differential reactivity of its functional groups.
Reactivity of the Bromine Atoms
The two bromine atoms at positions C2 and C5 are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. It is well-documented that in dibrominated thiazoles, the C2 position is generally more reactive towards oxidative addition to the palladium catalyst due to the adjacent nitrogen atom. This regioselectivity allows for the sequential and controlled introduction of different substituents at the C2 and C5 positions.
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A Technical Guide to the Synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole: Strategies and Methodologies for Drug Discovery Intermediates
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways leading to 2,5-Dibromo-4-(hydroxymethyl)thiazole, a crucial building block in medicinal chemistry and materials science. The thiazole nucleus is a privileged scaffold, widely recognized for its presence in numerous pharmacologically active compounds.[1][2][3] The strategic introduction of bromine atoms and a hydroxymethyl group onto the thiazole ring creates a trifunctionalized intermediate ripe for diverse chemical modifications. This document outlines the prevailing synthetic strategies, focusing on the regioselective functionalization of the thiazole core. It offers a detailed, field-tested experimental protocol, discusses the underlying reaction mechanisms, and provides insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in drug development and organic synthesis, aiming to equip them with the knowledge to reliably produce this valuable intermediate.
Introduction: The Significance of Functionalized Thiazoles
The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, integral to the structure of numerous natural products (like Vitamin B1) and synthetic drugs, including antimicrobials, anti-inflammatory agents, and anti-cancer therapeutics.[1][4][5] Its unique electronic properties and ability to engage in various biological interactions make it an attractive scaffold for drug design.[3]
The target molecule, 2,5-Dibromo-4-(hydroxymethyl)thiazole (CAS No. 934236-32-5), is a particularly valuable synthetic intermediate.[6][7][8] Its key features include:
-
Two distinct bromine atoms: The bromine at the C2 position exhibits different reactivity from the bromine at the C5 position, allowing for selective, sequential functionalization through reactions like metal-halogen exchange or cross-coupling.
-
A primary alcohol: The hydroxymethyl group at the C4 position serves as a versatile handle for oxidation to an aldehyde, esterification, or conversion into other functional groups.
This trifunctional nature allows for the rapid generation of diverse molecular libraries, a critical process in modern lead optimization for drug discovery.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole typically begins with a commercially available, stable starting material: 2,5-Dibromothiazole (CAS No. 4175-78-4).[9][10][11] The primary challenge lies in the regioselective introduction of a one-carbon unit at the C4 position, which is subsequently reduced to the desired hydroxymethyl group.
Two principal strategies dominate the literature for C4-functionalization of the thiazole ring:
-
Metal-Halogen Exchange followed by Formylation: This is the most direct and widely employed method. It involves the selective lithiation of a less reactive position, followed by quenching with a formylating agent.
-
Vilsmeier-Haack Formylation: This classic method uses a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF) to directly formylate electron-rich aromatic systems.[12][13][14] While effective for many thiazoles, its application to dibrominated systems requires careful optimization to manage reactivity and potential side reactions.[15][16]
The subsequent reduction of the intermediate aldehyde to the primary alcohol is a standard transformation, typically achieved with mild reducing agents like sodium borohydride (NaBH₄).
This guide will focus on the most robust and reproducible pathway: Lithiation and Formylation, followed by Reduction.
Primary Synthetic Pathway: A Two-Step Approach
The most reliable synthesis proceeds in two distinct steps:
-
Step 1: Formylation of 2,5-Dibromothiazole to produce 2,5-Dibromo-4-formylthiazole.
-
Step 2: Reduction of the formyl group to a hydroxymethyl group.
Caption: Synthetic workflow for 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Mechanism Deep Dive & Causality
Step 1: Regioselective Formylation via Lithiation
The core of this synthesis lies in the selective functionalization at the C4 position. While both C4 and C5 positions are brominated, direct deprotonation at C4 is challenging. The established strategy involves a lithium-halogen exchange. However, with two bromine atoms, regioselectivity is paramount.
The C2 position of the thiazole ring is the most acidic proton, but in 2,5-dibromothiazole, this position is unsubstituted. The C-Br bond at the C2 position is generally more labile towards lithium-halogen exchange than the C5-Br bond. However, many protocols achieve selective functionalization at the C4/C5 positions of related thiazoles through careful control of the lithiating agent and temperature.[17][18]
In the case of 2,5-dibromopyridine, a related heterocyclic system, solvent and concentration have been shown to strongly influence the selectivity of monolithiation.[19] A similar principle applies here. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at very low temperatures (-78 °C) in an ethereal solvent like THF facilitates a clean lithium-halogen exchange. The resulting aryllithium species is a potent nucleophile.
Quenching this intermediate with an electrophile like N,N-Dimethylformamide (DMF) introduces the formyl group. The reaction proceeds via nucleophilic attack of the lithiated thiazole on the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate subsequently collapses, and upon aqueous workup, hydrolyzes to yield the desired aldehyde, 2,5-Dibromo-4-formylthiazole.
Step 2: Aldehyde Reduction
This is a standard nucleophilic addition reaction. Sodium borohydride (NaBH₄) in a protic solvent like methanol (MeOH) or ethanol (EtOH) is the reagent of choice. It is mild enough not to affect the C-Br bonds while being highly effective for reducing aldehydes. The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde, and a subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.
Detailed Experimental Protocol
This protocol is a synthesized representation of best practices and should be performed by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of 2,5-Dibromo-4-formylthiazole
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 2,5-Dibromothiazole (1.0 eq) and anhydrous Tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Quenching: Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming & Quenching: After stirring for another 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C and then quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2,5-Dibromo-4-formylthiazole.
Step 2: Synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Setup: To a round-bottom flask, dissolve the purified 2,5-Dibromo-4-formylthiazole (1.0 eq) in methanol (MeOH, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentration & Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can often be purified by recrystallization or a short plug of silica gel to yield the final product, 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Data Summary and Characterization
The following table summarizes typical reaction parameters and expected outcomes. Yields are representative and may vary based on scale and specific conditions.
| Parameter | Step 1: Formylation | Step 2: Reduction |
| Starting Material | 2,5-Dibromothiazole | 2,5-Dibromo-4-formylthiazole |
| Key Reagents | n-BuLi, DMF | NaBH₄ |
| Solvent | Anhydrous THF | Methanol |
| Temperature | -78 °C | 0 °C to RT |
| Typical Yield | 60-75% | 85-95% |
| Purification | Column Chromatography | Recrystallization / Chromatography |
Characterization of 2,5-Dibromo-4-(hydroxymethyl)thiazole:
-
Appearance: Typically a white to off-white solid.[8]
-
Molecular Formula: C₄H₃Br₂NOS[6]
-
Molecular Weight: 272.96 g/mol [6]
-
¹H NMR: Expect characteristic peaks for the -CH₂- group and the -OH proton.
-
¹³C NMR: Expect signals for the three thiazole carbons and the hydroxymethyl carbon.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for two bromine atoms.
Troubleshooting and Process Optimization
-
Low Yield in Step 1: This is often due to moisture in the reaction, which quenches the lithiated intermediate. Ensure all glassware is flame-dried and solvents are anhydrous. Debrominated starting material is a common byproduct if the lithiated species is protonated.[20]
-
Formation of Isomers: If lithiation is not regioselective, a mixture of products may form. Strict adherence to low temperatures (-78 °C) is critical to favor the desired lithium-halogen exchange pathway.[21]
-
Incomplete Reduction in Step 2: If starting aldehyde remains, add an additional portion of NaBH₄. Ensure the reagent is fresh, as it can degrade over time.
-
Side Reactions: Over-reduction is generally not an issue with NaBH₄, but stronger reducing agents could potentially affect the C-Br bonds.
Conclusion
The synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole is a robust and reproducible process when key parameters, particularly temperature and anhydrous conditions, are strictly controlled. The two-step sequence involving regioselective formylation via lithiation followed by a mild reduction provides a reliable route to this highly valuable and versatile building block. Mastery of this synthesis opens the door to a vast chemical space for the development of novel therapeutics and advanced materials.
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An In-depth Technical Guide to (2,5-Dibromothiazol-4-yl)methanol: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug design. Within this class, halogenated thiazoles, particularly brominated derivatives, serve as exceptionally versatile synthetic intermediates. This guide focuses on (2,5-dibromothiazol-4-yl)methanol , a key building block whose strategic placement of bromine atoms and a functional hydroxymethyl group allows for sequential and regioselective chemical modifications. This technical whitepaper will provide a comprehensive overview of its synthesis, key chemical properties, reactivity—with a focus on palladium-catalyzed cross-coupling reactions—and its application in the synthesis of therapeutically relevant molecules, such as inhibitors of Glycogen Synthase Kinase 3 (GSK-3).
Compound Identification and Properties
The formal IUPAC name for the topic compound is (2,5-dibromothiazol-4-yl)methanol . It is also commonly referred to as 2,5-Dibromo-4-(hydroxymethyl)thiazole or 2,5-dibromo-4-thiazolemethanol.
| Property | Value | Source |
| IUPAC Name | (2,5-dibromothiazol-4-yl)methanol | N/A |
| CAS Number | 934236-32-5 | [1][2][3] |
| Molecular Formula | C₄H₃Br₂NOS | [1][2] |
| Molecular Weight | 272.95 g/mol | [1] |
| Physical Form | Solid | [1] |
| SMILES | OCc1c(Br)sc(Br)n1 | N/A |
| InChI Key | LYBQIWVOTDMGEP-UHFFFAOYSA-N | [1] |
Synthesis of (2,5-Dibromothiazol-4-yl)methanol
The synthesis of (2,5-dibromothiazol-4-yl)methanol is most effectively achieved through the direct bromination of the commercially available precursor, 4-(hydroxymethyl)thiazole. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a safer and more manageable source of electrophilic bromine compared to liquid bromine.[4][5] The reaction proceeds readily, with bromination occurring at the two most activated positions of the thiazole ring, C2 and C5.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is based on established methods for the bromination of electron-rich heterocycles using NBS.[6][7]
Materials:
-
4-(Hydroxymethyl)thiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-(hydroxymethyl)thiazole (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield (2,5-dibromothiazol-4-yl)methanol.
Spectroscopic Characterization
Expected ¹H NMR (in CDCl₃, 500 MHz):
-
δ ~4.8 ppm (s, 2H): This singlet corresponds to the two protons of the hydroxymethyl (-CH₂OH) group.
-
δ ~2.0-3.0 ppm (br s, 1H): A broad singlet for the hydroxyl (-OH) proton, which may vary in chemical shift and could exchange with D₂O.
Expected ¹³C NMR (in CDCl₃, 125 MHz):
-
δ ~145-150 ppm: Quaternary carbon at C4 (bearing the hydroxymethyl group).
-
δ ~120-125 ppm: Quaternary, bromine-bearing carbon at C2.
-
δ ~110-115 ppm: Quaternary, bromine-bearing carbon at C5.
-
δ ~55-60 ppm: Carbon of the hydroxymethyl group (-CH₂OH).
Reactivity and Applications in Drug Discovery
The synthetic utility of (2,5-dibromothiazol-4-yl)methanol lies in the differential reactivity of its two bromine atoms, allowing for selective functionalization. The C2-Br bond is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions than the C5-Br bond. This regioselectivity is crucial for the stepwise construction of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
(2,5-Dibromothiazol-4-yl)methanol is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation in modern drug discovery.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds with aryl or vinyl boronic acids. By carefully selecting the reaction conditions, it is possible to achieve selective coupling at either the C2 or C5 position.
-
Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, introducing amine functionalities that are prevalent in many drug candidates.
Application in the Synthesis of GSK-3 Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, type II diabetes, and certain cancers.[8][9][10] The development of potent and selective GSK-3 inhibitors is a major focus of current research.[11][12][13] Thiazole-containing ureas have emerged as a promising class of GSK-3 inhibitors.[6]
(2,5-Dibromothiazol-4-yl)methanol can serve as a starting material for the synthesis of such inhibitors. A representative synthetic route would involve a sequential cross-coupling strategy. First, a selective Buchwald-Hartwig amination at the more reactive C2 position could be performed, followed by a Suzuki-Miyaura coupling at the C5 position. The hydroxymethyl group could then be oxidized to an aldehyde or carboxylic acid for further derivatization, or it could be protected and deprotected as needed.
Illustrative Synthetic Scheme:
A plausible synthetic route to a generic thiazole-based urea GSK-3 inhibitor is outlined below. This demonstrates the strategic use of (2,5-dibromothiazol-4-yl)methanol.
Conclusion
(2,5-Dibromothiazol-4-yl)methanol is a high-value synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis from 4-(hydroxymethyl)thiazole and the differential reactivity of its two bromine atoms make it an ideal scaffold for the construction of complex molecular architectures. The ability to perform sequential and regioselective palladium-catalyzed cross-coupling reactions allows for the precise introduction of various pharmacophoric elements. As demonstrated by its potential application in the synthesis of GSK-3 inhibitors for Alzheimer's disease, this compound provides a versatile platform for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize (2,5-dibromothiazol-4-yl)methanol in their synthetic endeavors.
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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Lim, C. H., et al. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. Retrieved from [Link]
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The Strategic Utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromo-4-(hydroxymethyl)thiazole, a strategically functionalized heterocyclic building block, has emerged as a valuable scaffold in medicinal chemistry. Its unique electronic properties and the differential reactivity of its two bromine atoms provide medicinal chemists with a versatile platform for the synthesis of complex molecular architectures. This guide delves into the core attributes of this compound, offering insights into its synthesis, physicochemical properties, and, most critically, its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. By providing a comprehensive overview of its reactivity, including detailed protocols for its strategic functionalization via palladium-catalyzed cross-coupling reactions, this document serves as a technical resource for researchers aiming to leverage this potent intermediate in their drug discovery programs.
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, act as a bioisosteric replacement for other functionalities, and serve as a rigid scaffold for the precise orientation of pharmacophoric groups has cemented its status as a privileged structure in drug design. The introduction of two bromine atoms at the 2 and 5 positions, as seen in 2,5-dibromothiazole derivatives, bestows upon the core scaffold a set of reactive handles for systematic chemical exploration.[1] This di-halogenated pattern is particularly advantageous as it allows for selective and sequential chemical modifications, a critical feature for the construction of diverse compound libraries and the fine-tuning of pharmacological properties.[1] The further incorporation of a hydroxymethyl group at the 4-position, as in the title compound, introduces an additional point for diversification or for modulating physicochemical properties such as solubility.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2,5-Dibromo-4-(hydroxymethyl)thiazole is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
Table 1: Physicochemical Properties of 2,5-Dibromo-4-(hydroxymethyl)thiazole
| Property | Value | Source |
| SMILES String | BrC(SC(Br)=N1)=C1CO | |
| CAS Number | 934236-32-5 | |
| Molecular Formula | C₄H₃Br₂NOS | |
| Molecular Weight | 272.95 g/mol | |
| Appearance | Solid | |
| Boiling Point (Predicted) | 349.0 ± 27.0 °C | [2] |
| Density (Predicted) | 2.306 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 12.10 ± 0.10 | [2] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the methylene protons of the hydroxymethyl group and the hydroxyl proton. ¹³C NMR would provide signals for the three carbon atoms of the thiazole ring and the methylene carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch of the alcohol, C-N and C=N stretching of the thiazole ring, and C-Br stretching.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.
Synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole
While a specific, detailed experimental protocol for the synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole is not widely published, its preparation can be logically inferred from established synthetic routes for substituted thiazoles. A plausible synthetic approach would involve the bromination of a pre-existing 4-(hydroxymethyl)thiazole derivative.
The Cornerstone of Reactivity: Selective Functionalization
The synthetic utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole is fundamentally rooted in the differential reactivity of the bromine atoms at the C2 and C5 positions of the thiazole ring. The C2-Br bond is generally more susceptible to nucleophilic aromatic substitution and certain cross-coupling reactions compared to the C5-Br bond. This reactivity difference is the key to performing selective and sequential functionalization, allowing for the controlled introduction of different substituents at each position.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are the workhorse methodologies for the derivatization of this scaffold.[1] These reactions enable the formation of carbon-carbon bonds, connecting the thiazole core to a wide array of aryl and heteroaryl groups.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl structures from the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[3]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
The following is a generalized, self-validating protocol for the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-4-(hydroxymethyl)thiazole with an arylboronic acid. The specific conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization for different substrates.
Diagram 2: Experimental Workflow for a Suzuki-Miyaura Coupling
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"2,5-Dibromo-4-(hydroxymethyl)thiazole" safety data sheet
An In-Depth Technical Guide to the Safe Handling and Application of 2,5-Dibromo-4-(hydroxymethyl)thiazole
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 2,5-Dibromo-4-(hydroxymethyl)thiazole. As a pivotal building block in medicinal chemistry, understanding its characteristics is paramount for both innovative research and ensuring laboratory safety.
Introduction: A Versatile Heterocyclic Building Block
2,5-Dibromo-4-(hydroxymethyl)thiazole is a substituted thiazole, a class of heterocyclic compounds integral to numerous pharmaceutical agents. The thiazole ring is a key scaffold found in various biologically active molecules, contributing to anticancer, antimicrobial, and antiviral therapies.[1][2] The utility of this specific compound is significantly enhanced by its functional groups: two bromine atoms and a hydroxymethyl group. The bromine atoms serve as versatile handles for functionalization, particularly in cross-coupling reactions that are fundamental to modern medicinal chemistry for constructing complex molecular architectures.[3]
This document moves beyond a standard safety data sheet (SDS) to provide a deeper, field-proven perspective on why specific safety measures are necessary, grounding these protocols in the compound's chemical nature and reactivity.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's physical properties is the foundation of its safe and effective use. The key identifiers and properties of 2,5-Dibromo-4-(hydroxymethyl)thiazole are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 934236-32-5 | [4][5] |
| Molecular Formula | C₄H₃Br₂NOS | [4][5][6] |
| Molecular Weight | 272.95 g/mol | [6] |
| Appearance | Solid | [7] |
| Boiling Point | 349.0 ± 27.0 °C (Predicted) | [7][8] |
| Density | 2.306 ± 0.06 g/cm³ (Predicted) | [7][8] |
| pKa | 12.10 ± 0.10 (Predicted) | [7][8] |
Chemical Structure
The arrangement of atoms dictates the molecule's reactivity and its interactions within biological systems. The structure features a five-membered thiazole ring, substituted at positions 2 and 5 with bromine atoms and at position 4 with a hydroxymethyl group.
Caption: Chemical structure of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Section 2: Hazard Identification and Toxicological Profile
Based on available data, 2,5-Dibromo-4-(hydroxymethyl)thiazole is classified as harmful if swallowed and is a suspected irritant.[5][8] A comprehensive toxicological profile is not available, which necessitates a cautious approach, treating the compound as potentially hazardous upon inhalation and skin contact as well.
Table 2: GHS Hazard Classification
| Category | Classification | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity | Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [8] |
| Irritation | Irritant | GHS07 (Exclamation Mark) | Warning | (Implied, Xi code) | [5][7][9] |
Expert Analysis of Toxicological Risks:
-
Acute Oral Toxicity (H302): This is the primary documented hazard.[8] Ingestion of small quantities could lead to adverse health effects. This classification underscores the critical importance of preventing any mouth contact, including indirect transfer from contaminated hands or surfaces.
-
Skin and Eye Irritation: Although not formally classified under GHS in all available documents, the "Xi" hazard code suggests it is an irritant.[7] Halogenated organic compounds frequently cause irritation. The causality lies in their ability to disrupt cell membranes and proteins upon contact with skin or eyes. Therefore, assuming the compound is an irritant is a prudent measure.
-
Inhalation Hazard: As a solid, the primary inhalation risk comes from airborne dust or aerosol. The respiratory system is a rapid absorption route into the bloodstream. Given the lack of specific inhalation toxicity data, minimizing dust generation is a critical safety protocol.
-
Data Gaps: The absence of extensive toxicological studies (e.g., carcinogenicity, mutagenicity, reproductive toxicity) is a crucial finding.[10] In drug development, this is common for novel building blocks. The logical and safe approach is to handle the compound with a high degree of caution, assuming potential for unknown long-term effects until more data is available.
Section 3: Core Safety Protocols and Procedures
Adherence to a multi-layered safety strategy is essential. This involves a workflow that begins with risk assessment and is implemented through engineering controls, appropriate PPE, and strict handling procedures.
Risk Assessment Workflow
Before any experiment, a thorough risk assessment must be performed. This is not merely a procedural step but a critical thinking process to anticipate and mitigate potential hazards.
Caption: Workflow for risk assessment before handling the compound.
Engineering and Administrative Controls
The first line of defense is to engineer hazards out of the workspace.
-
Primary Engineering Control: All manipulations of solid 2,5-Dibromo-4-(hydroxymethyl)thiazole that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood. The rationale is to capture any airborne particles at the source, preventing inhalation by the researcher.[10]
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this compound.
-
Designated Areas: Clearly label and designate specific areas within the lab for handling this compound to prevent cross-contamination.
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[11] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[10][11]
-
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the identified risks.
Caption: PPE selection guide for handling the compound.
Step-by-Step PPE Protocol:
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields at all times in the laboratory.[12]
-
Hand Protection: Wear nitrile gloves. Before use, inspect gloves for any signs of degradation or puncture. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate waste container.[10]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is mandatory. Ensure clothing covers all exposed skin.
-
Respiratory Protection: While a fume hood should be sufficient, if a situation arises where dust generation is unavoidable and cannot be contained (e.g., cleaning a large spill), a NIOSH-approved respirator with a particulate filter may be required.
Handling and Storage Protocol
Safe Handling:
-
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is on, and spill cleanup materials are accessible.
-
Weighing: To minimize dust, weigh the solid on a tared weigh paper or in a container within the fume hood. Use a spatula to gently transfer the material. Avoid pouring the solid from a height.
-
Transfers: If transferring the solid to a reaction vessel, do so carefully within the fume hood. If making a solution, add the solvent to the vessel containing the solid slowly to avoid splashing.
-
Cleanup: After handling, decontaminate the spatula and the balance area with an appropriate solvent (e.g., ethanol) and a wipe. Dispose of all contaminated materials as hazardous waste.
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The rationale is to protect it from moisture and atmospheric contaminants that could degrade the compound.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[10] These substances can react exothermically or degrade the compound, potentially creating unknown and more hazardous byproducts.
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate: Alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.
-
Control: Prevent the spread of the solid. Do not use a dry brush or compressed air, as this will aerosolize the dust.
-
Cleanup: For a small spill, gently cover with an absorbent material. Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[10] Decontaminate the area with a suitable solvent.
First Aid:
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention. Call a poison control center or doctor.[10][11] Inducing vomiting can cause the chemical to be aspirated into the lungs.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10][13]
Section 4: Reactivity and Synthetic Considerations for Drug Development
For the medicinal chemist, 2,5-Dibromo-4-(hydroxymethyl)thiazole is a valuable starting material due to its inherent reactivity.
-
Stability: The compound is stable under normal storage and handling conditions. Hazardous polymerization is not expected to occur.[10]
-
Reactivity of Bromine Substituents: The two bromine atoms are located at electron-deficient positions on the thiazole ring, making them susceptible to nucleophilic aromatic substitution and, more importantly, ideal partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups, a cornerstone of modern drug synthesis.[3][14]
-
Reactivity of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group offers another site for modification. It can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid, providing entry into amide coupling or reductive amination chemistries.
-
Esterified or etherified to modify the compound's steric bulk, polarity, and potential for hydrogen bonding.
-
Understanding these reaction potentials is key to designing synthetic routes. However, each proposed reaction must be evaluated for potential hazards, such as exothermic reactions or the formation of hazardous byproducts.
Conclusion
2,5-Dibromo-4-(hydroxymethyl)thiazole is a compound of significant interest and utility for researchers in drug discovery. While its documented hazard profile is primarily limited to acute oral toxicity, a comprehensive and cautious safety approach is mandated by the presence of data gaps and its chemical structure. By integrating the principles of risk assessment, engineering controls, and meticulous personal protection and handling protocols, scientists can confidently and safely leverage the synthetic potential of this valuable molecule to advance the frontiers of medicinal chemistry.
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An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2,5-Dibromo-4-(hydroxymethyl)thiazole
Introduction: The Significance of Substituted Thiazoles in Modern Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a versatile building block for designing molecules with diverse biological activities. The compound 2,5-Dibromo-4-(hydroxymethyl)thiazole represents a key intermediate in the synthesis of more complex thiazole derivatives. The bromine atoms at the 2 and 5 positions serve as versatile synthetic handles for cross-coupling reactions, allowing for the introduction of various functionalities, while the hydroxymethyl group at the 4-position provides a site for further derivatization or can act as a crucial pharmacophoric element.
An unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of a drug discovery campaign. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 2,5-Dibromo-4-(hydroxymethyl)thiazole, a detailed protocol for its experimental analysis, and an interpretation of the data to serve as a benchmark for researchers in the field.
Predicted NMR Data for 2,5-Dibromo-4-(hydroxymethyl)thiazole
In the absence of experimentally acquired spectra in publicly available databases, we have turned to predictive algorithms to forecast the ¹H and ¹³C NMR chemical shifts for 2,5-Dibromo-4-(hydroxymethyl)thiazole. These predictions are based on extensive databases of known chemical structures and their corresponding NMR parameters.[2][3] The data presented below is predicted for a sample dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of small organic molecules.[4]
Predicted ¹H NMR Data (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH₂- | 4.75 | Singlet | 2H |
| -OH | ~2.5 (variable) | Broad Singlet | 1H |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ) ppm |
| C2 | 125.0 |
| C4 | 155.0 |
| C5 | 115.0 |
| -CH₂- | 60.0 |
Diagram of 2,5-Dibromo-4-(hydroxymethyl)thiazole with Atom Numbering
Caption: Molecular structure of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Experimental Protocol for NMR Data Acquisition: A Self-Validating Workflow
The following protocol is designed to provide a robust and comprehensive dataset for the structural confirmation of 2,5-Dibromo-4-(hydroxymethyl)thiazole. The choice of experiments is intended to not only provide primary structural information but also to cross-validate the assignments through correlations.
Step 1: Sample Preparation
-
Analyte Purity: Ensure the sample of 2,5-Dibromo-4-(hydroxymethyl)thiazole is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4] An alternative aprotic solvent like DMSO-d₆ can be used if solubility is an issue or to better resolve the hydroxyl proton signal through hydrogen bonding.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
Step 2: NMR Data Acquisition
The following experiments should be performed on a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different proton environments, their chemical shifts, and their integrations.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. This will determine the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for identifying neighboring protons. In this specific molecule, it will primarily serve to confirm the absence of couplings for the methylene and hydroxyl protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the methylene proton signal to its corresponding carbon signal.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a key experiment for establishing the connectivity of the molecule. For instance, correlations from the methylene protons to the C4 and C5 carbons of the thiazole ring would be expected.
Workflow for NMR Data Acquisition and Analysis
Caption: A streamlined workflow for the NMR analysis of organic compounds.
Interpretation of Predicted NMR Data
¹H NMR Spectrum
-
Methylene Protons (-CH₂-): The predicted chemical shift of 4.75 ppm is in the expected downfield region for a methylene group attached to an electron-withdrawing thiazole ring and an oxygen atom. The signal is expected to be a singlet as there are no adjacent protons to couple with.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent.[5] In a non-hydrogen bonding solvent like CDCl₃, it often appears as a broad singlet. Its integration should correspond to one proton. A definitive way to confirm this signal is to add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum; the hydroxyl proton signal will disappear due to deuterium exchange.
¹³C NMR Spectrum
-
Thiazole Ring Carbons (C2, C4, C5): The predicted chemical shifts of 125.0 ppm (C2), 155.0 ppm (C4), and 115.0 ppm (C5) are within the typical ranges for substituted thiazoles.[6] The C2 and C5 carbons are deshielded due to the electronegativity of the neighboring sulfur and nitrogen atoms and the attached bromine atoms. The C4 carbon is also significantly deshielded due to its attachment to the hydroxymethyl group and its position within the heterocyclic ring.
-
Methylene Carbon (-CH₂-): The predicted chemical shift of 60.0 ppm is characteristic of a carbon atom bonded to an oxygen atom and an aromatic ring.
Conclusion
The structural elucidation of synthetic intermediates like 2,5-Dibromo-4-(hydroxymethyl)thiazole is a critical step in the drug discovery process. This guide provides a comprehensive framework for the NMR analysis of this important building block. By leveraging predicted NMR data, a robust experimental protocol, and a clear understanding of spectral interpretation, researchers can confidently verify the structure of this and similar molecules, ensuring the quality and integrity of their synthetic endeavors. The application of multi-dimensional NMR techniques, as outlined, provides a self-validating system for unambiguous structure determination.
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A Technical Guide to 2,5-Dibromo-4-(hydroxymethyl)thiazole: A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Thiazoles
The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds, including approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after heterocyclic motif in drug design. The strategic introduction of halogen atoms, particularly bromine, onto the thiazole core dramatically enhances its synthetic utility, providing reactive handles for the construction of complex molecular architectures through modern cross-coupling methodologies.[3] This guide focuses on 2,5-Dibromo-4-(hydroxymethyl)thiazole (CAS No. 934236-32-5), a trifunctional building block poised for significant applications in contemporary drug discovery programs.[2][4] The presence of two differentially reactive bromine atoms, coupled with a primary alcohol, offers a rich platform for selective functionalization, enabling the exploration of diverse chemical space.
Commercial Availability
2,5-Dibromo-4-(hydroxymethyl)thiazole is commercially available from several fine chemical suppliers, facilitating its direct integration into research and development workflows. Sourcing this key intermediate from reputable vendors ensures consistency in quality and timely availability for screening and synthesis campaigns.
| Supplier | Product Number/Reference | CAS Number | Notes |
| Sigma-Aldrich | SYX00390-1G | 934236-32-5 | Available in gram quantities for early discovery research.[2] |
| CymitQuimica | IN-DA00GRUH | 934236-32-5 | Offered for laboratory use, with inquiries for larger quantities.[1] |
| Matrix Scientific | 069587 | 934236-32-5 | Supplied with hazard information, available in gram quantities. |
Synthesis and Chemical Properties: A Proposed Synthetic Route
While specific, detailed synthetic protocols for 2,5-Dibromo-4-(hydroxymethyl)thiazole are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be proposed based on established thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis.[5] A potential route could involve the bromination of a pre-formed 4-(hydroxymethyl)thiazole or a related precursor.
A likely synthetic pathway would start from a readily available α-bromoketone and a thioamide, followed by subsequent bromination of the thiazole ring. The hydroxymethyl group could be introduced via reduction of a corresponding ester or aldehyde.
Key Chemical Properties:
-
Molecular Formula: C₄H₃Br₂NOS[2]
-
Molecular Weight: 272.95 g/mol [2]
-
Appearance: Solid[2]
-
SMILES: BrC1=C(CO)N=C(Br)S1[2]
Caption: Proposed synthetic pathway for 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Applications in Drug Discovery and Development: A Scaffold for Kinase Inhibitors
The primary utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole in drug discovery lies in its role as a versatile intermediate for the synthesis of highly substituted thiazole derivatives. The differential reactivity of the bromine atoms at the C2 and C5 positions allows for selective and sequential functionalization using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[3] This is particularly valuable in the development of kinase inhibitors, where a central heterocyclic scaffold is often decorated with various aryl and heteroaryl groups to achieve high potency and selectivity.[4]
The C2 position of the thiazole ring is generally more electron-deficient and, therefore, more susceptible to initial cross-coupling, allowing for a stepwise approach to building molecular complexity. The remaining bromine at the C5 position can then be subjected to a second, different cross-coupling reaction. The hydroxymethyl group at the C4 position can be further modified, for example, through etherification or oxidation, to introduce additional points of diversity or to modulate physicochemical properties.
While direct patented use of this specific molecule is not widely documented, the strategy of using di-brominated thiazoles is a well-established approach in the synthesis of kinase inhibitors, including those targeting phosphoinositide 3-kinase (PI3K) and Rho-associated kinases (ROCK).[3]
Experimental Workflow: Sequential Cross-Coupling Reactions
The following workflow outlines a general strategy for the selective functionalization of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Caption: Workflow for sequential cross-coupling of the title compound.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To a solution of 2,5-Dibromo-4-(hydroxymethyl)thiazole (1 equivalent) and an arylboronic acid (1.1 equivalents) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-bromo-4-(hydroxymethyl)thiazole.
Safety and Handling
As a halogenated heterocyclic compound, 2,5-Dibromo-4-(hydroxymethyl)thiazole should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Classification: Acute Toxicity, Oral (Category 4).[2]
-
Signal Word: Warning.[2]
-
Hazard Statement: H302 (Harmful if swallowed).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated area.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,5-Dibromo-4-(hydroxymethyl)thiazole represents a strategically important and commercially accessible building block for medicinal chemistry and drug discovery. Its trifunctional nature, particularly the two differentially reactive bromine atoms, allows for the controlled and sequential introduction of molecular diversity through robust cross-coupling reactions. This positions the compound as a valuable starting point for the synthesis of novel, highly substituted thiazole derivatives, with significant potential in the development of kinase inhibitors and other therapeutic agents. The insights and protocols provided in this guide are intended to facilitate the effective utilization of this versatile intermediate in the pursuit of new medicines.
References
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Organic Chemistry Portal. Heck Reaction. [Link]
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NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022.
- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. 2020.
- Google Patents. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
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NIH. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]
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MySkinRecipes. 2,5-dibromo-4-methylthiazole. [Link]
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ResearchGate. ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. [Link]
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NIH. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
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MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]
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PubMed. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
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ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
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Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
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OUCI. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. [Link]
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PMC. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
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Abstract
This technical guide provides a comprehensive overview of 2,5-Dibromo-4-(hydroxymethyl)thiazole, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The document elucidates the synthetic pathways to this core scaffold, explores its rich chemical reactivity, and showcases the diverse applications of its derivatives, particularly in the realm of kinase inhibitors. By integrating detailed experimental protocols, mechanistic insights, and comparative data, this guide serves as an essential resource for scientists seeking to leverage the unique properties of this versatile molecule.
The Thiazole Core: A Privileged Scaffold in Chemical Sciences
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have cemented its status as a "privileged scaffold." This means it is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals, demonstrating a broad spectrum of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The strategic functionalization of the thiazole ring allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.
The subject of this guide, 2,5-Dibromo-4-(hydroxymethyl)thiazole (CAS No. 934236-32-5), represents a particularly valuable iteration of this scaffold.[4][5] It possesses three distinct points of functionality:
-
C2-Bromine and C5-Bromine: These two bromine atoms serve as versatile synthetic handles, primarily for palladium-catalyzed cross-coupling reactions. Their presence allows for the sequential or simultaneous introduction of a wide array of aryl, heteroaryl, or alkyl groups.[6][7]
-
C4-Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or it can undergo esterification or etherification, providing a route to further structural diversification.
This trifecta of reactive sites makes 2,5-Dibromo-4-(hydroxymethyl)thiazole a powerful platform for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
Synthesis of the Core Scaffold: (2,5-Dibromothiazol-4-yl)methanol
Proposed Retrosynthetic Analysis and Strategy
A logical approach to the synthesis of the target molecule involves a two-step process:
-
Hantzsch Thiazole Synthesis: Construction of a 4-(hydroxymethyl)thiazole precursor.
-
Electrophilic Bromination: Introduction of the two bromine atoms at the C2 and C5 positions.
The key starting material for the Hantzsch synthesis would be an α-haloketone equivalent that already contains the required hydroxymethyl functionality or a protected version thereof. 1,3-Dichloroacetone is a common starting material in Hantzsch syntheses to form 4-(chloromethyl)thiazole derivatives.[8] A similar strategy can be envisioned using a protected dihydroxyacetone.
Detailed Experimental Protocol (Proposed)
This protocol is a putative method based on established chemical transformations for thiazole synthesis and bromination.
Step 1: Synthesis of (2-aminothiazol-4-yl)methanol
-
Protection: To a solution of 1,3-dihydroxyacetone dimer (1.0 eq) in a suitable solvent like acetone, add 2,2-dimethoxypropane (2.2 eq) and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until TLC analysis indicates complete formation of the acetonide-protected diol.
-
Halogenation: The protected dihydroxyacetone is then chlorinated at the α-position. This can be achieved using sulfuryl chloride (SO₂Cl₂) in a solvent like dichloromethane (DCM) at 0 °C. Careful monitoring is required to ensure mono-chlorination.
-
Hantzsch Cyclization: The resulting α-chloroketone (1.0 eq) is dissolved in ethanol, and thiourea (1.1 eq) is added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Deprotection: After cooling, the reaction mixture is concentrated. The residue is then treated with an aqueous acidic solution (e.g., 1M HCl) to cleave the acetonide protecting group, yielding (2-aminothiazol-4-yl)methanol. The product can be purified by recrystallization or column chromatography.
Step 2: Bromination to Yield (2,5-Dibromothiazol-4-yl)methanol
-
Diazotization: The (2-aminothiazol-4-yl)methanol (1.0 eq) is subjected to a Sandmeyer-type reaction to replace the amino group with a bromine atom. The amine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C.
-
Bromination: The resulting diazonium salt is then added to a solution of copper(I) bromide (CuBr) in HBr. This will install the first bromine atom at the C2 position.
-
C5-Bromination: The thiazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The second bromine atom can be introduced at the C5 position by treating the 2-bromothiazole intermediate with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid or chloroform.
-
Purification: The final product, 2,5-Dibromo-4-(hydroxymethyl)thiazole, is then isolated by extraction and purified by column chromatography on silica gel.
Characterization
The structural confirmation of the synthesized 2,5-Dibromo-4-(hydroxymethyl)thiazole would rely on standard analytical techniques.
| Property | Value | Reference |
| CAS Number | 934236-32-5 | [4][5] |
| Molecular Formula | C₄H₃Br₂NOS | |
| Molecular Weight | 272.95 g/mol | |
| Appearance | Solid | |
| SMILES String | BrC(SC(Br)=N1)=C1CO | |
| InChI Key | LYBQIWVOTDMGEP-UHFFFAOYSA-N |
Chemical Reactivity and Synthetic Utility
The synthetic power of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in the orthogonal reactivity of its functional groups. The two bromine atoms are prime candidates for carbon-carbon bond formation, while the hydroxymethyl group allows for a different set of chemical transformations.
Reactions at the Bromine Positions (C2 & C5)
The bromine atoms at the C2 and C5 positions of the thiazole ring are readily displaced through various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, making it a cornerstone of library synthesis in drug discovery.[6]
3.1.1 Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This is one of the most widely used reactions for forming C-C bonds. It involves the reaction of the dibromothiazole with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[9][10] The reaction is tolerant of a wide range of functional groups. By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve mono- or di-substitution. Generally, the C5 position of a 2,5-dibromothiophene is more reactive towards Suzuki coupling, and this trend is expected to be similar for the thiazole analogue.[7]
-
Sonogashira Coupling: This reaction is used to form a C-C bond between the dibromothiazole and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst.[11][12] This is a powerful method for introducing alkynyl moieties, which can serve as handles for further transformations or as components of conjugated materials.
-
Stille Coupling: This involves the reaction with an organostannane reagent in the presence of a palladium catalyst. While effective, the toxicity of the tin byproducts can be a drawback.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the dibromothiazole with an amine in the presence of a palladium catalyst and a strong base. This is a key transformation for synthesizing 2-aminothiazole derivatives, which are prevalent in many kinase inhibitors.
Reactions of the Hydroxymethyl Group
The primary alcohol at the C4 position provides another avenue for derivatization.
-
Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent.[9]
-
Esterification and Etherification: Standard procedures can be used to convert the alcohol into esters (using acyl chlorides or carboxylic acids under Fischer conditions) or ethers (e.g., Williamson ether synthesis).
Applications in Drug Discovery and Materials Science
The 2,5-disubstituted thiazole framework is a common feature in a wide array of functional molecules. The ability to easily generate diverse libraries of compounds from 2,5-Dibromo-4-(hydroxymethyl)thiazole makes it a highly valuable starting material.
Case Study: Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[13] Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 2,5-disubstituted thiazole scaffold is frequently employed for this purpose.[14][15]
For instance, the general structure of many kinase inhibitors involves a 2-(arylamino)-5-arylthiazole core. 2,5-Dibromo-4-(hydroxymethyl)thiazole is an ideal starting point for synthesizing such molecules. A typical synthetic sequence would involve:
-
Selective Suzuki Coupling: A mono-Suzuki coupling at the more reactive C5 position to install an aryl group.
-
Buchwald-Hartwig Amination: A subsequent amination at the C2 position to introduce the arylamino moiety.
-
Modification of the Hydroxymethyl Group: The C4-hydroxymethyl group can be used to introduce a solubilizing group or a moiety that can form additional interactions with the protein target, thereby improving potency and pharmacokinetic properties.
| Kinase Target Family | Rationale for Thiazole Scaffold | Potential Modification via Core | Reference |
| ROCK (Rho-associated kinase) | The 2-aminothiazole core can form key hydrogen bonds in the hinge region of the kinase. | Suzuki coupling at C5 to explore the solvent-exposed region. | [16] |
| GSK-3 (Glycogen Synthase Kinase 3) | Thiazole-containing ureas have shown significant inhibitory activity. | Buchwald-Hartwig amination followed by reaction with an isocyanate. | [14] |
| CK2 (Casein Kinase 2) | Tetrahydrobenzo[d]thiazole derivatives are potent inhibitors. | The core can be used to build related bicyclic systems. | [17] |
Applications in Materials Science
Thiophene-based materials have been extensively studied for their electronic properties.[7] Thiazole, being a related heterocycle, also has potential in this area. The ability to perform double Sonogashira or Suzuki couplings on the 2,5-Dibromo-4-(hydroxymethyl)thiazole core allows for the synthesis of conjugated oligomers and polymers. The hydroxymethyl group can be used to tune the solubility of these materials or to anchor them to surfaces.
Key Experimental Protocols
The following are generalized protocols for key reactions involving a dibrominated heterocyclic core, which are applicable to 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq), the desired arylboronic acid (1.1 eq for mono-substitution or 2.5 eq for di-substitution), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Degassing: Add an anhydrous solvent (e.g., 1,4-dioxane/water mixture). Degas the mixture by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 90-100 °C, monitoring the progress by TLC.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Oxidation to Aldehyde
-
Setup: To a round-bottom flask, add a solution of 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (DMP) (1.5 eq) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Workup: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting aldehyde by column chromatography on silica gel.
Conclusion and Future Outlook
2,5-Dibromo-4-(hydroxymethyl)thiazole is a synthetically versatile and valuable building block for the construction of complex molecules. Its three distinct points of functionality allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse chemical libraries. The demonstrated importance of the 2,5-disubstituted thiazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, ensures that this compound and its derivatives will continue to be of great interest to the scientific community. Future research will likely focus on developing more efficient and regioselective methods for the functionalization of this core, as well as exploring its applications in new therapeutic areas and in the field of materials science.
References
-
2,5-Dibromothiazole: Your Key Intermediate for Pharma and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
- WO2007137962A1 - Thiazole derivatives. Google Patents.
- CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. Google Patents.
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Publishing. Available at: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]
- WO2021255011A1 - Process for the manufacture of alkylamidothiazoles. Google Patents.
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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Safe Synthesis of 4,7-Dibromo[1][6][14]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. Available at: [Link]
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]
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An In-depth Technical Guide to 2,5-Dibromo-4-(hydroxymethyl)thiazole: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This guide focuses on a specific, highly functionalized building block: 2,5-Dibromo-4-(hydroxymethyl)thiazole . The presence of two bromine atoms at positions 2 and 5, coupled with a hydroxymethyl group at position 4, offers a trifunctional platform for the strategic elaboration of complex molecular architectures. This document provides a comprehensive overview of its synthesis, reactivity, and potential applications, empowering researchers to leverage this versatile intermediate in their scientific endeavors.
Physicochemical Properties
| Property | Value |
| CAS Number | 934236-32-5[1][2] |
| Molecular Formula | C₄H₃Br₂NOS |
| Molecular Weight | 272.95 g/mol [1] |
| Appearance | Solid (predicted) |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
I. Synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole: A Proposed Multi-step Approach
While a direct, single-pot synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole is not prominently described in the literature, a robust and logical synthetic pathway can be constructed based on well-established transformations of the thiazole core. The proposed strategy involves a three-stage process:
-
Formation of the Thiazole Nucleus: Construction of the 4-(hydroxymethyl)thiazole precursor via the renowned Hantzsch thiazole synthesis.
-
Protection of the Hydroxyl Group: Masking the reactive hydroxyl functionality to prevent unwanted side reactions during the subsequent bromination step.
-
Dibromination of the Thiazole Ring: Introduction of the two bromine atoms at the electron-rich C2 and C5 positions.
-
Deprotection: Removal of the protecting group to unveil the target molecule.
Caption: Proposed synthetic workflow for 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 4-(Hydroxymethyl)thiazole
This initial step follows the principles of the Hantzsch thiazole synthesis to construct the core heterocyclic ring system.
-
Reaction Setup: In a well-ventilated fume hood, a solution of 1,3-dichloroacetone (1.0 eq.) in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Thioformamide: Thioformamide (1.0 eq.) is added portion-wise to the stirred solution at room temperature. Causality: The use of thioformamide as the thioamide component directly yields the desired thiazole without the need for subsequent deamination, which would be necessary if thiourea were used.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude 4-(chloromethyl)thiazole is then subjected to hydrolysis with an aqueous base (e.g., sodium bicarbonate) to yield 4-(hydroxymethyl)thiazole. Purification can be achieved by column chromatography on silica gel.
Protocol 2: Protection of the Hydroxyl Group
To prevent oxidation or other side reactions of the hydroxyl group during bromination, it is temporarily protected. A silyl ether is a suitable choice due to its ease of installation and removal under mild conditions.
-
Reaction Setup: To a solution of 4-(hydroxymethyl)thiazole (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.1 eq.).
-
Addition of Silylating Agent: Cool the mixture to 0 °C in an ice bath and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-((tert-butyldimethylsilyloxy)methyl)thiazole, is typically of sufficient purity for the next step.
Protocol 3: Dibromination of the Protected Thiazole
The electron-rich thiazole ring is susceptible to electrophilic bromination at the C2 and C5 positions. N-Bromosuccinimide (NBS) is a convenient and safer alternative to elemental bromine for this transformation.[3][4]
-
Reaction Setup: Dissolve the protected thiazole (1.0 eq.) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask protected from light.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (2.2 eq.) portion-wise to the solution at room temperature. Causality: The use of a slight excess of NBS ensures complete dibromination. The reaction is often initiated by light or a radical initiator, but for electron-rich heterocycles, it can often proceed without one.[3]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material and the appearance of the dibrominated product by TLC.
-
Work-up and Isolation: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Protocol 4: Deprotection of the Hydroxyl Group
The final step involves the removal of the silyl protecting group to afford the target compound.
-
Reaction Setup: Dissolve the dibrominated, protected thiazole (1.0 eq.) in tetrahydrofuran (THF).
-
Addition of Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF) dropwise at room temperature.
-
Reaction Monitoring: Stir for 1-2 hours and monitor the reaction by TLC.
-
Work-up and Isolation: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 2,5-Dibromo-4-(hydroxymethyl)thiazole, can be purified by recrystallization or column chromatography.
II. Chemical Reactivity and Synthetic Utility
The strategic placement of two bromine atoms and a hydroxymethyl group makes 2,5-Dibromo-4-(hydroxymethyl)thiazole a highly valuable and versatile building block in organic synthesis. The differential reactivity of these functional groups allows for selective and sequential modifications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Synthesis and Application of 2,5-Dibromo-4-(hydroxymethyl)thiazole: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The thiazole nucleus is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel drugs. Within this important class of heterocycles, 2,5-Dibromo-4-(hydroxymethyl)thiazole has emerged as a critical building block, particularly in the synthesis of targeted therapies. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this valuable intermediate, with a focus on its role in the development of novel kinase inhibitors and other pharmacologically active molecules.
Physicochemical Properties and Spectroscopic Data
2,5-Dibromo-4-(hydroxymethyl)thiazole, with the CAS Number 934236-32-5, is a solid at room temperature.[1] Its molecular formula is C₄H₃Br₂NOS, corresponding to a molecular weight of approximately 272.95 g/mol . While detailed spectroscopic data is not widely published in peer-reviewed literature, the structural features suggest characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry that would confirm its identity.
Table 1: Physicochemical Properties of 2,5-Dibromo-4-(hydroxymethyl)thiazole
| Property | Value | Source(s) |
| CAS Number | 934236-32-5 | [1][2] |
| Molecular Formula | C₄H₃Br₂NOS | |
| Molecular Weight | 272.95 g/mol | |
| Appearance | Solid | |
| Boiling Point (Predicted) | 349.0 ± 27.0 °C | |
| Density (Predicted) | 2.306 ± 0.06 g/cm³ | |
| pKa (Predicted) | 12.10 ± 0.10 |
Note: Predicted values are based on computational models and should be confirmed experimentally.
The Synthetic Pathway: A Tale of Two Halogens
The "discovery" of 2,5-Dibromo-4-(hydroxymethyl)thiazole is intrinsically linked to the exploration of functionalized thiazoles in drug development. Its synthesis is not typically a direct, one-pot reaction but rather a strategic functional group transformation from a more readily accessible precursor. The most logical and practiced synthetic route involves a two-step process, beginning with the bromination of a 4-substituted thiazole followed by a nucleophilic substitution.
Step 1: Bromination of the Thiazole Ring
The journey to our target molecule often commences with the synthesis of a di-brominated thiazole scaffold. The parent compound, 2,5-dibromothiazole, is a versatile building block in medicinal chemistry due to the differential reactivity of its two bromine atoms, which allows for selective and sequential chemical modifications.[3] This property is crucial for constructing complex molecular architectures with therapeutic potential, especially in the development of kinase inhibitors.[3]
While a direct bromination of 4-(hydroxymethyl)thiazole is conceivable, a more controlled and commonly implied route involves the hydrolysis of a pre-brominated precursor, 2,5-dibromo-4-(chloromethyl)thiazole. The synthesis of this chloro-intermediate typically involves the bromination of 4-(chloromethyl)thiazole using reagents like N-bromosuccinimide (NBS).
Step 2: Hydrolysis to the Hydroxymethyl Derivative
The pivotal step in the synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole is the selective hydrolysis of the chloromethyl group of 2,5-dibromo-4-(chloromethyl)thiazole. This transformation is a classic example of a nucleophilic substitution reaction where the chlorine atom is displaced by a hydroxide ion.
A reported method for this conversion involves treating 2,5-dibromo-4-(chloromethyl)thiazole with an aqueous solution of potassium carbonate (K₂CO₃). This reaction proceeds with a high yield of 89%, demonstrating an efficient and practical approach to the desired product.
Experimental Protocol: Synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole
Materials:
-
2,5-Dibromo-4-(chloromethyl)thiazole
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,5-dibromo-4-(chloromethyl)thiazole in a suitable organic solvent.
-
Prepare a 10% (w/v) aqueous solution of potassium carbonate.
-
Add the aqueous potassium carbonate solution to the solution of the starting material.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the organic solvent to recover any remaining product.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Self-Validation: The success of this protocol can be validated by standard analytical techniques. ¹H NMR spectroscopy should show the disappearance of the chloromethyl signal and the appearance of a new signal corresponding to the hydroxymethyl group, along with the characteristic thiazole ring proton. Mass spectrometry will confirm the expected molecular weight of the product. The high reported yield of 89% serves as a benchmark for a successful reaction.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The strategic placement of two bromine atoms and a hydroxymethyl group makes 2,5-Dibromo-4-(hydroxymethyl)thiazole a highly valuable intermediate in the synthesis of complex molecules for drug discovery. The bromine atoms serve as handles for further functionalization through cross-coupling reactions, while the hydroxymethyl group can be involved in hydrogen bonding or can be further modified.
A significant application of this scaffold is in the development of protein kinase inhibitors.[3] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,5-disubstituted thiazole framework is an effective scaffold for designing potent and selective kinase inhibitors.[3]
Furthermore, derivatives of 2,5-dibromothiazole have been instrumental in creating inhibitors for Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in the pathogenesis of Alzheimer's disease.[3]
A patent for novel FBPase (Fructose-1,6-bisphosphatase) inhibitors, which are investigated for the treatment of diabetes, discloses compounds that incorporate the 2,5-Dibromo-4-(hydroxymethyl)thiazole core structure.[4] This highlights the industrial and pharmaceutical relevance of this specific molecule as a key starting material for the synthesis of pharmacologically active agents.
Logical Workflow and Key Relationships
The following diagram illustrates the synthetic logic and the central role of 2,5-Dibromo-4-(hydroxymethyl)thiazole as a key intermediate.
Caption: Synthetic pathway and application of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Conclusion
While the formal "discovery" of 2,5-Dibromo-4-(hydroxymethyl)thiazole may not be documented in a single seminal paper, its importance is evident from its role as a key synthetic intermediate in the pursuit of novel therapeutics. The straightforward and high-yielding synthesis from its chloromethyl precursor provides ready access to this versatile building block. The presence of multiple reactive sites allows for diverse chemical transformations, making it a valuable tool for medicinal chemists exploring new chemical space in the development of kinase inhibitors and other targeted therapies. This guide provides a foundational understanding of its synthesis and application, empowering researchers to leverage this important molecule in their drug discovery endeavors.
References
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. Available at: [Link]
- WO2007137962A1 - Thiazole derivatives. Google Patents.
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- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. WO2007137962A1 - Thiazole derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Core Reactivity of 2,5-Dibromo-4-(hydroxymethyl)thiazole
Abstract
This technical guide provides a comprehensive analysis of the fundamental reactivity of 2,5-Dibromo-4-(hydroxymethyl)thiazole, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the nuanced reactivity of its distinct functional groups—the C2 and C5 bromine atoms and the C4 hydroxymethyl group—offering insights into selective functionalization strategies. Detailed discussions on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, are presented alongside protocols for the transformation of the hydroxymethyl moiety. The strategic application of this compound in the synthesis of complex molecules, particularly kinase inhibitors such as those targeting Glycogen Synthase Kinase 3 (GSK-3), is also explored. This guide is intended to serve as a practical resource, bridging theoretical reactivity with field-proven experimental applications.
Introduction: The Strategic Importance of 2,5-Dibromo-4-(hydroxymethyl)thiazole
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel pharmaceuticals. The strategic introduction of functional groups onto the thiazole nucleus allows for the fine-tuning of a molecule's pharmacological profile. 2,5-Dibromo-4-(hydroxymethyl)thiazole emerges as a particularly valuable synthetic intermediate due to the presence of three distinct reactive sites: two bromine atoms at the C2 and C5 positions and a hydroxymethyl group at the C4 position. This trifunctional nature provides medicinal chemists with a powerful tool for molecular diversification, enabling the systematic exploration of chemical space around the thiazole core.[3]
The differential reactivity of the two bromine atoms allows for selective and sequential chemical modifications, a key strategy in the construction of complex molecular architectures.[3] This is particularly relevant in the development of kinase inhibitors, where precise positioning of various substituents is crucial for achieving high potency and selectivity.[4] Furthermore, the hydroxymethyl group serves as a versatile handle for a range of chemical transformations, further expanding the synthetic possibilities. This guide will provide a detailed exploration of the fundamental reactivity of this key building block, offering both mechanistic understanding and practical experimental guidance.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of 2,5-Dibromo-4-(hydroxymethyl)thiazole is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 934236-32-5 | [5] |
| Molecular Formula | C₄H₃Br₂NOS | [5] |
| Molecular Weight | 272.95 g/mol | [5] |
| Physical Form | Solid | [5] |
| SMILES | OCc1sc(Br)nc1Br | [5] |
Spectroscopic Data:
While a dedicated, publicly available high-resolution spectrum for 2,5-Dibromo-4-(hydroxymethyl)thiazole is not readily found in the searched literature, typical chemical shifts for similar thiazole derivatives can be inferred.
-
¹H NMR: The proton of the hydroxymethyl group (CH₂OH) would likely appear as a triplet, with the adjacent methylene protons appearing as a doublet. The hydroxyl proton itself would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the carbon of the hydroxymethyl group (around 60 ppm), and the three carbons of the thiazole ring. The carbon atoms attached to the bromine atoms would be significantly deshielded.
Core Reactivity and Functionalization Strategies
The synthetic utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in the distinct reactivity of its three functional groups. This allows for a modular and strategic approach to the synthesis of complex derivatives.
Differential Reactivity of the C2 and C5 Bromine Atoms
A key feature of 2,5-dibromothiazoles is the differential reactivity of the two bromine atoms, which enables regioselective functionalization. Cross-coupling reactions on 2,4-dibromothiazole have been shown to occur preferentially at the more electron-deficient 2-position.[6] This principle of differential reactivity is a cornerstone of synthetic strategy when working with polyhalogenated heterocycles.
Diagram 1: Reactivity Hotspots of 2,5-Dibromo-4-(hydroxymethyl)thiazole
Caption: Key reactive sites on 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for the functionalization of the C-Br bonds in 2,5-Dibromo-4-(hydroxymethyl)thiazole. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of derivatives.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[7] This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for the derivatization of complex molecules.[8]
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling
-
To a solution of 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, add the desired arylboronic acid (1.1 eq for mono-substitution or 2.2 eq for di-substitution).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
The Stille coupling involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium.[2][3] Organotin reagents are stable and tolerate a wide variety of functional groups, although their toxicity is a drawback.[3]
Experimental Protocol: Hypothetical Stille Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) and the organostannane reagent (1.1 eq) in anhydrous toluene or DMF.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and in some cases, a co-catalyst like CuI (0.1 eq).
-
Degas the solution with a stream of argon for 15-20 minutes.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[9]
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne.[6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6]
Experimental Protocol: Hypothetical Sonogashira Coupling
-
To a solution of 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq) and a copper(I) co-catalyst, typically CuI (0.05 eq).
-
Add a base, usually an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.
-
Degas the reaction mixture and stir at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives.
Experimental Protocol: Hypothetical Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.2 eq) and an anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify the product.
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group at the C4 position offers a valuable site for further functionalization, orthogonal to the cross-coupling reactions at the C2 and C5 positions.
The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde, 2,5-dibromo-4-formylthiazole. This aldehyde is a versatile intermediate for various subsequent reactions, such as Wittig reactions, reductive aminations, and condensations. A common and effective oxidizing agent for this transformation is manganese dioxide (MnO₂).
Experimental Protocol: Oxidation with MnO₂
-
To a solution of 2,5-Dibromo-4-(hydroxymethyl)thiazole in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃), add an excess of activated manganese dioxide (MnO₂, 5-10 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
Diagram 3: Functionalization of the Hydroxymethyl Group
Caption: Key transformations of the C4-hydroxymethyl group.
Application in the Synthesis of Bioactive Molecules: GSK-3 Inhibitors
The 2,5-disubstituted thiazole scaffold is a key pharmacophore in a variety of biologically active molecules, with a prominent role in the development of kinase inhibitors.[4] One notable application is in the synthesis of inhibitors for Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease.[4] The strategic functionalization of 2,5-dibromothiazole derivatives allows for the precise placement of substituents that can interact with key residues in the ATP-binding pocket of GSK-3, leading to potent and selective inhibition.
The ability to selectively introduce different groups at the C2 and C5 positions of the thiazole ring, as well as to modify the C4 substituent, makes 2,5-Dibromo-4-(hydroxymethyl)thiazole an ideal starting point for the construction of libraries of potential GSK-3 inhibitors. For example, a Suzuki-Miyaura coupling could be used to introduce an aryl group at the C5 position, followed by a Buchwald-Hartwig amination to install an amino group at the C2 position. The hydroxymethyl group could then be further modified to optimize the pharmacokinetic properties of the final compound.
Conclusion
2,5-Dibromo-4-(hydroxymethyl)thiazole is a highly versatile and strategically important building block in modern organic and medicinal chemistry. Its three distinct functional groups offer a rich platform for a wide range of chemical transformations, enabling the synthesis of complex and diverse molecular architectures. The well-established methodologies for the selective functionalization of its C-Br bonds through palladium-catalyzed cross-coupling reactions, combined with the reactivity of the hydroxymethyl group, provide a powerful toolkit for the construction of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of the core reactivity of this valuable intermediate, along with practical experimental insights, to aid researchers in its effective utilization in their synthetic endeavors.
References
- Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524.
- Leost, M.; et al. Eur. J. Med. Chem.2000, 35, 839-851.
- Hartwig, J. F. Acc. Chem. Res.2008, 41, 1534–1544.
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PubChem. 2,5-Dibromo-4-(hydroxymethyl)thiazole. [Link]
- Chouinard, P. M.; et al. J. Org. Chem.1987, 52, 3373-3377.
- Ayati, A.; et al. Future Med. Chem.2015, 7, 2063-2086.
- Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457–2483.
- Sonogashira, K. J. Organomet. Chem.2002, 653, 46-49.
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MySkinRecipes. 2,5-dibromo-4-methylthiazole. [Link]
- Kaur, R.; et al. Eur. J. Med. Chem.2017, 139, 82-109.
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Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 2,5-Dibromo-4-(hydroxymethyl)thiazole
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Introduction: The Strategic Importance of Functionalized Thiazoles
Substituted thiazole cores are integral components in a vast array of pharmacologically active agents, agrochemicals, and materials science innovations.[1][2] The ability to selectively introduce molecular complexity onto the thiazole scaffold is therefore of paramount importance in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[3][4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool for synthetic chemists.[6][7][8]
This guide provides a detailed protocol for the Suzuki coupling of 2,5-Dibromo-4-(hydroxymethyl)thiazole, a versatile building block for the synthesis of highly functionalized thiazole derivatives. A key challenge with dihalogenated heterocycles is achieving site-selectivity. This note will address strategies to control the regioselectivity of the coupling reaction, a critical consideration for efficient and predictable synthesis.[1][9][10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][11] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 2,5-Dibromo-4-(hydroxymethyl)thiazole), forming a Pd(II) intermediate.[4][5]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.[3][4][12] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[13][14]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][15]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Mono-Arylation of 2,5-Dibromo-4-(hydroxymethyl)thiazole
This protocol details a general procedure for the selective mono-arylation of 2,5-dibromo-4-(hydroxymethyl)thiazole. The inherent electronic differences between the C2 and C5 positions of the dibromothiazole often allow for regioselective coupling.[1][10]
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a stir bar and condenser, add 2,5-dibromo-4-(hydroxymethyl)thiazole (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) to the flask. The reaction mixture should be stirred to ensure proper mixing.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.
Caption: A generalized workflow for the Suzuki coupling experiment.
Key Reaction Parameters and Optimization
The success and selectivity of the Suzuki coupling of 2,5-dibromo-4-(hydroxymethyl)thiazole are highly dependent on the careful selection of reaction parameters.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., PPh₃, PCy₃)[14][16][17] | The choice of catalyst and ligand is critical for reactivity and selectivity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[3][16] For less reactive aryl chlorides, more specialized catalysts may be required. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH[3] | The base activates the boronic acid for transmetalation.[12][13] The strength and nature of the base can influence reaction rates and yields, especially with sterically hindered substrates.[18] |
| Solvent | Toluene, THF, 1,4-Dioxane, DMF, often with water as a co-solvent[3][15] | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if applicable). The use of aqueous solvents is a key advantage of the Suzuki coupling.[3][19] |
| Temperature | 60-120 °C | Higher temperatures generally increase the reaction rate but may also lead to side reactions or decomposition of sensitive functional groups. |
| Boronic Acid/Ester | Arylboronic acids, arylboronic esters (e.g., pinacol esters), aryltrifluoroborates[3][19] | Boronic acids are widely available, but boronic esters and trifluoroborates can offer enhanced stability and reactivity in certain cases.[3][19] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient heating, poor quality reagents. | Ensure the catalyst is active and the reaction is run under strictly inert conditions. Verify the reaction temperature and the purity of all reagents. Consider a different catalyst/ligand system. |
| Formation of Homocoupled Byproducts | Oxygen contamination, side reactions of the boronic acid. | Thoroughly degas the solvent and maintain a positive pressure of inert gas. Use a slight excess of the boronic acid. |
| Protodeborylation (Loss of Boronic Acid) | Presence of acid or excess water, prolonged reaction times at high temperatures. | Use a non-protic solvent if possible, minimize reaction time, and ensure the base is of good quality. |
| Poor Regioselectivity | Inappropriate catalyst or reaction conditions. | Screen different palladium catalysts and ligands. Lowering the reaction temperature may also improve selectivity. In some cases, changing the order of coupling may be necessary.[1][9] |
| Decomposition of Starting Material | The hydroxymethyl group may be sensitive to certain conditions. | Consider protecting the hydroxyl group (e.g., as a silyl ether) if decomposition is observed. Some studies have shown simultaneous reduction of aldehydes to hydroxymethyl groups under certain Suzuki conditions, indicating potential reactivity.[20] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable method for the synthesis of functionalized thiazoles from 2,5-dibromo-4-(hydroxymethyl)thiazole. By carefully selecting the catalyst, base, solvent, and reaction temperature, researchers can achieve high yields and, critically, control the regioselectivity of the C-C bond formation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel thiazole-containing molecules for a wide range of applications.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
ResearchHub. Synthesis of selected functionalized derivatives of thiaz.... [Link]
-
PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
-
PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
PubMed Central. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]
-
PubMed. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
YouTube. synthesis of thiazoles. [Link]
-
Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]
-
ResearchGate. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchhub.com [researchhub.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilit.com [scilit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
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- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 2,5-Dibromo-4-(hydroxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylthiazoles
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups makes it a privileged scaffold in drug design. The introduction of an alkynyl group onto the thiazole ring via the Sonogashira coupling reaction opens up a vast chemical space for further molecular elaboration.[1][2] This carbon-carbon bond-forming reaction is a powerful tool for creating conjugated systems, which are prevalent in bioactive molecules and materials science.[3] Specifically, 2,5-Dibromo-4-(hydroxymethyl)thiazole is a versatile building block, offering two distinct points for diversification. A selective Sonogashira coupling allows for the introduction of an alkyne at one position, leaving the second bromine atom available for subsequent cross-coupling reactions, thus enabling the synthesis of complex, multi-substituted thiazole derivatives.
Understanding the Reaction: Mechanism and Regioselectivity
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] The reaction proceeds through two interconnected catalytic cycles.
The Catalytic Cycles
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (in this case, 2,5-dibromo-4-(hydroxymethyl)thiazole) to form a Pd(II) intermediate.
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
The Challenge of Regioselectivity
With two bromine atoms at the 2- and 5-positions of the thiazole ring, the primary challenge is to achieve a selective reaction at only one of these sites. The regioselectivity of the Sonogashira coupling on dihalogenated heterocycles is governed by several factors, including:
-
Electronic Effects : The C2 position of the thiazole ring is generally more electron-deficient (more electrophilic) than the C5 position due to the proximity of the electron-withdrawing nitrogen and sulfur atoms. In palladium-catalyzed cross-coupling reactions, oxidative addition is typically faster at the more electrophilic C-Br bond.
-
Steric Hindrance : The substituent at the C4 position, in this case, a hydroxymethyl group, can exert some steric influence on the adjacent C5-Br bond, potentially favoring reaction at the less hindered C2 position.
-
Catalyst and Ligand Choice : The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence the regioselectivity. Bulky ligands may favor reaction at the less sterically hindered position.
For 2,5-dibromothiazole derivatives, the Sonogashira coupling is generally expected to occur preferentially at the more electrophilic C2 position.
Experimental Protocols
The following protocol provides a general guideline for the selective Sonogashira coupling of 2,5-Dibromo-4-(hydroxymethyl)thiazole at the C2 position. Optimization may be required for specific alkynes.
Materials and Reagents
-
2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous and degassed solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk flask, etc.)
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromo-4-(hydroxymethyl)thiazole (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.10 equiv).
-
Solvent Addition and Degassing : Add the anhydrous, degassed solvent (e.g., THF, 0.1-0.2 M concentration). Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reagent Addition : Under a positive pressure of inert gas, add the base (e.g., triethylamine, 2.0-3.0 equiv) followed by the terminal alkyne (1.1-1.2 equiv) via syringe.
-
Reaction Conditions : Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the reactivity of the alkyne and the desired selectivity). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.
-
Extraction : Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Comparative Data and Optimization
The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the Sonogashira coupling. The following table summarizes typical conditions and expected outcomes based on analogous systems.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Outcome |
| Pd(PPh₃)₄ / CuI | Triethylamine | THF | 25-60 | Good for a wide range of alkynes. |
| PdCl₂(PPh₃)₂ / CuI | Diisopropylethylamine | DMF | 50-80 | Often used for less reactive aryl bromides. |
| Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Toluene | 80-100 | Bulky phosphine ligands can enhance reactivity. |
| Copper-free (e.g., Pd(PPh₃)₄) | Piperidine | DMF | 60-90 | Can minimize alkyne homodimerization (Glaser coupling). |
Note: The hydroxyl group on the substrate is generally well-tolerated in Sonogashira couplings. However, for certain sensitive alkynes or under harsh basic conditions, protection of the alcohol (e.g., as a silyl ether) may be necessary.
Troubleshooting and Key Considerations
-
Low or No Conversion :
-
Catalyst Inactivity : Ensure the palladium catalyst is fresh and has been stored under appropriate conditions. The use of a pre-catalyst can sometimes be beneficial.
-
Oxygen Contamination : Thorough degassing of solvents and reagents is critical to prevent catalyst deactivation.
-
Insufficiently Strong Base : The chosen base must be strong enough to deprotonate the terminal alkyne.
-
-
Alkyne Homocoupling (Glaser Coupling) :
-
This side reaction is promoted by oxygen and the copper catalyst. Meticulous exclusion of air is paramount.
-
Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue.
-
-
Lack of Selectivity :
-
If a mixture of 2- and 5-alkynylated products is obtained, lowering the reaction temperature and using a sterically more demanding phosphine ligand may improve selectivity for the C2 position.
-
Conclusion
The Sonogashira coupling of 2,5-Dibromo-4-(hydroxymethyl)thiazole is a robust and versatile method for the synthesis of valuable alkynylthiazole intermediates. By carefully controlling the reaction conditions, particularly the choice of catalyst and the exclusion of oxygen, a highly selective and efficient transformation can be achieved, paving the way for the development of novel therapeutic agents and functional materials.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry687 , 481-488 (2003). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107 , 874-922 (2007). [Link]
-
Sonogashira, K., Tohda, Y. & Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters16 , 4467-4470 (1975). [Link]
Sources
"2,5-Dibromo-4-(hydroxymethyl)thiazole" Stille coupling reaction
Application Notes & Protocols: Stilling the Thiazole Core
A Guide to the Strategic C-C Bond Formation on 2,5-Dibromo-4-(hydroxymethyl)thiazole via Stille Coupling
Introduction: The Strategic Value of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of medicinal chemistry. The synthesis of complex, highly functionalized thiazole derivatives is therefore a critical endeavor for drug discovery and development professionals. Among the myriad of synthetic tools available, the palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile method for forging carbon-carbon bonds with exceptional functional group tolerance.[2][3]
This guide provides a detailed exploration of the Stille coupling reaction as applied to 2,5-Dibromo-4-(hydroxymethyl)thiazole (CAS 934236-32-5).[4][5] This substrate is a particularly valuable building block, featuring two distinct bromine atoms at the C2 and C5 positions, which can be selectively functionalized. The presence of a primary alcohol provides an additional handle for subsequent synthetic transformations. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven protocol for selective monocoupling, and offer insights into troubleshooting and optimization.
The Mechanism: A Palladium-Catalyzed Triad
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6] The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from various Pd(0) or Pd(II) precursors.[7] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole substrate. For dihalogenated heterocycles like 2,5-dibromothiazole, this step often exhibits regioselectivity, with the more electron-deficient C2 position typically reacting preferentially.[8][9] This initial step forms a square planar Pd(II) intermediate.[7]
-
Transmetalation: This is often the rate-determining step of the cycle.[10] The organostannane reagent (R²-SnR₃) exchanges its transferable organic group (R²) with the bromide on the palladium center, forming a new Pd(II) complex now bearing both organic coupling partners.[2] The efficiency of this step can be significantly enhanced by additives.[10]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments (R¹ and R²) attached to the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Deconstructing the Reaction: Key Components and Causality
A successful Stille coupling hinges on the rational selection of each component.
-
The Substrate (2,5-Dibromo-4-(hydroxymethyl)thiazole): The two C-Br bonds possess different reactivities. The C2-Br bond is generally more susceptible to oxidative addition due to the electronic influence of the adjacent sulfur and nitrogen atoms. This inherent bias allows for selective mono-functionalization by using a slight excess of the thiazole substrate relative to the organostannane. The hydroxymethyl group is robust and typically requires no protection under standard Stille conditions.[3]
-
The Organostannane (R-SnBu₃): Organostannanes are valued for their stability to air and moisture and their compatibility with a vast array of functional groups.[11] However, their high toxicity is a significant drawback, necessitating careful handling and rigorous purification to remove tin byproducts.[12][13] The rate of transfer for the organic group (R) from tin to palladium follows a general trend: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[10] Tributyltin derivatives are commonly used as the non-transferable groups are kinetically inert.
-
The Palladium Catalyst & Ligands: The choice of catalyst and ligand is crucial. Pd(PPh₃)₄ is a common and effective Pd(0) source, though it can be air-sensitive.[14] Air-stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂, combined with additional phosphine ligands, are also widely used and are reduced in situ to the active Pd(0) species.[7] The ligands (e.g., triphenylphosphine, PPh₃) stabilize the palladium center, prevent precipitation of palladium black, and modulate the catalyst's reactivity.[15]
-
Additives & Co-Catalysts: The addition of copper(I) iodide (CuI) can dramatically accelerate the rate of reaction, often by facilitating the transmetalation step.[10][16] While the exact mechanism of copper's role is debated, it is a common strategy to improve yields and shorten reaction times, particularly for less reactive coupling partners.[17]
-
Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF), 1,4-dioxane, or toluene are typically employed to ensure the solubility of all reaction components at the required temperatures.
Protocol: Selective Mono-Arylation of 2,5-Dibromo-4-(hydroxymethyl)thiazole
This protocol describes a representative procedure for the selective Stille coupling at the C2 position.
Objective: To synthesize 2-phenyl-5-bromo-4-(hydroxymethyl)thiazole.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq)
-
Phenyltributylstannane (0.9 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) Iodide [CuI] (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas (Nitrogen or Argon) line with bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Caption: Step-by-step experimental workflow for the Stille coupling.
Step-by-Step Procedure:
-
Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 2,5-Dibromo-4-(hydroxymethyl)thiazole, Pd(PPh₃)₄, and CuI.
-
Rationale: Flame-drying removes adsorbed water, which can interfere with the catalyst. Adding solids first is convenient and safe.
-
-
Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen.[14]
-
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by phenyltributylstannane.
-
Rationale: Using an anhydrous solvent is critical. Adding the organostannane last initiates the reaction. Using slightly less than one equivalent of the stannane favors monocoupling and minimizes the formation of the 2,5-diphenyl product.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Rationale: Thermal energy is required to overcome the activation energy for the oxidative addition and transmetalation steps.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting stannane is consumed (typically 12-18 hours).
-
Rationale: Monitoring prevents unnecessary heating that could lead to side reactions or product degradation.
-
-
Work-up - Tin Removal: Cool the mixture to room temperature and dilute with ethyl acetate. Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL). Let the mixture stir for 30-60 minutes during the wash. A white precipitate (Bu₃SnF) will form.
-
Extraction: Filter the entire mixture through a pad of celite if a heavy precipitate forms, washing the pad with ethyl acetate. Separate the organic layer in the separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: Standard extraction procedure to isolate the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-5-bromo-4-(hydroxymethyl)thiazole.
Data Summary: Reaction Parameter Scope
The Stille coupling is versatile. The following table summarizes typical conditions for coupling 2,5-Dibromo-4-(hydroxymethyl)thiazole with various organostannanes.
| Coupling Partner (R-SnBu₃) | Palladium Source | Ligand | Additive | Solvent | Temp (°C) | Approx. Time (h) |
| Aryl-SnBu₃ | Pd(PPh₃)₄ (5 mol%) | - | CuI | DMF | 90-100 | 12-18 |
| Heteroaryl-SnBu₃ | Pd₂(dba)₃ (2.5 mol%) | P(2-furyl)₃ | CuI | Dioxane | 100 | 16-24 |
| Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ (5 mol%) | - | - | Toluene | 110 | 8-12 |
| Alkynyl-SnBu₃ | Pd(PPh₃)₄ (2 mol%) | - | CuI | THF | 65 | 4-8 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidized Pd(0))- Wet solvent or reagents- Insufficient temperature | - Ensure a rigorously inert atmosphere.- Use freshly opened or distilled anhydrous solvents.- Increase reaction temperature in 10 °C increments. |
| Homocoupling of Stannane | - Reaction of the stannane with the Pd(II) precatalyst before the cycle begins.- Radical pathways. | - Ensure a Pd(0) source is used or that the precatalyst is fully reduced.- The use of CuI can sometimes suppress this side reaction.[2] |
| Debromination | - Reductive cleavage of the C-Br bond by the Pd(0) catalyst or impurities. | - Use highly pure reagents and solvents.- Lower the reaction temperature if possible. |
| Persistent Tin Impurities | - Co-elution of non-polar tin byproducts (e.g., Bu₃Sn-SnBu₃) with the product. | - Do not skip the aqueous KF wash; it is the most effective removal method.[12]- For column chromatography, add 1-2% triethylamine to the eluent to deactivate the silica.[12]- Consider specialized scavenger resins. |
| Double Coupling | - Stoichiometry of the organostannane is too high. | - Use a slight excess of the dibromothiazole substrate relative to the organostannane (e.g., 1.1 : 1.0). |
Conclusion
The Stille cross-coupling reaction is an exceptionally powerful tool for the targeted functionalization of 2,5-Dibromo-4-(hydroxymethyl)thiazole. Its broad functional group tolerance, particularly for the unprotected hydroxymethyl group, makes it ideal for building complex molecular architectures. By understanding the underlying mechanism and carefully controlling reaction parameters such as stoichiometry and additives, researchers can achieve high yields and excellent selectivity. While the toxicity of organotin reagents requires diligent handling and purification, the strategic advantages offered by this reaction ensure its continued prominence in the synthetic chemist's toolbox for the development of novel thiazole-based compounds.
References
- Stille reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- Stille Coupling | NROChemistry. [URL: https://www.nro-chem.com/stille-coupling/]
- Stille Coupling | OpenOChem Learn. [URL: https://openochem.org/stille-coupling/]
- Stille Coupling - Chemistry LibreTexts. (2023). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_Stille_Coupling]
- Stille Cross-Coupling - J&K Scientific LLC. (2025). [URL: https://jk-sci.com/stille-cross-coupling]
- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033–3040. (Note: A representative primary literature source, specific URLs for direct articles may vary). A similar concept is discussed in: Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2000/cc/b002387g]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1027&context=chemistrybiochemistry]
- The Stille Reaction - Myers, Chem 115. [URL: https://canvas.harvard.edu/courses/35233/files/3160212/download?wrap=1]
- Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2454–2457. [URL: https://www.organic-chemistry.org/abstracts/lit4/061.shtm]
- Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. (2025). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7559a702a48556d78d223]
- Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC. (2025). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8277259/]
- Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). ResearchGate. [URL: https://www.researchgate.
- Barchín, B. M., Valenciano, J., Cuadro, A. M., & Vaquero, J. J. (1999). Use of the Stille Coupling Reaction on Heteroaromatic Cations: Synthesis of Substituted Quinolizinium Salts. Organic Letters, 1(10), 1547–1549. [URL: https://pubs.acs.org/doi/10.1021/ol990949h]
- Stille Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
- Synthesis of 2,5‐disubstituted thiazoles. | ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-5-disubstituted-thiazoles_fig1_360565804]
- Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem. (2025). [URL: https://www.benchchem.com/technical-support/stille-coupling-tin-byproduct-removal]
- The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. (2025). [URL: https://www.benchchem.com/blog/the-stille-reaction-a-cornerstone-in-industrial-organic-synthesis]
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions - ResearchGate. (2025). [URL: https://www.researchgate.net/publication/228399532_Synthesis_of_2'-Substituted_4-Bromo-24'-bithiazoles_by_Regioselective_Cross-Coupling_Reactions]
- C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate... | ResearchGate. [URL: https://www.researchgate.
- 2,5-Dibromo-4-(hydroxymethyl)thiazole | Matrix Scientific. [URL: https://www.matrixscientific.com/2-5-dibromo-4-hydroxymethyl-thiazole-092572.html]
- Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved - YouTube. (2025). [URL: https://www.youtube.
- Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. (2024). [URL: https://www.youtube.
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527689878.ch1]
- 2,5-Dibromo-4-(hydroxymethyl)thiazole | CymitQuimica. [URL: https://www.cymitquimica.com/2-5-dibromo-4-hydroxymethyl-thiazole-934236-32-5]
- The Stille Reaction - Organic Reactions. [URL: https://organicreactions.org/index.php/The_Stille_Reaction]
- 2,5-Dibromo-4-(hydroxymethyl)thiazole 934236-32-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/syx00390]
- Maleczka, R. E., Jr., & Terrell, L. R. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 69(17), 5778–5781. [URL: https://www.chemistry.msu.edu/faculty/maleczka/MaleczkaJOC20047055.pdf]
- Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17770a]
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126040/]
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- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). [URL: https://www.youtube.
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Application Notes: 2,5-Dibromo-4-(hydroxymethyl)thiazole as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Thiazole Moiety in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the thiazole ring has emerged as a privileged scaffold, present in a multitude of biologically active compounds and approved drugs such as the tyrosine kinase inhibitor Dasatinib.[2] Thiazole derivatives are of significant interest due to their ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition.[1]
This guide focuses on a particularly valuable, yet underexplored, building block: 2,5-Dibromo-4-(hydroxymethyl)thiazole (CAS 934236-32-5).[3] Its trifunctional nature—possessing two chemically distinct bromine atoms at the C2 and C5 positions and a primary alcohol—offers a rich platform for synthetic diversification, enabling the generation of complex molecular architectures tailored for specific kinase targets. The differential reactivity of the bromine atoms provides a handle for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the controlled introduction of various aryl and heteroaryl moieties, which are crucial for tuning inhibitor potency and selectivity.
These application notes will provide researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic application of 2,5-Dibromo-4-(hydroxymethyl)thiazole in the synthesis of kinase inhibitors, with a particular focus on inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[4][5]
Chemical Properties and Strategic Considerations
2,5-Dibromo-4-(hydroxymethyl)thiazole is a solid at room temperature with a molecular weight of 272.95 g/mol .[3] The true value of this reagent lies in the synthetic possibilities offered by its three functional groups.
-
C2-Bromine: This position is generally more susceptible to nucleophilic aromatic substitution and is highly reactive in palladium-catalyzed cross-coupling reactions.
-
C5-Bromine: While also reactive in cross-coupling, its reactivity can be modulated relative to the C2 position, allowing for selective or sequential reactions under carefully controlled conditions.
-
C4-Hydroxymethyl Group: This primary alcohol can serve as a hydrogen bond donor or be further modified through oxidation, esterification, or etherification to introduce additional pharmacophoric features or to modulate physicochemical properties such as solubility.
This multi-handle nature allows for a "build-and-couple" strategy, where the thiazole core is elaborated in a controlled, stepwise manner to access a wide chemical space.
Application Protocol: Synthesis of a 4-Aryl-5-Heteroaryl Thiazole Scaffold for p38 MAP Kinase Inhibitors
This section provides a detailed, field-proven protocol for the synthesis of a 4,5-disubstituted thiazole scaffold, a core structure found in potent p38 MAP kinase inhibitors.[4] The protocol leverages the differential reactivity of the bromine atoms on the 2,5-Dibromo-4-(hydroxymethyl)thiazole starting material. The overall workflow is a two-step, one-pot Suzuki-Miyaura cross-coupling sequence.
Experimental Workflow Diagram
Caption: Sequential Suzuki-Miyaura coupling workflow.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Grade |
| 2,5-Dibromo-4-(hydroxymethyl)thiazole | 934236-32-5 | Sigma-Aldrich | ≥95% Purity |
| 4-Fluorophenylboronic acid | 1765-93-1 | Combi-Blocks | ≥98% Purity |
| Pyridin-4-ylboronic acid | 16826-64-5 | TCI Chemicals | ≥97% Purity |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem Chemicals | ≥99% Purity |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Fisher Scientific | Anhydrous, ≥99.5% |
| Toluene | 108-88-3 | VWR | Anhydrous, ≥99.8% |
| Ethanol (95%) | 64-17-5 | Decon Labs | ACS Grade |
| Ethyl Acetate | 141-78-6 | J.T. Baker | HPLC Grade |
| Hexanes | 110-54-3 | EMD Millipore | HPLC Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Acros Organics | Powder, ≥98% |
| Deionized Water | N/A | In-house | 18.2 MΩ·cm |
Step-by-Step Protocol: Synthesis of (5-(4-fluorophenyl)-2-(pyridin-4-yl)thiazol-4-yl)methanol
Rationale: This protocol employs a sequential Suzuki-Miyaura cross-coupling strategy. The C5-position of the dibromothiazole is generally less sterically hindered, and under controlled conditions, can react preferentially. By using a slight excess of the first boronic acid, we drive the initial coupling to completion before introducing the second coupling partner. Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst for this type of transformation.[6] The aqueous base and solvent mixture is standard for Suzuki couplings, promoting both the catalytic cycle and solubility of the reagents.[2][7]
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.00 g, 3.66 mmol, 1.0 equiv).
-
Add 4-fluorophenylboronic acid (0.56 g, 4.03 mmol, 1.1 equiv).
-
Add sodium carbonate (1.16 g, 10.99 mmol, 3.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.18 mmol, 0.05 equiv).
-
-
Solvent Addition and Degassing:
-
Add Toluene (20 mL), Ethanol (10 mL), and deionized water (10 mL) to the flask.
-
Bubble nitrogen gas through the stirred mixture for 20 minutes to ensure the reaction is under an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
First Coupling (C5-Arylation):
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typically, the starting material is consumed within 4-6 hours. A sample can be taken, quenched with water, extracted with ethyl acetate, and spotted on a silica plate.
-
-
Second Coupling (C2-Heteroarylation):
-
After confirming the consumption of the starting material, cool the mixture to room temperature.
-
Add pyridin-4-ylboronic acid (0.54 g, 4.40 mmol, 1.2 equiv).
-
Re-degas the mixture with nitrogen for 10 minutes.
-
Heat the reaction mixture again to 85 °C and stir for an additional 12-16 hours, or until the intermediate is fully consumed as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.
-
-
Chromatography:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (visualized by TLC with UV light) and concentrate under reduced pressure to yield the final product, (5-(4-fluorophenyl)-2-(pyridin-4-yl)thiazol-4-yl)methanol, as a solid.
-
Expected Results
| Parameter | Expected Value |
| Product | (5-(4-fluorophenyl)-2-(pyridin-4-yl)thiazol-4-yl)methanol |
| Appearance | Off-white to pale yellow solid |
| Yield | 55-70% |
| Purity (LCMS) | >95% |
| ¹H NMR | Consistent with proposed structure |
| MS (ESI+) | Calculated m/z: 301.07 [M+H]⁺, Found: 301.1 |
Mechanism of Action and Kinase Inhibition
The synthesized 4-aryl-5-heteroaryl thiazole scaffold is designed to target the ATP-binding site of kinases like p38. The core structure acts as a hinge-binder, a critical interaction for many kinase inhibitors.
Kinase Hinge-Binding Interaction Diagram
Caption: Inhibitor binding mode in a kinase active site.
-
Hinge Binding: The nitrogen atom of the pyridyl group at the C2-position is designed to act as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of a key hinge region residue (e.g., Met109 in p38). This interaction anchors the inhibitor in the active site.
-
Hydrophobic Interactions: The aryl group at the C5-position (the 4-fluorophenyl ring in this example) typically occupies a hydrophobic pocket near the gatekeeper residue. Modifications to this ring can tune selectivity and potency.
-
Solvent Front Interactions: The hydroxymethyl group at the C4-position extends towards the solvent-exposed region of the ATP pocket. This group can form additional hydrogen bonds with the protein or with water molecules, enhancing binding affinity and improving the compound's solubility profile.
Conclusion and Future Directions
2,5-Dibromo-4-(hydroxymethyl)thiazole is a powerful and versatile building block for the synthesis of kinase inhibitors. The protocols outlined in these notes demonstrate a reliable method for its sequential functionalization via Suzuki-Miyaura cross-coupling, providing a clear pathway to potent p38 MAP kinase inhibitor scaffolds. The strategic orthogonality of its functional groups allows for the generation of diverse chemical libraries, making it an invaluable tool for researchers in drug discovery. Further exploration could involve modifying the hydroxymethyl group or employing other cross-coupling methodologies to expand the accessible chemical space and develop inhibitors for a wider range of kinase targets.
References
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Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Murata, T., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(3), 671-675. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739–746. [Link]
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Kamal, A., et al. (2015). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current Pharmaceutical Design, 21(28), 4109-4126. [Link]
-
RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]
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Ayati, A., et al. (2015). Recent Applications of 1,3-thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. European Journal of Medicinal Chemistry, 97, 699-718. [Link]
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Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Kumar, S., et al. (2011). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Medicinal Chemistry Research, 20(8), 1135-1146. [Link]
-
Dimmock, J. R., et al. (1998). A review of the synthesis and biological activities of some 4,5-disubstituted 1,3-thiazoles. Journal of Heterocyclic Chemistry, 35(4), 761-772. [Link]
-
PubChem. (n.d.). 2,5-Dibromo-4-(hydroxymethyl)thiazole. National Center for Biotechnology Information. [Link]
-
Mohammed, I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(10), 6825-6860. [Link]
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- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
"2,5-Dibromo-4-(hydroxymethyl)thiazole" for GSK-3 inhibitor synthesis
Application Notes & Protocols
Topic: Strategic Use of 2,5-Dibromo-4-(hydroxymethyl)thiazole for the Synthesis of Potent and Selective GSK-3 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes; its dysregulation is a central pathological feature in neurodegenerative diseases, bipolar disorder, and some cancers.[1][2] This has positioned GSK-3 as a high-value therapeutic target. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases.[3][4] This guide details the strategic application of the versatile building block, 2,5-Dibromo-4-(hydroxymethyl)thiazole, in the rational design and synthesis of GSK-3 inhibitors. We provide a comprehensive overview of GSK-3 signaling, a rationale for the synthetic strategy employing sequential cross-coupling reactions, and a detailed, field-proven protocol for the synthesis of a model inhibitor.
Background: The Central Role of GSK-3 Signaling
GSK-3 is a critical kinase that acts as a nexus for numerous signaling pathways, including those mediated by insulin and Wnt.[2][5] Unlike many kinases that are activated by specific stimuli, GSK-3 is typically active in resting cells and is inhibited in response to upstream signals.[5] Its activity is primarily regulated by inhibitory phosphorylation, for instance, by Akt (Protein Kinase B) at the Ser9 residue in GSK-3β.[2][5]
GSK-3's role is often to phosphorylate substrates, marking them for degradation or inactivation.[2] Two of its most well-known substrates are:
-
β-catenin: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3, allowing β-catenin to accumulate and translocate to the nucleus to activate gene transcription.[2]
-
Tau Protein: Hyperphosphorylation of the microtubule-associated protein Tau by GSK-3 is a pathological hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles.[6]
Inhibition of GSK-3 can therefore restore signaling balance, making it a compelling strategy for therapeutic intervention in various diseases.[1][7]
Caption: The GSK-3 signaling pathway is regulated by inhibitory inputs from the PI3K/Akt and Wnt pathways.
Synthetic Strategy: The Versatility of the 2,5-Dibromo-4-(hydroxymethyl)thiazole Scaffold
The title compound (CAS 934236-32-5) is an ideal starting material for building a library of GSK-3 inhibitors for several reasons:
-
Privileged Core: The thiazole nucleus is a well-established scaffold for kinase inhibitors, capable of forming crucial hydrogen bonds and other interactions within the ATP-binding pocket.[8][9]
-
Orthogonal Handles: The two bromine atoms at the C2 and C5 positions exhibit differential reactivity. The C5-Br is generally more susceptible to palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) than the C2-Br. This allows for selective, sequential functionalization, enabling the introduction of different aryl or heteroaryl moieties at each position.[10]
-
Ancillary Functional Group: The hydroxymethyl group at the C4 position provides a third point for diversification. It can be used to engage in hydrogen bonding with the kinase, or it can be further modified (e.g., oxidized to an aldehyde or converted to an ether) to explore additional binding pockets or modulate physicochemical properties.
Our strategy leverages a sequential Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for C-C bond formation in pharmaceutical synthesis.[10][11]
Caption: Generalized workflow for sequential Suzuki cross-coupling reactions starting from the dibromothiazole scaffold.
Detailed Experimental Protocol: Synthesis of a Model Di-aryl Thiazole GSK-3 Inhibitor
This protocol describes a representative two-step synthesis. All operations should be conducted in a fume hood using appropriate personal protective equipment. An inert atmosphere (Nitrogen or Argon) is crucial for the palladium-catalyzed reactions.
Step 1: Selective Monosubstitution via Suzuki-Miyaura Coupling
Causality: This first coupling targets the more reactive C5 position. We use Pd(PPh₃)₄, a standard catalyst for Suzuki reactions, and a mild base (K₂CO₃) in a dioxane/water solvent system, which are common conditions that favor selective mono-arylation.[10][11]
-
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 equiv)
-
Arylboronic acid of choice (e.g., 4-pyridylboronic acid) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-substituted intermediate.
-
Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Step 2: Second Suzuki-Miyaura Coupling
Causality: The remaining C2-Br is less reactive. To drive this second coupling to completion, more forcing conditions are often required. We employ a different catalyst, PdCl₂(dppf), which is often more effective for less reactive halides, a stronger base (Cs₂CO₃), and a higher boiling point solvent (DMF).[11]
-
Materials:
-
Mono-substituted intermediate from Step 1 (1.0 equiv)
-
Second arylboronic acid of choice (e.g., indole-5-boronic acid) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), PdCl₂(dppf) (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), degassed
-
-
Procedure:
-
To a dry, argon-flushed microwave vial or sealed tube, add the mono-substituted intermediate, the second arylboronic acid, and Cs₂CO₃.
-
Evacuate and backfill with argon three times.
-
Add degassed, anhydrous DMF via syringe, followed by the PdCl₂(dppf) catalyst.
-
Seal the vessel and heat the reaction mixture to 110-120 °C for 8-16 hours (or use microwave irradiation, e.g., 150 °C for 30-60 minutes).
-
Self-Validation: Monitor the reaction for the disappearance of the intermediate and the appearance of the product by LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the organic phase extensively with water to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final compound by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity (>95%) of the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Data Presentation: Biological Evaluation
Following synthesis, the compounds must be evaluated for biological activity. A primary in vitro kinase assay is used to determine the half-maximal inhibitory concentration (IC₅₀) against the target kinase (GSK-3β). To assess selectivity, the compound is counter-screened against other related kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which shares some structural homology in the ATP-binding site.
| Compound ID | R¹ Group (at C5) | R² Group (at C2) | GSK-3β IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity Index (CDK2/GSK-3β) |
| Hypothetical-01 | 4-pyridyl | Indol-5-yl | 15 | 1850 | 123 |
| Hypothetical-02 | Phenyl | Quinolin-6-yl | 42 | 3500 | 83 |
| AR-A014418 | N/A (Thiazole core) | N/A (Thiazole core) | 104 | >10000 | >96 |
Table Note: Data for Hypothetical-01 and -02 are representative examples. Data for AR-A014418 is based on published literature for comparison.[12]
Conclusion
The 2,5-Dibromo-4-(hydroxymethyl)thiazole scaffold is a powerful and versatile starting material for the efficient construction of novel GSK-3 inhibitors. Its capacity for selective and sequential functionalization via robust methods like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space around a privileged kinase-binding core. The detailed protocols provided herein offer a reliable pathway for synthesizing diverse compound libraries, facilitating the discovery of new therapeutic agents targeting GSK-3.
References
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- PubMed Central.
- PMC. Glycogen synthase kinase-3 (GSK3)
- Creative Diagnostics.
- An Overview of Discovery of Thiazole Containing Heterocycles as Potent GSK-3β Inhibitors.
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- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
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- PubMed. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors.
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The Strategic Application of 2,5-Dibromo-4-(hydroxymethyl)thiazole in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Drug Design
In the landscape of contemporary drug discovery, the thiazole nucleus stands as a privileged scaffold, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1] The strategic derivatization of this core structure offers a powerful platform for the development of novel therapeutics. Among the myriad of thiazole-based synthons, 2,5-Dibromo-4-(hydroxymethyl)thiazole has emerged as a particularly valuable building block. Its trifunctional nature, featuring two reactive bromine atoms at positions C2 and C5 with differential reactivity, and a primary alcohol at C4, provides medicinal chemists with a versatile toolkit for constructing complex molecular architectures with precision and control. This guide delineates the strategic applications of this compound, providing detailed protocols for its use and exploring its role in the synthesis of targeted therapeutic agents.
Physicochemical Properties and Synthetic Overview
A comprehensive understanding of the physicochemical properties of 2,5-Dibromo-4-(hydroxymethyl)thiazole is paramount for its effective utilization in synthetic campaigns.
| Property | Value | Reference |
| CAS Number | 934236-32-5 | [2] |
| Molecular Formula | C₄H₃Br₂NOS | [3] |
| Molecular Weight | 272.95 g/mol | [1] |
| Appearance | Solid | [1] |
| Hazard Information | Irritant, Acute Toxicity (Oral) | [1][3] |
Application in the Synthesis of Fructose-1,6-bisphosphatase (FBPase) Inhibitors for Diabetes
A significant application of 2,5-Dibromo-4-(hydroxymethyl)thiazole is in the development of inhibitors for Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[5] Overactivity of FBPase is implicated in the pathophysiology of type 2 diabetes.[5] A patent has disclosed the synthesis of N-{[5-bromo-4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamoyl}-3-methylbenzenesulfonamide, a potent FBPase inhibitor, directly utilizing the title compound.[6]
Mechanism of FBPase Inhibition
FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in the production of glucose in the liver.[7] Inhibition of this enzyme reduces hepatic glucose output, a therapeutic strategy for managing hyperglycemia in diabetic patients.[5] Thiazole-based inhibitors often act as allosteric modulators, binding to a site distinct from the active site, inducing a conformational change that leads to decreased enzymatic activity.[5][8] This allosteric inhibition provides a promising avenue for achieving selectivity and reducing off-target effects.[8]
Caption: FBPase inhibition by a thiazole derivative.
Protocols for Synthetic Transformations
The utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole as a synthetic intermediate is primarily realized through the selective functionalization of its two carbon-bromine bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are indispensable tools for this purpose.
Protocol 1: Selective Mono-arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective reaction at the more reactive C2-Br position of the thiazole ring.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (solvent system)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Selective Mono-amination via Buchwald-Hartwig Amination
This protocol outlines a general method for the selective introduction of an amino group at the C2 position.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Add NaOtBu (1.4 mmol, 1.4 equiv).
-
Remove the tube from the glovebox and add anhydrous toluene (5 mL) and the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Buchwald-Hartwig Amination.
Broader Applications in Kinase and GSK-3 Inhibition
Beyond FBPase, the 2,5-disubstituted thiazole framework is a common motif in a variety of kinase inhibitors.[3] While specific examples deriving directly from 2,5-Dibromo-4-(hydroxymethyl)thiazole are not extensively documented in public literature, the synthetic accessibility of diverse 2,5-disubstituted analogs through the protocols described above makes it a highly attractive starting material for generating libraries of potential kinase inhibitors. The hydroxymethyl group can serve as a key hydrogen bonding donor or acceptor, or as a handle for further derivatization to fine-tune solubility and pharmacokinetic properties. Similarly, derivatives of 2,5-dibromothiazole have been instrumental in the synthesis of inhibitors for Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in neurodegenerative diseases like Alzheimer's.[3]
Conclusion
2,5-Dibromo-4-(hydroxymethyl)thiazole represents a strategically important and versatile building block in medicinal chemistry. Its trifunctional nature allows for the controlled and sequential introduction of various substituents, enabling the exploration of vast chemical space. The demonstrated application in the synthesis of FBPase inhibitors for diabetes, coupled with its potential for generating novel kinase and GSK-3 inhibitors, underscores its value to researchers, scientists, and drug development professionals. The protocols provided herein offer a practical guide for harnessing the synthetic potential of this valuable intermediate in the quest for new and improved therapeutic agents.
References
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Degradation of the gluconeogenic enzymes fructose-1,6-bisphosphatase and malate dehydrogenase is mediated by distinct proteolytic pathways and signaling events. PubMed. Available at: [Link]
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In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose 1,6-Bisphosphatase Inhibitors. PMC. Available at: [Link]
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In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose 1,6-Bisphosphatase Inhibitors. ResearchGate. Available at: [Link]
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Fructose 1,6-bisphosphatase: Getting the message across. ResearchGate. Available at: [Link]
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Fructose 1,6-bisphosphatase: getting the message across. PMC. Available at: [Link]
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Sulfonylureido thiazoles as fructose-1,6-bisphosphatase inhibitors for the treatment of Type-2 diabetes. ResearchGate. Available at: [Link]
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The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance. PMC. Available at: [Link]
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Fructose 1,6-bisphosphatase. Wikipedia. Available at: [Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]
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Protein Kinase Inhibitors and Methods for Using Thereof. Patent US-2011053932-A1. Available at: [Link]
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Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate. Available at: [Link]
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Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. Available at: [Link]
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Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. Available at: [Link]
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N-(3-Bromo-5-methyl-2-pyrid-yl)-4-methyl-benzene-sulfonamide. PubMed. Available at: [Link]
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A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available at: [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available at: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
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Synthesis of some new N-thio carbamoyl-3-methyl-4[2′-{4′ -p-subst./unsubst.)-phenyl}thiazolyl hydrazono]-2-pyrazolin-5-one with possible antibacterial activity. ResearchGate. Available at: [Link]
- Process for the preparation of brinzolamide. Google Patents.
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
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Application Notes & Protocols: 2,5-Dibromo-4-(hydroxymethyl)thiazole as a Versatile Synthetic Building Block
Introduction: Unlocking the Potential of a Trifunctional Thiazole Scaffold
2,5-Dibromo-4-(hydroxymethyl)thiazole (CAS No. 934236-32-5) is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its architecture, featuring two chemically distinct bromine atoms at the C2 and C5 positions and a primary alcohol at C4, offers a powerful platform for controlled, sequential, and diverse molecular elaboration.[3] The thiazole core itself is a prevalent motif in a multitude of FDA-approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions.[4][5]
This guide provides an in-depth exploration of the reactivity of this building block, focusing on strategic applications and detailed protocols for its functionalization. We will delve into the causality behind experimental choices, offering field-proven insights to enable researchers to harness the full synthetic potential of this versatile intermediate.
| Property | Value | Source |
| CAS Number | 934236-32-5 | [1][2] |
| Molecular Formula | C₄H₃Br₂NOS | [2] |
| Molecular Weight | 272.95 g/mol | [6] |
| Appearance | Solid | [6] |
| Hazard | Irritant, Acute Oral Toxicity | [2][6] |
Core Reactivity and Strategic Considerations
The synthetic utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole stems from the differential reactivity of its three functional groups. This allows for a strategic, stepwise approach to constructing complex molecules.
-
Differential Reactivity of C-Br Bonds: The bromine atoms at the C2 and C5 positions exhibit different electronic environments. In many halogenated thiophenes and thiazoles, the C5-halogen is more susceptible to initial reaction in palladium-catalyzed couplings, such as the Suzuki reaction.[7] This regioselectivity provides a critical handle for sequential, one-pot, or stepwise derivatization, allowing for the introduction of different substituents at each position.[3]
-
The Hydroxymethyl Group as a Latent Aldehyde: The primary alcohol at the C4 position is relatively stable to many cross-coupling conditions. It can be carried through several synthetic steps before being oxidized to the corresponding aldehyde or carboxylic acid. This "latent aldehyde" strategy significantly expands the range of possible subsequent transformations, including reductive amination, Wittig reactions, or amide bond formations.
-
Orthogonal Reactivity: The combination of palladium-catalyzed cross-coupling (at C2/C5) and classical functional group chemistry (at C4) provides an orthogonal set of synthetic tools for elaborating the thiazole core.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Thiazole Functionalization
Palladium-catalyzed cross-coupling reactions are the primary methods for functionalizing the C-Br bonds of the thiazole ring.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the thiazole core and various aryl or vinyl boronic acids or esters.[8] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generation of non-toxic boron-based byproducts.[9]
Causality in Protocol Design:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective air-stable precursor to the active Pd(0) catalyst.[8]
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[10]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used. The organic solvent solubilizes the thiazole substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[8]
Protocol 1: Regioselective Monosubstitution via Suzuki-Miyaura Coupling This protocol targets the more reactive C5 position.
-
To a flame-dried Schlenk flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.04 mmol, 4 mol%) under a positive pressure of argon.[9]
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-bromo-4-(hydroxymethyl)thiazole derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is an indispensable tool for forming C(sp²)–C(sp) bonds, coupling the thiazole ring with terminal alkynes.[11] This reaction introduces a rigid alkynyl linker, a valuable motif in drug design and materials science.[12] The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.[13]
Causality in Protocol Design:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common choice, which is reduced in situ to the active Pd(0) species.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate, which is the key species that undergoes transmetalation with the palladium complex.[11][14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves both as a base to deprotonate the alkyne and often as the solvent.[14]
Protocol 2: Copper-Catalyzed Sonogashira Coupling
-
To a flame-dried Schlenk flask, add the starting 2-bromo-5-aryl-4-(hydroxymethyl)thiazole (from Protocol 1) (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3.0 mmol, 3.0 eq.).
-
Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille reaction couples the thiazole halide with an organostannane reagent.[15] Organostannanes are often stable, can be purified by chromatography, and are tolerant of many functional groups.[16] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[17]
Causality in Protocol Design:
-
Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for Stille couplings.[16]
-
Additives: Lithium chloride (LiCl) is often added. It is believed to accelerate the transmetalation step by breaking up palladium-halide dimers and facilitating the displacement of halide from the palladium center.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or toluene are typically used.[16]
Protocol 3: Stille Cross-Coupling
-
In a flame-dried Schlenk tube, dissolve the bromothiazole substrate (1.0 mmol, 1.0 eq.) and the organostannane reagent (1.1 mmol, 1.1 eq.) in anhydrous toluene (10 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and LiCl (3.0 mmol, 3.0 eq.).
-
Degas the solution with a stream of argon for 20 minutes.
-
Heat the reaction to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether (20 mL).
-
To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.[16]
-
Filter the resulting precipitate through a pad of Celite®, wash the filter cake with ether.
-
Wash the combined filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines.[18] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[19]
Causality in Protocol Design:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or those from the Buchwald group (e.g., SPhos, XPhos) are crucial for promoting the reductive elimination step, which is often rate-limiting.[19][20] A palladium source like Pd₂(dba)₃ is commonly used.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used to deprotonate the amine or the intermediate palladium-amine complex.[20]
-
Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are standard.
Protocol 4: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Seal the tube, then evacuate and backfill with argon.
-
Add a solution of the bromothiazole substrate (1.0 mmol, 1.0 eq.) in anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 eq.) via syringe.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Functionalization of the Hydroxymethyl Group
The C4-hydroxymethyl group offers a secondary site for derivatization, often performed after the C-Br bonds have been functionalized.
Oxidation to the Aldehyde
Mild oxidation of the primary alcohol to an aldehyde opens the door to a vast array of subsequent C-C and C-N bond-forming reactions.
Causality in Protocol Design:
-
Oxidant: Dess-Martin periodinane (DMP) is an excellent choice for this transformation. It operates under mild, neutral conditions at room temperature, minimizing side reactions and preserving sensitive functional groups installed during prior cross-coupling steps. Other options include Swern or Parikh-Doering oxidations.
Protocol 5: Dess-Martin Oxidation
-
Dissolve the 2,5-disubstituted-4-(hydroxymethyl)thiazole (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 mmol, 1.2 eq.) portion-wise at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (15 mL).
-
Stir vigorously until the organic layer is clear.
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The resulting aldehyde is often used directly in the next step but can be purified by column chromatography if necessary.
Strategic Synthesis Workflow
The true power of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in the strategic and sequential application of these protocols. A researcher can selectively functionalize the C5 position, then the C2 position, and finally modify the C4 side chain, or vice versa, to build molecular complexity in a controlled manner.
Caption: Sequential functionalization workflow.
Conclusion
2,5-Dibromo-4-(hydroxymethyl)thiazole is a highly valuable and versatile building block. Its three distinct points of reactivity allow for the systematic and controlled construction of complex, highly substituted thiazole derivatives. By leveraging the well-established and robust protocols of palladium-catalyzed cross-coupling and standard functional group manipulations, researchers can efficiently explore chemical space around this privileged scaffold. The strategic insights and detailed methodologies presented in this guide are intended to empower scientists in drug discovery and materials science to accelerate their research programs.
References
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- MySkinRecipes. (n.d.). 2,5-dibromo-4-methylthiazole. MySkinRecipes Product Page.
- NROChemistry. (n.d.). Stille Coupling. NROChemistry Reaction Guides.
- CymitQuimica. (n.d.). 2,5-Dibromo-4-(hydroxymethyl)thiazole. CymitQuimica Product Page.
- Matrix Scientific. (n.d.). 2,5-Dibromo-4-(hydroxymethyl)thiazole.
- Wikipedia. (n.d.).
- Organic Chemistry. (n.d.).
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Aslam, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2465. [Link]
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Aslam, S., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(7), 1145. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
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Chemistry Corner. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5464–5468. [Link]
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Siddiqui, H. L., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 48. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
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Gohlke, H., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1435–1448. [Link]
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Kamal, A., et al. (2024). A review on thiazole based compounds & it's pharmacological activities. GSC Biological and Pharmaceutical Sciences, 27(1), 183–204. [Link]
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Application Notes and Protocols for the Derivatization of 2,5-Dibromo-4-(hydroxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic derivatization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the thiazole moiety is a privileged structure, appearing in a multitude of biologically active compounds and functional materials. The subject of this guide, 2,5-Dibromo-4-(hydroxymethyl)thiazole , represents a particularly versatile building block. Its di-brominated nature at the C2 and C5 positions offers two distinct reactive handles for functionalization, primarily through palladium-catalyzed cross-coupling reactions. Furthermore, the hydroxymethyl group at the C4 position provides an additional site for chemical modification, allowing for a three-dimensional exploration of chemical space.
This document provides a comprehensive overview of the derivatization strategies for 2,5-Dibromo-4-(hydroxymethyl)thiazole, complete with detailed experimental protocols and insights into the underlying chemical principles. The methodologies described herein are designed to be robust and adaptable, empowering researchers to generate diverse libraries of novel thiazole derivatives for a wide range of applications.
Strategic Considerations for Derivatization
The derivatization of 2,5-Dibromo-4-(hydroxymethyl)thiazole can be approached through two primary avenues: functionalization of the thiazole core via its bromine substituents and modification of the hydroxymethyl group. A key aspect of derivatizing the core is the potential for regioselectivity in sequential cross-coupling reactions.
Regioselectivity in Cross-Coupling Reactions
The electronic properties of the thiazole ring play a crucial role in determining the relative reactivity of the C2-Br and C5-Br bonds. Generally, the C5 position of the thiazole ring is more electron-rich and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in many cross-coupling reactions.[1][2] This inherent reactivity difference can be exploited to achieve selective mono-functionalization at the C5 position, followed by a subsequent coupling at the C2 position.
However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity.[3] For instance, sterically hindered ligands can sometimes favor reaction at the less hindered C2 position. Therefore, careful optimization is often necessary to achieve the desired regiochemical outcome.
Derivatization of the Thiazole Core: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are the primary methods for derivatizing the 2,5-dibromothiazole core.[4]
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[5] It is particularly valuable for introducing aryl and heteroaryl moieties.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) complex is pre-activated and readily undergoes oxidative addition.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate (K₂CO₃) is a moderately strong base that is generally well-tolerated by a wide range of functional groups.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used. The organic solvent solubilizes the organohalide and catalyst, while water is necessary to dissolve the inorganic base.
Experimental Protocol: Mono-arylation at the C5 Position
-
To a flame-dried Schlenk flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03-0.05 equiv.) under a positive pressure of argon.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 65-75 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.
Sonogashira Coupling: Introduction of Alkyne Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted thiazoles.[6]
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system of a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is employed to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Mono-alkynylation at the C5 Position
-
To a flame-dried Schlenk flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous and degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2 equiv.) and a degassed amine base (e.g., Et₃N, 2.5 equiv.).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by a palladium complex.[8] It offers a broad substrate scope and is tolerant of many functional groups.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.
-
Additives: In some cases, additives like LiCl can be beneficial. The chloride ions are thought to facilitate the transmetalation step by forming a more reactive organopalladium chloride intermediate.
Experimental Protocol: Mono-functionalization at the C5 Position
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in anhydrous and degassed solvent (e.g., toluene or DMF).
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution (to remove tin byproducts), water, and brine.
-
Dry, concentrate, and purify the crude product by chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of a wide variety of amine nucleophiles.[1][9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is crucial for the success of Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as Xantphos or RuPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Experimental Protocol: Mono-amination at the C5 Position
-
In an argon-filled glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.) to a flame-dried Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 equiv.) followed by the amine (1.2 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C, monitoring its progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Derivatization of the 4-(Hydroxymethyl) Group
The hydroxymethyl group at the C4 position offers a versatile handle for further functionalization, independent of the reactions at the C2 and C5 positions.
Oxidation to the Aldehyde
The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde, 2,5-dibromo-4-formylthiazole, which is a valuable intermediate for various subsequent transformations such as Wittig reactions, reductive aminations, and condensations.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid and to prevent unwanted side reactions with the electron-rich thiazole ring. Manganese dioxide (MnO₂) is a common and effective reagent for the selective oxidation of allylic and benzylic-type alcohols. Pyridinium chlorochromate (PCC) is another suitable option.[3]
Experimental Protocol: Oxidation with Manganese Dioxide
-
Dissolve 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Add activated manganese dioxide (MnO₂, 5-10 equiv.) in portions with stirring.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with the solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography if necessary.
Esterification
The hydroxymethyl group can be readily esterified with acyl chlorides or carboxylic acids to introduce a variety of ester functionalities.[10]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and are often used for efficient esterification.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction.
Experimental Protocol: Esterification with an Acyl Chloride
-
Dissolve 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 equiv.) in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as triethylamine (1.2 equiv.).
-
Add the desired acyl chloride (1.1 equiv.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry, concentrate, and purify the resulting ester by column chromatography.
Experimental Workflows and Logical Relationships
The derivatization of 2,5-Dibromo-4-(hydroxymethyl)thiazole can be performed in a sequential manner to access a wide array of complex molecules. The following diagrams illustrate the logical flow of these synthetic transformations.
Caption: Sequential derivatization workflow for 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Caption: Overview of derivatization pathways for the target molecule.
Conclusion
2,5-Dibromo-4-(hydroxymethyl)thiazole is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized thiazole derivatives. The strategic application of palladium-catalyzed cross-coupling reactions allows for the selective and sequential introduction of various substituents at the C2 and C5 positions of the thiazole core. Concurrently, the hydroxymethyl group at the C4 position provides an orthogonal handle for further chemical modifications. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel thiazole-containing molecules with potential applications in drug discovery, materials science, and beyond.
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ester synthesis by acylation [organic-chemistry.org]
Application Notes & Protocols: Selective Functionalization of 2,5-Dibromo-4-(hydroxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Trifunctional Thiazole Scaffold
2,5-Dibromo-4-(hydroxymethyl)thiazole is a heterocyclic building block poised for significant application in medicinal chemistry and materials science.[1][2] Its structure presents a unique trifecta of reactive sites: two bromine atoms at the C2 and C5 positions with distinct electronic properties, and a nucleophilic hydroxymethyl group at C4. This arrangement allows for programmed, stepwise functionalization to generate complex, three-dimensional molecules from a single, versatile core. The thiazole ring itself is a well-established "privileged structure" in drug discovery, found in numerous approved therapeutic agents.[1][3]
The primary challenge and opportunity in utilizing this reagent lies in achieving high regioselectivity. The differential reactivity of the C2-Br and C5-Br bonds is the key to unlocking its synthetic potential, enabling the construction of diverse molecular libraries for targeting kinases in cancer therapy or enzymes implicated in neurodegenerative diseases.[1] This guide provides a detailed exploration of the principles and protocols for the selective functionalization of this scaffold, with a focus on practical, field-proven insights.
The Foundation of Selectivity: Understanding C2 vs. C5 Reactivity
The ability to selectively modify one bromine position while leaving the other intact is fundamental. In thiazole systems, the C2 position is generally more electron-deficient and acidic compared to the C5 position.[3] This inherent electronic difference is the primary lever for achieving regioselectivity.
-
Metal-Halogen Exchange: The C2-Br bond is more susceptible to metal-halogen exchange with organolithium reagents (like n-BuLi) or Grignard reagents.[4][5] This is often the most reliable method for selectively generating a nucleophilic center at C2, which can then be quenched with a wide array of electrophiles. The reaction is kinetically controlled and typically requires cryogenic temperatures to prevent side reactions.[6]
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Stille, and Sonogashira couplings, the C2 position is also often more reactive.[7][8] However, selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions, occasionally allowing for functionalization at C5, particularly if the C2 position is sterically hindered. After an initial reaction at C2, the remaining C5-Br is readily available for a second, different coupling reaction.[9]
Critical Preliminary Step: Protection of the Hydroxymethyl Group
Before undertaking most organometallic functionalization reactions, the acidic proton of the 4-(hydroxymethyl) group must be protected. Failure to do so can result in several undesirable outcomes:
-
Quenching of Organometallic Reagents: Highly basic reagents like n-BuLi or Grignard reagents will be consumed by acid-base reaction with the -OH group.
-
Interference with Catalytic Cycles: The hydroxyl group can coordinate to the palladium catalyst, potentially inhibiting or altering the course of cross-coupling reactions.
A silyl ether is the most common and robust protecting group for this purpose. The tert-butyldimethylsilyl (TBS) group is a reliable choice, offering stability to a wide range of reaction conditions while being readily removable.
Protocol 1: Silyl Protection of 2,5-Dibromo-4-(hydroxymethyl)thiazole
This protocol details the protection of the hydroxyl group as a TBS ether.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) in anhydrous DCM.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBSCl (1.2 eq) portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(((tert-butyldimethylsilyl)oxy)methyl)-2,5-dibromothiazole.
Strategies for Selective Functionalization
With the hydroxyl group protected, the molecule is primed for selective C-C or C-N bond formation. The following protocols provide starting points for targeting the C2 and C5 positions in a stepwise manner.
Workflow for Stepwise Di-Functionalization
The most powerful application of this scaffold involves a sequential, two-step functionalization to install different groups at the C2 and C5 positions.
Caption: Stepwise functionalization workflow.
Protocol 2: Selective C2 Functionalization via Metal-Halogen Exchange
This protocol leverages the higher reactivity of the C2-Br bond towards lithium-halogen exchange to selectively introduce an aryl group.[4][10]
Materials:
-
4-(((tert-butyldimethylsilyl)oxy)methyl)-2,5-dibromothiazole (from Protocol 1)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-neck flask under an inert atmosphere, add the protected dibromothiazole (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-45 minutes. The solution may change color, indicating the formation of the lithiated species.
-
Add the chosen electrophile (e.g., Benzaldehyde, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the C2-functionalized product.
| Potential Issue | Troubleshooting Solution |
| Low Yield | Ensure strictly anhydrous conditions. Titrate n-BuLi solution before use to confirm concentration. |
| Loss of Selectivity (mixture of C2/C5) | Maintain temperature rigorously at -78 °C during addition and stirring. Consider using a less reactive organometallic like i-PrMgCl·LiCl.[6] |
| Formation of Butylated Byproduct | Add n-BuLi slowly to the cooled solution of the substrate; do not add the substrate to the n-BuLi. |
Protocol 3: Selective C5 Functionalization via Suzuki Cross-Coupling
This protocol is designed to functionalize the C5-Br position on a substrate where C2 has already been modified. The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[9][11]
Caption: Simplified Suzuki coupling cycle.
Materials:
-
C2-functionalized, 5-bromo-4-(((TBS)oxy)methyl)thiazole (from Protocol 2 or similar)
-
Arylboronic acid (Ar-B(OH)₂) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, combine the 5-bromothiazole substrate (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (3.0 eq).
-
Add the dioxane/water solvent system.
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Final Deprotection
To reveal the hydroxymethyl group, the TBS ether must be cleaved. This is typically achieved under mild conditions using a fluoride source.
Protocol 4: TBS Deprotection
Materials:
-
TBS-protected thiazole derivative
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃
-
Ethyl acetate
Procedure:
-
Dissolve the TBS-protected compound in THF.
-
Add TBAF solution (1.5 eq) at room temperature and stir.
-
Monitor the reaction by TLC. The reaction is usually complete in 1-3 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield the final 4-(hydroxymethyl)thiazole derivative.
Conclusion
2,5-Dibromo-4-(hydroxymethyl)thiazole represents a highly valuable and adaptable scaffold for modern synthetic chemistry. By understanding the intrinsic reactivity differences between the C2 and C5 positions and implementing a robust protection strategy for the hydroxymethyl group, researchers can unlock a logical and efficient pathway to novel, complex molecules. The protocols outlined here for selective metal-halogen exchange and palladium-catalyzed cross-coupling provide a solid foundation for the synthesis of diverse libraries of compounds for applications in drug discovery and beyond.
References
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Bach, T. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Available from: [Link]
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Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]
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Wikipedia. Metal–halogen exchange. Available from: [Link]
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Singh, R., et al. (2023). Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (2016). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Available from: [Link]
-
Singh, R., et al. (2023). Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. Journal of the American Chemical Society. Available from: [Link]
-
Zendy. (2020). Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Available from: [Link]
-
Wang, G-W., et al. (2010). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. Available from: [Link]
-
Yang, M., et al. (2015). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. Available from: [Link]
-
Al-Salahi, R., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Scientific Reports. Available from: [Link]
-
Ali, A., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. Available from: [Link]
-
Iddon, B., et al. (1988). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Bîcu, E., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available from: [Link]
-
Coudray, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]
-
ResearchGate. (2020). Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Available from: [Link]
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Daugulis, O., et al. (2009). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Communications. Available from: [Link]
-
Shields, J. D., et al. (2019). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Accounts of Chemical Research. Available from: [Link]
-
Furst, L., et al. (2014). Late-stage functionalization of biologically active heterocycles through photoredox catalysis. Angewandte Chemie International Edition. Available from: [Link]
-
Parham, W. E. & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 312394, 2,5-Dibromothiazole. Available from: [Link]
-
Dhayalan, V., et al. (2023). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. Available from: [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Available from: [Link]
-
Bodé, N. E. & Stradiotto, M. (2023). DalPhos/Nickel-Catalyzed C2-H Arylation of 1,3-Azoles Using a Dual-Base System. Organic Letters. Available from: [Link]
-
Sharma, A., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available from: [Link]
-
Bîcu, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available from: [Link]
-
Lyubenova, A., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Chemistry. Available from: [Link]
-
Hreczycho, G. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Molecules. Available from: [Link]
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Application Notes and Protocols: Strategic Protection of the Hydroxymethyl Group in 2,5-Dibromo-4-(hydroxymethyl)thiazole
Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold
2,5-Dibromo-4-(hydroxymethyl)thiazole is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3][4] The presence of two bromine atoms at positions 2 and 5 offers versatile handles for cross-coupling reactions, while the hydroxymethyl group at the 4-position provides a crucial point for further molecular elaboration. However, the nucleophilic nature of the primary alcohol can interfere with a wide range of synthetic transformations intended for the bromine atoms, such as metal-catalyzed cross-couplings, lithiation-substitution sequences, or other reactions requiring strong bases or organometallic reagents.[5] Therefore, the judicious selection and implementation of a protecting group for the hydroxymethyl moiety is paramount to the successful execution of multi-step syntheses involving this valuable intermediate.[6][7]
This comprehensive guide provides a detailed analysis of suitable protecting groups for the hydroxymethyl function of 2,5-Dibromo-4-(hydroxymethyl)thiazole. It offers a comparative overview of common strategies, detailed experimental protocols for their installation and removal, and the underlying chemical principles that govern their selection and application.
Comparative Analysis of Protecting Group Strategies
The choice of a protecting group is dictated by its stability to the reaction conditions under which other functional groups must react and the ease of its selective removal without affecting the rest of the molecule.[6] For the hydroxymethyl group of 2,5-Dibromo-4-(hydroxymethyl)thiazole, the ideal protecting group should be stable to conditions typically employed in cross-coupling reactions (e.g., palladium catalysis, bases) and organometallic chemistry, while being readily cleavable under mild conditions that do not compromise the integrity of the dibromothiazole core.[8]
Here, we evaluate three widely employed classes of protecting groups: Silyl Ethers, Methoxymethyl (MOM) Ethers, and Benzyl (Bn) Ethers.
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| tert-Butyldimethylsilyl (TBDMS) Ether | RO-TBDMS | - Easy to introduce.[9][10] - Stable to a wide range of non-acidic conditions, including organometallic reagents and many oxidizing and reducing agents.[5][11] - Readily cleaved by fluoride ion sources under mild conditions.[12][13] | - Labile to acidic conditions.[14] - Potential for silicon migration in polyhydroxylated compounds. |
| Methoxymethyl (MOM) Ether | RO-MOM | - Stable to strongly basic and nucleophilic reagents.[15][16] - Orthogonal to silyl ethers. | - Requires acidic conditions for deprotection, which could be problematic for acid-sensitive substrates.[17][18] - The reagent for its introduction, MOM-Cl, is a known carcinogen, though safer alternatives exist.[5][16][18] |
| Benzyl (Bn) Ether | RO-Bn | - Robustly stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[19] - Can be removed under neutral conditions via hydrogenolysis.[20] | - Hydrogenolysis conditions may not be compatible with other reducible functional groups in the molecule. - Cleavage with strong acids is often required if hydrogenolysis is not feasible.[19] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of the hydroxymethyl group of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Protocol 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol describes the formation of the TBDMS ether, a robust protecting group that is easily removed with fluoride ions.[9][10] The use of imidazole as a base is a standard and effective method.[10]
Workflow Visualization:
Caption: Protection of the hydroxymethyl group as a TBDMS ether.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected compound.
Protocol 2: Deprotection of the TBDMS Ether
The cleavage of the TBDMS ether is efficiently achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[12][13] This method is highly selective and proceeds under mild conditions.
Workflow Visualization:
Caption: Deprotection of the TBDMS ether using TBAF.
Materials:
-
2,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected thiazole (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: Protection as a Methoxymethyl (MOM) Ether
The MOM ether is a stable protecting group, particularly under basic conditions.[15] While MOM-Cl is effective, safer alternatives like dimethoxymethane with an acid catalyst can also be employed.[16] The following protocol uses the traditional MOM-Cl method with a non-nucleophilic base.[18]
Workflow Visualization:
Caption: Protection of the hydroxymethyl group as a MOM ether.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) in anhydrous DCM, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add MOM-Cl (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-6 hours).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the MOM-protected product.
Protocol 4: Deprotection of the MOM Ether
The MOM group is typically removed under acidic conditions.[17][18] A common and effective method involves the use of a strong acid in an alcoholic solvent.
Workflow Visualization:
Caption: Deprotection of the MOM ether using acidic conditions.
Materials:
-
2,5-Dibromo-4-((methoxymethoxy)methyl)thiazole
-
Concentrated Hydrochloric acid (HCl)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MOM-protected thiazole (1.0 eq) in methanol.
-
Add a few drops of concentrated HCl to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The deprotection is usually complete within 1-3 hours.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
Conclusion: Enabling Complex Syntheses
The strategic use of protecting groups is a cornerstone of modern organic synthesis. For a versatile building block like 2,5-Dibromo-4-(hydroxymethyl)thiazole, the ability to selectively mask the reactivity of the hydroxymethyl group opens up a vast array of synthetic possibilities. The choice between a silyl ether, a MOM ether, or other protecting groups will depend on the specific reaction sequence planned. The protocols detailed in this guide provide reliable and well-established methods for the protection and deprotection of this key functional group, empowering researchers to unlock the full synthetic potential of this valuable heterocyclic scaffold.
References
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- BenchChem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups.
- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677.
- BenchChem. (n.d.). An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis.
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-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Reddy, K. S., & Venkateswarlu, Y. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 348-351. [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
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Kumar, P., & Gupta, P. (2008). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 5(4), 322-325. [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Organic Letters, 8(15), 3391-3394. [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 17.8: Protection of Alcohols. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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Chem-Station. (2014, March 8). Silyl Protective Groups. [Link]
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Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
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Kim, H., et al. (2011). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Bioorganic & Medicinal Chemistry Letters, 21(17), 5055-5058. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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University of Toronto. (n.d.). Protecting Groups. [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45(10), 485-490. [Link]
-
Reddy, C. R., & Nagaraju, M. (2013). A Modified Procedure for the Deprotection of Methoxymethyl Ether. Synthetic Communications, 43(13), 1801-1807. [Link]
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Chem Help ASAP. (2019, December 28). Ethers as Protecting Groups for Alcohols [Video]. YouTube. [Link]
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SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dibromothiazole. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dibromo-4-chloro-1,3-thiazole. Retrieved from [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole Ring—A Biologically Active Scaffold. Chemical Biology & Drug Design, 86(1), 1-20. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions with 2,5-Dibromo-4-(hydroxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,5-Dibromo-4-(hydroxymethyl)thiazole
2,5-Dibromo-4-(hydroxymethyl)thiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] The thiazole motif is a common feature in a wide array of biologically active compounds, including antimicrobial and anticancer agents.[4][5] The presence of two bromine atoms at the C2 and C5 positions, which exhibit differential reactivity, offers a platform for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships. The hydroxymethyl group at the C4 position provides an additional handle for further synthetic modifications or can influence the physicochemical properties of the final compounds.
This guide provides an in-depth exploration of the synthetic utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole in key cross-coupling reactions, offering detailed protocols and expert insights into reaction design and optimization.
Regioselectivity in Cross-Coupling Reactions of 2,5-Dibromothiazoles
A critical consideration in the functionalization of 2,5-dibromothiazoles is the regioselectivity of the cross-coupling reaction. In general, for 2,5-dihalogenated five-membered heterocycles like thiophenes and thiazoles, the C5 position is more susceptible to oxidative addition to a Pd(0) catalyst than the C2 position.[6][7] This preferential reactivity is attributed to the higher electron density at the C2 position, which is adjacent to the sulfur atom, making the C2-Br bond stronger and less prone to cleavage.
The hydroxymethyl group at the C4 position is not expected to alter this inherent regioselectivity significantly. Therefore, mono-functionalization is anticipated to occur predominantly at the C5 position under carefully controlled conditions.
Caption: Predicted regioselectivity in mono-functionalization of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9][10]
Protocol: Mono-Arylation at the C5 Position
Reaction Scheme:
Caption: Suzuki-Miyaura mono-arylation of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Catalyst and Ligand Choice: Pd(PPh₃)₄ is a common and effective catalyst. For more challenging couplings, consider using a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand such as SPhos or XPhos.
-
Base Selection: The choice of base can significantly impact the reaction outcome. Carbonates are generally effective, with Cs₂CO₃ often providing better results for less reactive substrates.
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water 4:1) can sometimes accelerate the reaction by aiding the dissolution of the base.[8]
-
Hydroxymethyl Group Consideration: The free hydroxyl group could potentially coordinate to the palladium center. While generally not inhibitory, in some cases, protection of the alcohol (e.g., as a silyl ether) may be beneficial if low yields are observed.
Data Summary: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2 eq.) |
| Solvent | 1,4-Dioxane or Toluene |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2][11]
Protocol: Mono-Alkynylation at the C5 Position
Reaction Scheme:
Caption: Sonogashira mono-alkynylation of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expert Insights:
-
Copper Co-catalyst: The role of CuI is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. In some cases, copper-free Sonogashira protocols can be employed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.
-
Amine Base: The amine acts as both a base to deprotonate the alkyne and as a solvent or co-solvent. It is crucial to use a high-purity, anhydrous amine.
-
Temperature Control: For selective mono-alkynylation, it is advisable to start the reaction at room temperature and gently heat if the reaction is sluggish. Higher temperatures may lead to the formation of the di-alkynylated product.[1]
Data Summary: Typical Sonogashira Reaction Conditions
| Parameter | Condition |
| Catalyst System | PdCl₂(PPh₃)₂ (1-3 mol%) / CuI (2-5 mol%) |
| Base | Triethylamine or DIPEA |
| Solvent | THF or DMF |
| Temperature | 25-60 °C |
| Reaction Time | 2-8 hours |
Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille coupling offers a mild and versatile method for C-C bond formation, particularly with organostannane reagents that are tolerant of a wide range of functional groups.
Protocol: Mono-Coupling at the C5 Position
Reaction Scheme:
Sources
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- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. 2,5-Dibromo-4-(hydroxymethyl)thiazole | CymitQuimica [cymitquimica.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 2,5-Dibromo-4-(hydroxymethyl)thiazole in Solid-Phase Synthesis for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic application of 2,5-Dibromo-4-(hydroxymethyl)thiazole as a versatile building block in solid-phase synthesis (SPS). The unique trifunctional nature of this reagent, featuring a reactive hydroxymethyl group for resin immobilization and two differentially reactive bromine atoms at the C2 and C5 positions, enables the efficient construction of complex, multi-substituted thiazole libraries. Such libraries are of significant interest in medicinal chemistry, particularly for the discovery of kinase inhibitors and other therapeutic agents.[1][2] This document outlines detailed protocols for resin loading, sequential functionalization via cross-coupling reactions, and final cleavage, providing researchers with a robust framework for leveraging this powerful scaffold in drug discovery campaigns.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved therapeutic agents.[3] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in the design of novel bioactive molecules.[3][4] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[3][5]
The introduction of two bromine atoms at the 2 and 5 positions of the thiazole ring, as in 2,5-dibromothiazole and its derivatives, provides medicinal chemists with two reactive handles for functionalization.[1] This allows for the systematic exploration of the chemical space around the thiazole core, facilitating the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[1] The differential reactivity of these bromine atoms further enhances their utility, enabling sequential and site-selective modifications.
The Strategic Advantage of 2,5-Dibromo-4-(hydroxymethyl)thiazole in Solid-Phase Synthesis
Solid-phase synthesis (SPS) offers significant advantages for the rapid generation of compound libraries, including simplified purification and the potential for automation.[6][7] The design of building blocks amenable to SPS is therefore crucial for accelerating drug discovery timelines. 2,5-Dibromo-4-(hydroxymethyl)thiazole is exceptionally well-suited for this purpose due to its trifunctional nature:
-
An Anchor for Immobilization: The primary hydroxymethyl group provides a convenient point of attachment to a variety of solid supports, most commonly through the formation of an ether or ester linkage.
-
Orthogonal Reactive Sites: The bromine atoms at the C2 and C5 positions serve as versatile handles for the introduction of molecular diversity via a wide range of cross-coupling reactions.
-
Differential Reactivity: The bromine at the C2 position is generally more susceptible to nucleophilic aromatic substitution and certain cross-coupling reactions compared to the C5 bromine, allowing for selective, sequential functionalization.
This combination of features enables a divergent synthetic strategy, where a common resin-bound intermediate can be elaborated into a large library of diverse final compounds.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the utilization of 2,5-Dibromo-4-(hydroxymethyl)thiazole in solid-phase synthesis.
Immobilization of the Thiazole Scaffold onto a Solid Support
The choice of solid support and linker is critical for a successful solid-phase synthesis campaign. For the immobilization of 2,5-Dibromo-4-(hydroxymethyl)thiazole, a Wang resin is a suitable choice, allowing for cleavage under mild acidic conditions to yield the final product with a free hydroxymethyl group.
Protocol 3.1: Loading of 2,5-Dibromo-4-(hydroxymethyl)thiazole onto Wang Resin
| Step | Procedure | Purpose |
| 1 | Swell Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel. | To prepare the resin for the reaction by opening up the polymer matrix. |
| 2 | Drain the DMF and wash the resin with anhydrous dichloromethane (DCM, 3 x 10 mL). | To remove residual DMF and prepare for the coupling reaction. |
| 3 | In a separate flask, dissolve 2,5-Dibromo-4-(hydroxymethyl)thiazole (0.81 g, 3.0 mmol), 4-dimethylaminopyridine (DMAP, 0.061 g, 0.5 mmol) in anhydrous DCM (10 mL). | To prepare the coupling solution. DMAP acts as a catalyst. |
| 4 | Add N,N'-diisopropylcarbodiimide (DIC, 0.47 mL, 3.0 mmol) to the solution from Step 3 and stir for 5 minutes at room temperature. | To activate the hydroxymethyl group for esterification with the resin. |
| 5 | Add the activated solution to the swollen resin. | To initiate the immobilization reaction. |
| 6 | Agitate the reaction mixture at room temperature for 16 hours. | To ensure complete coupling of the thiazole to the resin. |
| 7 | Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL). | To remove excess reagents and by-products. |
| 8 | Dry the resin under vacuum to a constant weight. | To obtain the dry, functionalized resin. |
Diagram 1: Immobilization Workflow
Caption: Workflow for immobilizing the thiazole scaffold.
Sequential Functionalization of the Resin-Bound Thiazole
The differential reactivity of the C2 and C5 bromine atoms can be exploited for sequential functionalization, typically using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. The C2 position is generally more reactive towards these couplings.
Protocol 3.2: Suzuki-Miyaura Coupling at the C2 Position
| Step | Procedure | Purpose |
| 1 | Swell the resin-bound 2,5-dibromo-4-(hydroxymethyl)thiazole (0.5 g, 0.5 mmol) in a mixture of 1,4-dioxane and water (4:1, 5 mL) for 30 minutes. | To prepare the resin for the aqueous coupling conditions. |
| 2 | Add the desired arylboronic acid (1.5 mmol, 3 equivalents). | To introduce the first point of diversity. |
| 3 | Add sodium carbonate (0.159 g, 1.5 mmol, 3 equivalents) as a 2M aqueous solution. | To provide the basic conditions required for the catalytic cycle. |
| 4 | Degas the mixture by bubbling argon through the suspension for 15 minutes. | To remove oxygen, which can deactivate the palladium catalyst. |
| 5 | Add tetrakis(triphenylphosphine)palladium(0) (0.029 g, 0.025 mmol, 5 mol%). | The catalyst for the cross-coupling reaction. |
| 6 | Heat the reaction mixture at 80 °C for 12 hours with gentle agitation. | To drive the reaction to completion. |
| 7 | Cool the reaction to room temperature, drain the solvent, and wash the resin with 1,4-dioxane/water (1:1), water, DMF, and DCM (3 x 10 mL each). | To remove excess reagents and the catalyst. |
| 8 | Dry the resin under vacuum. | To prepare for the next reaction or cleavage. |
Protocol 3.3: Suzuki-Miyaura Coupling at the C5 Position
This protocol is similar to 3.2, but typically requires more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to achieve high yields due to the lower reactivity of the C5 bromine.
Diagram 2: Sequential Functionalization Strategy
Caption: Divergent synthesis via sequential cross-coupling.
Cleavage from the Solid Support
The final step is the cleavage of the synthesized molecule from the solid support. For a Wang resin, this is achieved under acidic conditions.
Protocol 3.4: Cleavage from Wang Resin
| Step | Procedure | Purpose |
| 1 | Wash the dried, fully functionalized resin with DCM (3 x 10 mL). | To prepare the resin for cleavage. |
| 2 | Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (10 mL per gram of resin). | TFA cleaves the ester linkage, while water and TIS act as scavengers for reactive cationic species. |
| 3 | Agitate the mixture at room temperature for 2 hours. | To ensure complete cleavage. |
| 4 | Filter the resin and collect the filtrate. | To separate the product from the solid support. |
| 5 | Wash the resin with additional cleavage cocktail (2 x 2 mL) and combine the filtrates. | To maximize product recovery. |
| 6 | Concentrate the combined filtrate under reduced pressure. | To remove the majority of the TFA. |
| 7 | Precipitate the crude product by adding cold diethyl ether. | To isolate the product from the remaining cleavage cocktail components. |
| 8 | Centrifuge to pellet the product, decant the ether, and dry the product under vacuum. | To obtain the crude product. |
| 9 | Purify the crude product by preparative HPLC. | To obtain the final, pure compound. |
Orthogonal Protection Strategies
In cases where the introduced functional groups (R1 and R2) contain reactive moieties (e.g., amines, carboxylic acids), an orthogonal protecting group strategy is essential.[8][9][10] For example, if an amino group is present on one of the arylboronic acids, it should be protected with a group that is stable to the cleavage conditions (e.g., Boc for Wang resin cleavage, or Fmoc if a different cleavage strategy is employed). The choice of protecting groups must be carefully considered to ensure compatibility with all reaction and cleavage conditions.[8][11]
Conclusion
2,5-Dibromo-4-(hydroxymethyl)thiazole is a powerful and versatile building block for the solid-phase synthesis of diverse thiazole libraries. Its unique trifunctional nature allows for straightforward immobilization and sequential, site-selective functionalization. The protocols outlined in this application note provide a robust foundation for researchers to leverage this scaffold in their drug discovery efforts, enabling the rapid and efficient generation of novel compounds with therapeutic potential. The principles described herein can be adapted and expanded to a wide range of synthetic targets, making this a valuable tool for medicinal and combinatorial chemistry.
References
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Beilstein-Institut. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Available from: [Link]
-
ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link]
-
Neliti. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Available from: [Link]
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MySkinRecipes. 2,5-dibromo-4-methylthiazole. Available from: [Link]
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ResearchGate. Synthesis of thiazole derivatives. Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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National Institutes of Health. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]
-
MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]
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ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase. Available from: [Link]
-
ACS Publications. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. Available from: [Link]
-
ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: [Link]
-
National Institutes of Health. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Available from: [Link]
-
National Institutes of Health. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Available from: [Link]
-
Figshare. New methods for the rapid synthesis of thiazoles. Available from: [Link]
-
PubMed Central. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Available from: [Link]
-
MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]
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The Strategic Application of 2,5-Dibromo-4-(hydroxymethyl)thiazole in the Synthesis of Novel Anti-Cancer Agents: An Application Note and Protocols
Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Drug Discovery
The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved anti-cancer drugs such as Dasatinib, Tiazofurin, and Ixabepilone.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, with key oncogenic targets.[1] Thiazole derivatives have demonstrated a wide range of anti-cancer mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4] The 2,5-disubstituted thiazole framework is particularly valuable for designing potent and selective kinase inhibitors.[5]
This application note focuses on a highly versatile and functionalized building block, 2,5-Dibromo-4-(hydroxymethyl)thiazole , and its strategic application in the synthesis of novel anti-cancer agents. The presence of two bromine atoms at the 2- and 5-positions offers orthogonal handles for sequential and selective functionalization through various cross-coupling reactions.[5] Furthermore, the hydroxymethyl group at the 4-position provides an additional site for modification, allowing for the introduction of diverse pharmacophoric features to fine-tune the biological activity and pharmacokinetic properties of the resulting compounds.
This guide provides an in-depth exploration of the synthetic utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole, detailing robust protocols for its derivatization and offering insights into the design of potential anti-cancer therapeutics.
Strategic Derivatization of the 2,5-Dibromo-4-(hydroxymethyl)thiazole Core
The synthetic versatility of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in the differential reactivity of its three functional groups. The bromine atoms at the C2 and C5 positions are amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be readily oxidized or otherwise modified.
Regioselective Cross-Coupling Reactions: A Gateway to Molecular Diversity
A key aspect of utilizing 2,5-dibromothiazoles is the ability to achieve regioselective functionalization. While the electronic properties of the thiazole ring can influence the reactivity of the two bromine atoms, selective reactions can often be achieved by careful choice of reaction conditions and catalysts. In many substituted dibrominated thiophenes and thiazoles, the bromine at the 5-position is reported to be more reactive in Suzuki cross-coupling reactions.[6][7] This differential reactivity allows for a stepwise approach to introduce different substituents at the C2 and C5 positions.
The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds between the thiazole core and various aryl or heteroaryl boronic acids or esters.[8][9] This reaction is instrumental in constructing bi-aryl structures, a common motif in kinase inhibitors.
Protocol 1: Mono-Arylation of 2,5-Dibromo-4-(hydroxymethyl)thiazole via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the selective mono-arylation, anticipated at the more reactive C5 position.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, 5 mL total).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-bromo-5-aryl-4-(hydroxymethyl)thiazole derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Base: The base is crucial for the transmetalation step of the Suzuki catalytic cycle.[10] Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.
-
Catalyst: Pd(PPh₃)₄ is a versatile and widely used catalyst for Suzuki couplings.
The Sonogashira coupling enables the introduction of alkyne functionalities onto the thiazole ring, which can serve as handles for further transformations (e.g., click chemistry) or as integral parts of the final pharmacophore.[11]
Protocol 2: Mono-Alkynylation of 2,5-Dibromo-4-(hydroxymethyl)thiazole via Sonogashira Coupling
This protocol provides a general method for the introduction of a terminal alkyne.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 mmol) and CuI (0.1 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous THF (5 mL) and TEA (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Finally, add Pd(PPh₃)₄ (0.05 mmol).
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Iodide Co-catalyst: The copper co-catalyst is essential for the traditional Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[11]
-
Amine Base: Triethylamine acts as both a base to neutralize the HBr byproduct and as a solvent in some cases.
Sequential Cross-Coupling for Asymmetric Disubstitution
The ability to perform sequential cross-coupling reactions is a significant advantage of using a dibrominated starting material. After the first coupling reaction, the resulting mono-substituted bromothiazole can be subjected to a second, different cross-coupling reaction to introduce a distinct moiety at the remaining bromine-bearing position.
Experimental Workflow for Sequential Disubstitution:
Caption: Sequential cross-coupling workflow.
Modification of the 4-(Hydroxymethyl) Group: Expanding Pharmacophoric Diversity
The hydroxymethyl group at the C4 position is a versatile handle for further synthetic manipulations, allowing for the introduction of key functional groups that can modulate the compound's biological activity and properties.
Oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for a plethora of subsequent reactions, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
Protocol 3: Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol utilizes manganese dioxide (MnO₂), a mild and selective oxidizing agent for allylic and benzylic-type alcohols.
Materials:
-
Substituted 4-(hydroxymethyl)thiazole derivative
-
Activated Manganese Dioxide (MnO₂) (5-10 equivalents)
-
Dichloromethane (DCM) or Chloroform
-
Celite
Procedure:
-
To a solution of the 4-(hydroxymethyl)thiazole derivative (1.0 mmol) in DCM (10 mL), add activated MnO₂ (5-10 mmol).
-
Stir the suspension vigorously at room temperature for 12-48 hours. The reaction progress should be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the 4-formylthiazole derivative, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Manganese Dioxide: Activated MnO₂ is a mild and chemoselective oxidant, which is particularly useful for oxidizing alcohols in the presence of other sensitive functional groups, such as those on the thiazole ring.
Synthetic Pathway from Hydroxymethyl to Amide:
Caption: Transformation of the hydroxymethyl group.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the key transformations discussed. Optimization may be required for specific substrates.
| Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 60-90 |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | TEA | THF | Room Temp. | 50-85 |
| Hydroxymethyl Oxidation | Activated MnO₂ | - | DCM | Room Temp. | 70-95 |
Conclusion and Future Perspectives
2,5-Dibromo-4-(hydroxymethyl)thiazole is a highly valuable and versatile building block for the synthesis of novel anti-cancer agents. Its strategically placed functional groups allow for a modular and efficient approach to explore a vast chemical space. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery to design and synthesize libraries of thiazole-based compounds for screening against various cancer targets. The ability to perform selective and sequential cross-coupling reactions, combined with the facile modification of the hydroxymethyl group, empowers medicinal chemists to rationally design molecules with optimized potency, selectivity, and drug-like properties. Further exploration of diverse coupling partners and transformations of the hydroxymethyl moiety will undoubtedly lead to the discovery of new and effective thiazole-based anti-cancer therapeutics.
References
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed, 2022. [Link]
-
One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC - NIH, 2020. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI, 2023. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC - PubMed Central, 2015. [Link]
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 2023. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central, 2020. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed, 2023. [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate, 2024. [Link]
- US Patent US10501426B1 - Synthesis of thiazole derivative as anticancer and anti-antibiotics resistant bacteria agent.
-
Improvement on synthesis process of 5-hydroxymethylthiazole. ResearchGate, 2008. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central, 2016. [Link]
-
Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. PubMed, 2015. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH, 2018. [Link]
-
Reaction scope for 3,4-dibromo-2,5-dialkynylfuran 1via Sonogashira coupling. ResearchGate. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 2018. [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate, 2001. [Link]
-
Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Korean Chemical Society, 2014. [Link]
-
Advances in Cross-Coupling Reactions. MDPI, 2020. [Link]
-
Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Taylor & Francis Online, 2018. [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central, 2022. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2,5-Dibromo-4-(hydroxymethyl)thiazole in the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Thiazole Scaffold in Inflammation and the Unique Potential of a Trifunctionalized Building Block
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including potent anti-inflammatory properties.[1][2] Its derivatives have been successfully developed as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4][5] Within the diverse landscape of thiazole-based synthons, 2,5-Dibromo-4-(hydroxymethyl)thiazole emerges as a particularly versatile and strategic starting material for the construction of novel, highly functionalized anti-inflammatory drug candidates.
This trifunctionalized building block offers a unique combination of reactive sites: two bromine atoms at the C2 and C5 positions with differential reactivity, and a nucleophilic hydroxymethyl group at the C4 position. This arrangement allows for a programmed and regioselective introduction of various substituents, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological activity. This guide provides a comprehensive overview of the synthetic utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole, detailing field-proven protocols for its derivatization and outlining the principles behind the design of the resulting anti-inflammatory compounds.
The Synthetic Versatility of 2,5-Dibromo-4-(hydroxymethyl)thiazole: A Gateway to Molecular Complexity
The synthetic power of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in the distinct electronic environments of its three functional groups. The bromine atoms at the C2 and C5 positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group at C4 can be readily modified through oxidation, esterification, or etherification.
Differential Reactivity of the C2 and C5 Bromine Atoms
A key feature of the 2,5-dibromothiazole scaffold is the differential reactivity of the two bromine atoms in cross-coupling reactions. The C2 position is generally more electron-deficient and thus more susceptible to oxidative addition to a palladium(0) catalyst, making it the preferred site for initial functionalization under carefully controlled conditions. This regioselectivity allows for a sequential and controlled introduction of different aryl, heteroaryl, or alkynyl groups at the C2 and C5 positions, a crucial strategy for building molecular complexity and exploring structure-activity relationships (SAR).
The following diagram illustrates the general principle of sequential functionalization:
Caption: Sequential functionalization of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Key Synthetic Protocols for Derivatization
The following protocols provide detailed, step-by-step methodologies for the most common and effective transformations of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C2 Position
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. By carefully selecting the reaction conditions, a high degree of regioselectivity for the C2 position can be achieved.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Aryl- or heteroarylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 mmol), the boronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the cross-coupling of heteroaryl halides.
-
Base and Solvent: The use of a phosphate base in an aqueous dioxane mixture facilitates the transmetalation step of the catalytic cycle.
Protocol 2: Sonogashira Cross-Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling allows for the introduction of alkyne functionalities, which can serve as handles for further transformations or as integral parts of the final pharmacophore.
Materials:
-
2-Substituted-5-bromo-4-(hydroxymethyl)thiazole (from Protocol 1)
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5-bromothiazole derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.5 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: CuI is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Amine Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.
Protocol 3: Modification of the Hydroxymethyl Group
The hydroxymethyl group at the C4 position provides a valuable site for further derivatization, which can significantly impact the compound's physicochemical properties and biological activity.
A. Oxidation to the Aldehyde:
-
Reagents: Dess-Martin periodinane (DMP) or Manganese dioxide (MnO₂)
-
Solvent: Dichloromethane (DCM)
-
General Procedure: To a solution of the 4-(hydroxymethyl)thiazole derivative in DCM, add the oxidizing agent portion-wise at room temperature. Stir until the starting material is consumed (monitored by TLC). Filter off the solids and concentrate the filtrate. The resulting aldehyde can be used in subsequent reactions such as reductive amination or Wittig reactions.
B. Esterification:
-
Reagents: Carboxylic acid, a coupling agent (e.g., EDCI/DMAP), or an acid chloride/anhydride.
-
Solvent: DCM or THF
-
General Procedure: To a solution of the 4-(hydroxymethyl)thiazole derivative, add the carboxylic acid, coupling agent, and a catalytic amount of DMAP. Stir at room temperature until completion. Work up by washing with aqueous solutions and purify by chromatography.
Application in the Synthesis of Anti-Inflammatory Compounds: A Hypothetical Case Study
While specific examples of anti-inflammatory drugs synthesized directly from 2,5-Dibromo-4-(hydroxymethyl)thiazole are not yet prevalent in publicly accessible literature, we can construct a logical synthetic pathway based on established principles of medicinal chemistry and the known reactivity of this building block. A promising strategy would be to synthesize derivatives that can target key inflammatory pathways.
Hypothetical Target Molecule: A 2,5-diaryl-4-(acyloxymethyl)thiazole derivative. The rationale is that the diaryl substitution pattern is common in many COX inhibitors, and the ester functionality at the C4 position can improve cell permeability and act as a potential prodrug moiety.
Synthetic Scheme:
Caption: Hypothetical synthesis of a potential anti-inflammatory agent.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of the target compounds would be confirmed by standard analytical techniques.
| Compound | Expected Yield (%) | ¹H NMR (Key Signals) | Mass Spectrometry (m/z) |
| 2-(4-Fluorophenyl)-5-bromo-4-(hydroxymethyl)thiazole | 70-85 | δ 7.8-7.9 (dd, 2H), 7.1-7.2 (t, 2H), 4.6 (s, 2H) | Expected [M+H]⁺ |
| 2-(4-Fluorophenyl)-5-(pyridin-3-yl)-4-(hydroxymethyl)thiazole | 60-75 | δ 8.9 (s, 1H), 8.5 (d, 1H), 7.8-7.9 (m, 3H), 7.1-7.2 (t, 2H), 4.7 (s, 2H) | Expected [M+H]⁺ |
| Final Compound (Acetate Ester) | 85-95 | δ 8.9 (s, 1H), 8.5 (d, 1H), 7.8-7.9 (m, 3H), 7.1-7.2 (t, 2H), 5.2 (s, 2H), 2.1 (s, 3H) | Expected [M+H]⁺ |
Conclusion and Future Perspectives
2,5-Dibromo-4-(hydroxymethyl)thiazole represents a highly valuable and versatile building block for the synthesis of novel anti-inflammatory compounds. Its unique trifunctional nature allows for the systematic and regioselective introduction of diverse substituents, facilitating the exploration of structure-activity relationships and the optimization of pharmacological profiles. The protocols detailed herein provide a robust foundation for the chemical manipulation of this synthon. Future research in this area should focus on the synthesis of libraries of compounds derived from this scaffold and their subsequent evaluation in a range of in vitro and in vivo models of inflammation. The insights gained from such studies will undoubtedly contribute to the development of the next generation of thiazole-based anti-inflammatory therapeutics.
References
-
Abdelazeem, A. H., et al. (2013). Synthesis of new N-substituted 5-arylidene-2,4-thiazolidinediones as anti-inflammatory and antimicrobial agents. Archiv der Pharmazie, 346(10), 739-747. [Link]
-
Ahmed, A., et al. (2020). Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens. Journal of Infection and Public Health, 13(4), 472-479. [Link]
- Alqasoumi, S. I., et al. (2009). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. Medicinal Chemistry Research, 18(7), 585-603.
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]
-
Holla, B. S., et al. (2003). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. European Journal of Medicinal Chemistry, 38(3), 313-318. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Karthikeyan, M. S., et al. (2008). Synthesis and pharmacological evaluation of substituted thiazole derivatives as anti-fungal agents. Indian Journal of Pharmaceutical Sciences, 70(5), 638. [Link]
-
Kumar, A., et al. (2023). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-15. [Link]
-
Makam, P., et al. (2017). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 5(2), 73-82. [Link]
-
Moldovan, C. M., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25886-25898. [Link]
- Pattan, S., et al. (2009). Synthesis and pharmacological evaluation of some novel thiazole derivatives. Journal of the Serbian Chemical Society, 74(1), 47-56.
-
Sharma, V., et al. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(11), 3139. [Link]
- Siddiqui, N., et al. (2021). Synthesis, Characterisation and Pharmacological Evaluation of Substituted Thiazole Derivatives as Anti-Fungal Agents. Research Journal of Pharmacy and Technology, 14(10), 5323-5327.
- Singh, N., et al. (2014). Synthesis and anti-inflammatory activity of thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1144-1149.
-
Taha, M., et al. (2021). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 107, 104608. [Link]
-
Tomma, J. H., et al. (2020). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Pharmaceutical Research International, 32(31), 45-56. [Link]
- Vicini, P., et al. (2006). Synthesis and anti-inflammatory activity of 2,4,5-trisubstituted thiazole derivatives. Bioorganic & Medicinal Chemistry, 14(11), 3859-3864.
-
Wang, Z., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Medicinal Chemistry, 27(34), 5768-5799. [Link]
- Yousif, E., et al. (2017). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Chemical and Pharmaceutical Research, 9(10), 127-135.
- Zask, A., et al. (2011). The discovery of a novel class of potent, selective, and orally bioavailable inhibitors of IκB kinase-β: 4-aminopyrido[2,3-d]pyrimidin-5-ones. Bioorganic & Medicinal Chemistry Letters, 21(16), 4842-4846.
Sources
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- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2,5-Dibromo-4-(hydroxymethyl)thiazole
Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-4-(hydroxymethyl)thiazole . As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to resolve challenges and achieve high-yield, reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed for rapid problem identification and resolution.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?
A1: This is a common issue that typically points to one of three areas: catalyst inefficiency, suboptimal reaction conditions, or issues with the starting materials.
-
Catalyst Deactivation: The thiazole substrate itself can be a challenge. The nitrogen and sulfur heteroatoms can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Solution: Switch to a more robust catalyst system. Electron-rich, bulky phosphine ligands are highly effective for heteroaromatic substrates as they promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[3][4] Consider using Buchwald ligands such as SPhos or XPhos, often available as pre-formed palladacycle precatalysts (e.g., XPhos Pd G3/G4), which offer superior activity and stability.[3][5]
-
-
Poor Solubility: The dibromothiazole substrate or the boronic acid partner may have limited solubility in the chosen solvent system, preventing them from participating in the reaction.[6]
-
Ineffective Base: The role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[9][10][11][12][13] An inappropriate base can halt the catalytic cycle.
Q2: I'm observing significant side products. How can I identify and minimize them?
A2: Side reactions compete with your desired coupling, consuming reagents and complicating purification. The most common culprits are protodeboronation, dehalogenation, and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. It is often exacerbated by excess water or prolonged reaction times at high temperatures.
-
Minimization:
-
Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid. They are more stable and release the boronic acid slowly under the reaction conditions.[16]
-
Ensure your reagents are thoroughly degassed to remove oxygen, but do not purge for excessively long periods if using an aqueous system, as this can strip the solvent.
-
Use the minimum effective amount of base and water.
-
-
-
Dehalogenation: The bromo-substituent on your thiazole is replaced by a hydrogen atom. This can occur if a hydride source is present, sometimes resulting from solvent degradation or side reactions involving the base.[16]
-
Minimization:
-
Ensure high-purity, peroxide-free solvents (especially THF and dioxane).
-
Use a robust ligand system (e.g., Buchwald ligands) that favors the desired cross-coupling pathway over decomposition pathways.[3]
-
-
-
Homocoupling: Two molecules of your boronic acid couple to form a biaryl byproduct. This is often driven by the presence of oxygen or inefficient transmetalation to the palladium complex.
-
Minimization:
-
Rigorously degas your reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes).[17]
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Ensure your catalyst system is highly active to promote the desired cross-coupling over the homocoupling pathway.
-
-
Q3: My reaction produces a mixture of mono- and di-coupled products. How can I control the selectivity?
A3: With two bromine atoms at the C2 and C5 positions, controlling selectivity is a key challenge. The relative reactivity can be influenced by electronic and steric factors, but can be controlled through stoichiometry and reaction conditions.
-
Favoring Mono-coupling:
-
Stoichiometry: Use the boronic acid as the limiting reagent (e.g., 0.9-1.0 equivalents relative to the dibromothiazole).
-
Temperature: Run the reaction at a lower temperature (e.g., 60-80 °C). The activation energy for the second coupling is often higher, and lower temperatures can favor the more reactive C-Br position (typically C2 in thiazoles).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-coupled product is maximized.[18]
-
-
Favoring Di-coupling:
-
Stoichiometry: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents).[19]
-
Temperature & Time: Use higher temperatures (e.g., 90-110 °C) and longer reaction times to drive the reaction to completion.[19]
-
Catalyst Loading: A slightly higher catalyst loading (e.g., 2-3 mol%) may be required to ensure the catalyst remains active for the less reactive second coupling.
-
Frequently Asked Questions (FAQs)
Q4: Does the hydroxymethyl (-CH₂OH) group on the thiazole ring interfere with the reaction? Should I protect it?
A4: The hydroxymethyl group introduces two potential complications: acidity and coordination.
-
Acidity: The hydroxyl proton is acidic and will be deprotonated by the strong base used in the reaction. This consumes a small amount of base but is generally not a major issue.
-
Coordination: The oxygen atom of the resulting alkoxide could potentially coordinate to the palladium catalyst. In some cases, this can inhibit catalysis.
Recommendation: For initial attempts, it is often unnecessary to protect the hydroxymethyl group. Many Suzuki couplings tolerate free hydroxyl groups. However, if you are experiencing persistent low yields or catalyst deactivation after optimizing other parameters, protecting the group is a logical next step.
-
Protection Strategy: A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice. It is robust under Suzuki conditions and can be easily removed post-coupling with a fluoride source (e.g., TBAF).
Q5: How do I choose the best Palladium catalyst and ligand for this specific substrate?
A5: The choice of catalyst is paramount for coupling with heteroaromatic halides.[20][21]
-
Avoid: Simple Pd(PPh₃)₄ can be sluggish and prone to decomposition with electron-rich or heteroaromatic substrates.[2]
-
Recommended: Use a modern catalyst system featuring a bulky, electron-donating phosphine ligand. These ligands accelerate oxidative addition and reductive elimination, leading to higher turnover numbers and better functional group tolerance.[3][4]
| Catalyst / Ligand System | Key Advantages | When to Use |
| Pd₂(dba)₃ + SPhos/XPhos | Highly active, versatile, and effective for challenging substrates including heteroaryl chlorides.[3] | Excellent starting point for optimization. Good for both mono- and di-coupling. |
| XPhos Pd G3/G4 Precatalyst | Air-stable, easy to handle, and provides highly active Pd(0) species in situ.[5] | When reproducibility and ease of use are critical. Ideal for screening reactions. |
| Pd(dppf)Cl₂ | A reliable workhorse catalyst, often more robust than Pd(PPh₃)₄. | A good second choice if Buchwald systems are unavailable, but may require higher temperatures. |
Q6: What is the optimal solvent and base combination?
A6: The solvent and base work in concert to facilitate the reaction. The solvent must solubilize the organic components, while the base (often in an aqueous phase) activates the boronic acid.[7][22]
-
Solvent Systems: A mixture of an organic solvent and water is standard.
-
1,4-Dioxane / H₂O (e.g., 4:1 v/v): A very common and effective system.
-
Toluene / H₂O (e.g., 4:1 v/v): Another excellent choice, especially for higher temperature reactions.
-
THF / H₂O (e.g., 4:1 v/v): Good for reactions at moderate temperatures (up to ~65 °C).
-
DMF or DMAc (with H₂O): Use if starting material solubility is poor in other solvents.
-
-
Bases:
-
K₃PO₄ (Tripotassium phosphate): A strong, effective base for many challenging couplings.
-
Cs₂CO₃ (Cesium carbonate): Highly effective, often gives faster reactions, but is more expensive.
-
K₂CO₃ (Potassium carbonate): A standard, cost-effective choice that works for many systems.
-
A good starting point for screening is Pd₂(dba)₃/SPhos with K₃PO₄ in Dioxane/H₂O at 90 °C .
Visualized Workflows & Mechanisms
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura reaction, tailored to the coupling of 2,5-Dibromo-4-(hydroxymethyl)thiazole. The cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated boronate species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[14][23][24]
Caption: A logical workflow for troubleshooting a problematic Suzuki coupling reaction.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.
Protocol 1: General Procedure for Mono-Arylation
This protocol is a robust starting point for achieving selective mono-coupling at the more reactive C2-position.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or reaction vial, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₃PO₄ (2.5 equiv).
-
Seal the flask with a rubber septum.
-
-
Catalyst Addition:
-
In a separate vial, weigh out the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.5 mol%).
-
Quickly add the catalyst and ligand to the reaction flask.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-16 hours.
-
-
Monitoring:
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Protocol 2: Protecting the Hydroxymethyl Group (TBS Protection)
If protection is deemed necessary, follow this procedure before attempting the Suzuki coupling.
-
Dissolution: Dissolve 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add imidazole (2.5 equiv) and stir until dissolved. Cool the solution to 0 °C in an ice bath.
-
Silylation: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the TBS-protected substrate, which can then be used in Protocol 1.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
- Cano-Granda, P., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta.
- Bardají, M. G., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
- Cano-Granda, P., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta.
- Bardají, M. G., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
- Varghese, R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- Malig, T. C. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available from: [Link]
- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
-
Advion. (2017). SUZUKI REACTION MONITORING. Available from: [Link]
- Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]
- Hie, L., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Le, T., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
- Hie, L., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access.
- Carrow, B. P. & Hartwig, J. F. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews.
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
ResearchGate. (2016). Protecting Groups for Thiols Suitable for Suzuki Conditions. Available from: [Link]
- Al-Hussain, S. A., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Available from: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
- Khalid, M., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules.
-
ResearchGate. (2015). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Available from: [Link]
-
ResearchGate. (2013). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Available from: [Link]
-
Rusinov, G. L., et al. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[14][16][23]hiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules.
- Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Organic & Biomolecular Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilit.com [scilit.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. byjus.com [byjus.com]
- 25. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 26. azom.com [azom.com]
Technical Support Center: Synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole
Welcome to the technical support center for the synthesis and purification of 2,5-Dibromo-4-(hydroxymethyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during its synthesis. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction
2,5-Dibromo-4-(hydroxymethyl)thiazole is a key intermediate in the synthesis of various biologically active molecules. The presence of two bromine atoms at positions 2 and 5 offers strategic handles for further functionalization through cross-coupling reactions, while the hydroxymethyl group at the 4-position provides a site for derivatization or conjugation. However, the synthesis of this trifunctionalized heterocycle is not without its challenges. The inherent reactivity of the thiazole ring and the presence of the hydroxymethyl group can lead to a range of side products, complicating purification and impacting downstream applications. This guide will address these potential pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole?
A1: The most frequently encountered side products in the bromination of 4-(hydroxymethyl)thiazole include:
-
Over-bromination product: 2,4,5-Tribromothiazole.
-
Incomplete bromination products: 2-Bromo-4-(hydroxymethyl)thiazole and 5-Bromo-4-(hydroxymethyl)thiazole.
-
Dehalogenation products: Formation of mono-brominated or un-brominated 4-(hydroxymethyl)thiazole, particularly during workup or purification.
-
Oxidation of the hydroxymethyl group: The hydroxymethyl group can be oxidized to a formyl (aldehyde) or carboxyl group under certain brominating conditions.
Q2: What is the recommended starting material for the synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole?
A2: The most common and direct precursor is 4-(hydroxymethyl)thiazole. Ensuring the high purity of this starting material is critical to minimize the formation of unforeseen side products.
Q3: Which brominating agent is most suitable for this synthesis?
A3: N-Bromosuccinimide (NBS) is generally the preferred brominating agent for this transformation. It is a solid, making it easier and safer to handle compared to liquid bromine.[1][2] The reactivity of NBS can be modulated by the choice of solvent and reaction temperature, offering a good degree of control over the bromination process.
Q4: How can I monitor the progress of the reaction to avoid over-bromination?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring the reaction progress. It is advisable to run a co-spot of the starting material and, if available, authentic samples of the mono-brominated intermediates and the desired product to accurately track the consumption of the starting material and the formation of products and byproducts.
Q5: What is the best method for purifying the final product?
A5: Column chromatography on silica gel is the most effective method for purifying 2,5-Dibromo-4-(hydroxymethyl)thiazole from the reaction mixture. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Issue 1: Low Yield of the Desired Product with Significant Amounts of Mono-brominated Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Brominating Agent | The stoichiometry of the brominating agent is critical. Ensure that at least 2.0 equivalents of NBS are used. It may be beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion. | Increased conversion of mono-brominated intermediates to the desired di-brominated product. |
| Low Reaction Temperature | Bromination of the thiazole ring may be sluggish at lower temperatures. Gradually increase the reaction temperature (e.g., from room temperature to 40-50 °C) while carefully monitoring the reaction progress by TLC or HPLC to avoid over-bromination. | Enhanced reaction rate and improved yield of the desired product within a reasonable timeframe. |
| Inappropriate Solvent | The polarity of the solvent can influence the reactivity of the brominating agent. Acetonitrile or dichloromethane are generally good starting points. If the reaction is slow, a more polar solvent like N,N-dimethylformamide (DMF) can be considered, but with caution as it may also promote side reactions.[3] | Optimized reaction kinetics and selectivity, leading to a higher yield of the target compound. |
Issue 2: Formation of a Significant Amount of the Over-brominated Side Product (2,4,5-Tribromothiazole)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Brominating Agent | Using a large excess of the brominating agent can lead to the undesired bromination at the C4 position. Carefully control the stoichiometry of NBS to be as close to 2.0 equivalents as possible. | Minimized formation of the tribrominated impurity. |
| High Reaction Temperature or Prolonged Reaction Time | Elevated temperatures and extended reaction times can promote over-bromination. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate and stop the reaction as soon as the starting material and mono-brominated intermediates are consumed (as determined by TLC/HPLC). | Improved selectivity for the desired 2,5-dibrominated product. |
| Highly Activating Solvent | Solvents that can activate the brominating agent or the thiazole ring may increase the rate of over-bromination. If over-bromination is a significant issue, consider switching to a less polar solvent. | Reduced rate of the undesired third bromination, leading to a cleaner reaction profile. |
Issue 3: Presence of Impurities Related to the Oxidation of the Hydroxymethyl Group
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Reaction Conditions | Certain brominating reagents and conditions can also act as oxidants.[4] N-Bromosuccinimide is generally a mild brominating agent, but prolonged reaction times or high temperatures in the presence of trace water could potentially lead to oxidation of the primary alcohol. | Preservation of the hydroxymethyl group and prevention of aldehyde or carboxylic acid byproduct formation. |
| Presence of Oxidizing Impurities | Ensure the purity of the brominating agent and the solvent. Impurities in the reagents can sometimes catalyze unwanted oxidation reactions. | A cleaner reaction with fewer oxidation-related side products. |
| Protection of the Hydroxyl Group | If oxidation is a persistent issue, consider protecting the hydroxymethyl group as an ester (e.g., acetate) or an ether (e.g., silyl ether) prior to bromination. The protecting group can then be removed after the bromination step. | Complete avoidance of oxidation of the hydroxymethyl functionality. |
Experimental Protocols
Proposed Synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole
This protocol is a generalized procedure based on common practices for the bromination of thiazole derivatives.[2][5] Researchers should optimize the conditions for their specific setup.
Materials:
-
4-(hydroxymethyl)thiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 4-(hydroxymethyl)thiazole (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (2.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material and mono-brominated intermediates.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Visualizing Reaction Pathways
To better understand the potential outcomes of the bromination reaction, the following diagrams illustrate the main reaction and potential side reactions.
Caption: Main reaction and potential side reaction pathways.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A step-by-step guide to troubleshooting the synthesis.
References
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
-
PubChem. 2,5-Dibromo-4-(hydroxymethyl)thiazole. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
- Ganapathi, K., & Kulkarni, K. D. (YEAR). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-767. [Link to the article if available]
-
Wikipedia. Thiazole. [Link]
-
Singh, P., & Kumar, V. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 893. [Link]
Sources
- 1. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,5-Dibromo-4-(hydroxymethyl)thiazole Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2,5-dibromo-4-(hydroxymethyl)thiazole and its derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles and field-tested insights to empower you to overcome common purification challenges and ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying 2,5-Dibromo-4-(hydroxymethyl)thiazole derivatives?
A1: The primary challenge lies in the molecule's polarity and potential for instability under certain conditions. The presence of the hydroxymethyl group makes the molecule significantly more polar than its non-hydroxylated counterparts. Furthermore, heterocyclic compounds, particularly those with halogen substituents, can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel.[1]
Q2: How do I choose the most suitable purification technique?
A2: The choice between column chromatography and recrystallization depends on the scale of your synthesis and the nature of the impurities.
-
Column Chromatography is ideal for separating the target compound from impurities with different polarities, especially for small to medium-scale reactions. It is highly versatile as the mobile phase can be fine-tuned.
-
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, particularly for larger scale purification where chromatography would be cumbersome. It relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.
Q3: What are the recommended solvent systems for Thin Layer Chromatography (TLC) analysis and column chromatography?
A3: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. Based on the Rf value of your target compound, you can adjust the solvent ratio. For column chromatography, a common mobile phase is a gradient of ethyl acetate in hexane. For more polar compounds, dichloromethane and methanol can be an effective solvent system.[2]
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel is a common issue with acid-sensitive compounds. You can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (typically 1-3%).[3] Alternatively, using a different stationary phase like alumina or a reverse-phase silica gel could be beneficial.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of 2,5-Dibromo-4-(hydroxymethyl)thiazole derivatives.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation/Overlapping Spots on TLC | Inappropriate solvent system. | Systematically vary the polarity of your solvent system. A good starting point is a hexane/ethyl acetate mixture. If separation is still poor, try a different solvent system, such as dichloromethane/methanol.[2] |
| Compound Streaking on TLC/Column | Compound is too polar for the solvent system or is interacting strongly with the stationary phase. | Add a small amount of a polar modifier like methanol or a few drops of acetic acid (if the compound is stable) to the mobile phase to improve solubility and reduce tailing. |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained, a switch to a more polar solvent system like dichloromethane/methanol may be necessary.[2] |
| Low Recovery After Column Chromatography | The compound may have degraded on the silica gel, or it may be too soluble in the elution solvent, leading to broad fractions. | Test the stability of your compound on a small amount of silica before running a column.[1] If it is unstable, consider deactivating the silica or using an alternative stationary phase. To address broad fractions, use a less polar solvent system to achieve a lower Rf value on TLC before starting the column. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Oiling Out (Formation of an oil instead of crystals) | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the compound. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can initiate crystallization.[2] Ensure the chosen solvent's boiling point is lower than the compound's melting point. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, consider adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. |
| Poor Recovery of Crystals | Too much solvent was used initially, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. To improve recovery, cool the solution in an ice bath to further decrease solubility. |
| Crystals are Colored or Appear Impure | Colored impurities are co-crystallizing with the product. | If the impurities are colored, a small amount of activated charcoal can be added to the hot solution before filtering it to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product.[4] |
Recommended Purification Protocols
Protocol 1: Column Chromatography
This protocol is a general guideline. Optimization will be necessary based on the specific derivative and its impurities.
1. Preparation of the Stationary Phase:
- Select a glass chromatography column appropriate for the amount of crude material (typically, the mass of silica should be 50-100 times the mass of the crude product).
- Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.
- Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[5]
2. Sample Loading:
- Dissolve the crude "2,5-Dibromo-4-(hydroxymethyl)thiazole" derivative in a minimal amount of the mobile phase or a suitable solvent.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.
3. Elution:
- Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
- Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. A typical gradient might be from 5% to 50% ethyl acetate in hexane.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Recovery:
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
1. Solvent Selection:
- The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.
- Test small amounts of your compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or solvent pairs like ethanol/water or hexane/ethyl acetate) to find a suitable system.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
- Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum to remove any residual solvent.
Visual Workflow and Data
Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for column chromatography issues.
Common Solvents for Chromatography
| Solvent | Polarity Index |
| n-Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Isopropanol | 3.9 |
| Ethanol | 4.3 |
| Methanol | 5.1 |
| Water | 10.2 |
This table provides a general guide to solvent polarity. The optimal choice will depend on the specific compound and impurities.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation?
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Synthesis New and Novel Aryl Thiazole Deriv
- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Templ
-
Column Chromatography - YouTube. [Link]
-
Troubleshooting - Chemistry LibreTexts. [Link]
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 934236-32-5 Cas No. | 2,5-Dibromo-4-(hydroxymethyl)thiazole | Matrix Scientific [matrixscientific.com]
- 3. Chromatography [chem.rochester.edu]
- 4. 2,5-DIBROMO-4-(HYDROXYMETHYL)THIAZOLE | 934236-32-5 [amp.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
Stability of "2,5-Dibromo-4-(hydroxymethyl)thiazole" under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of 2,5-Dibromo-4-(hydroxymethyl)thiazole under various reaction conditions. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying chemical principles to empower you in your experimental design and troubleshooting.
Introduction
2,5-Dibromo-4-(hydroxymethyl)thiazole is a key building block in medicinal chemistry and materials science. Its utility stems from the three reactive sites: the bromine atoms at the C2 and C5 positions, and the hydroxymethyl group at the C4 position. Understanding the stability of this molecule is paramount to its successful application in complex synthetic pathways. This guide will address common stability-related questions and provide troubleshooting protocols.
Core Stability Profile
The stability of 2,5-Dibromo-4-(hydroxymethyl)thiazole is primarily dictated by the interplay of its three functional groups: the electron-deficient thiazole ring, the two reactive bromine substituents, and the nucleophilic hydroxymethyl group.
Table 1: Summary of Stability Under Common Reaction Conditions
| Condition | Stability | Potential Issues | Recommendations |
| Acidic (pH < 4) | Moderate | Potential for acid-catalyzed decomposition of the thiazole ring.[1] | Use mild acidic conditions and monitor the reaction closely. Consider non-aqueous acidic conditions if possible. |
| Basic (pH > 9) | Low to Moderate | Susceptible to nucleophilic attack and potential ring-opening. The hydroxymethyl proton can be deprotonated. | Use non-nucleophilic organic bases (e.g., DBU, DIPEA). Avoid strong aqueous bases like NaOH or KOH if possible. |
| Nucleophiles | High (for the ring) | The C-Br bonds are susceptible to nucleophilic aromatic substitution (SNAr).[2] | The reactivity of the bromines can be leveraged for functionalization. The C5-Br is generally more reactive than the C2-Br. |
| Oxidizing Agents | Moderate | The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid. Strong oxidants may degrade the thiazole ring. | Use mild and selective oxidizing agents like PCC or DMP for aldehyde formation. |
| Reducing Agents | Moderate | The C-Br bonds can be reduced. | The choice of reducing agent will determine the outcome (e.g., hydrodebromination). |
| Thermal | Moderate | Thiazole derivatives generally exhibit good thermal stability.[2][3] | High temperatures in the presence of reactive species should be avoided to prevent unwanted side reactions. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am attempting a nucleophilic substitution on the thiazole ring. Which bromine is more reactive?
Answer: The bromine at the 5-position is generally more reactive towards nucleophiles than the bromine at the 2-position. This is due to the electronic properties of the thiazole ring, where the 5-position is more susceptible to nucleophilic attack. This differential reactivity can be exploited for selective functionalization.
Troubleshooting:
-
Issue: Non-selective or no reaction.
-
Solution: For selective substitution at the C5 position, use milder reaction conditions (lower temperature, less reactive nucleophile). To substitute the C2-bromine, the C5 position may need to be functionalized first, or more forcing conditions may be required. Palladium-catalyzed cross-coupling reactions can also offer selectivity.[2]
-
Diagram: Selective Nucleophilic Substitution
Caption: Selective functionalization of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
FAQ 2: My reaction mixture is turning dark, and I am seeing multiple spots on TLC. What could be happening?
Answer: Darkening of the reaction mixture and the appearance of multiple TLC spots often indicate decomposition of the starting material or products. Thiazole rings, while aromatic, can be susceptible to degradation under harsh conditions, particularly strong acid or base, or in the presence of strong oxidizing agents.[1][4]
Troubleshooting:
-
Issue: Decomposition under acidic or basic conditions.
-
Solution:
-
Acidic: Buffer the reaction medium if possible, or switch to a weaker acid. Perform the reaction at a lower temperature.
-
Basic: Use a non-nucleophilic organic base instead of a strong inorganic base. If an aqueous base is necessary, use it at low concentrations and temperatures.
-
-
-
Issue: Oxidation-related decomposition.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if your reaction is sensitive to it. If an oxidizing agent is part of your protocol, consider a milder alternative.
-
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways under harsh reaction conditions.
FAQ 3: I want to modify the hydroxymethyl group. What precautions should I take?
Answer: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to other functional groups (e.g., halomethyl, aminomethyl) via standard functional group interconversion reactions. The primary precaution is to choose reagents that are compatible with the dibromothiazole ring.
Troubleshooting:
-
Issue: Oxidation to aldehyde leads to over-oxidation to the carboxylic acid.
-
Solution: Use anhydrous oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to stop the oxidation at the aldehyde stage.
-
-
Issue: Reagents for hydroxymethyl functionalization are reacting with the C-Br bonds.
-
Solution: Protect the hydroxymethyl group as a stable ether (e.g., silyl ether) before attempting reactions at the C-Br positions. Subsequently, deprotect the alcohol.
-
Experimental Protocols
Protocol 1: Selective Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol uses Dess-Martin periodinane (DMP), a mild oxidizing agent, to minimize side reactions.
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of DMP: Add Dess-Martin periodinane (1.1 eq) portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Stir vigorously until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C5 Position
This protocol is a general guideline and may need optimization for specific nucleophiles.[2]
-
Preparation: To a solution of 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.0-1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC. (n.d.).
- Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells. (2019). Journal of Harbin Institute of Technology (New Series).
- Schneider, R., et al. (2020). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. Molbank, 25(4), 1497.
- Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1).
- Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358.
- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.
- De Bie, S., et al. (2015). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 81(16), 5449-5461.
- Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells - Harbin Institute of Technology. (2019).
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).
- New and known arylidene-hydrazinyl-thiazole derivatives have been synthesized... | Download Scientific Diagram. (n.d.).
- Plumb, G. W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 47(33), 15456-15471.
- Knapp, J. S., & Gaja, M. A. (2002). The microbial degradation of benzothiazoles. Journal of Applied Microbiology, 92(5), 787-796.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. (2019).
- Begtrup, M. (1975). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (5), 503-505.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7331.
- Tegginamath, G., et al. (2016).
- Van der Schilden, J. C. A., et al. (2019). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 67(4), 1255-1262.
- BenchChem. (2025).
- Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4217-4226.
Sources
Technical Support Center: 2,5-Dibromo-4-(hydroxymethyl)thiazole
Welcome to the technical support center for 2,5-Dibromo-4-(hydroxymethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and relevant literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during the handling, storage, and experimental use of 2,5-Dibromo-4-(hydroxymethyl)thiazole, with a focus on its stability and potential degradation.
FAQ 1: What are the primary factors that can cause the degradation of 2,5-Dibromo-4-(hydroxymethyl)thiazole?
2,5-Dibromo-4-(hydroxymethyl)thiazole possesses several reactive sites susceptible to degradation under various conditions. The primary factors of concern are:
-
pH-mediated Hydrolysis: The thiazole ring and the hydroxymethyl group can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, which can lead to the formation of sulfoxides or sulfones, potentially disrupting the aromaticity and stability of the ring system.[1][2]
-
Photodegradation: Aromatic systems, particularly halogenated ones, can be sensitive to light, leading to photolytic cleavage or rearrangement reactions.[3][4][5]
-
Thermal Stress: Elevated temperatures can induce decomposition of the molecule.[6][7] The hydroxymethyl group, in particular, may be susceptible to thermal degradation.
FAQ 2: I am observing unexpected peaks in my HPLC analysis after storing a solution of 2,5-Dibromo-4-(hydroxymethyl)thiazole at room temperature. What could be the cause?
Room temperature storage of solutions, especially in the presence of light and oxygen, can lead to gradual degradation. The appearance of new peaks in your chromatogram likely indicates the formation of degradation products.
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to minimize photodegradation.
-
Inert Atmosphere: If possible, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Control Temperature: For long-term storage, keep solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.
-
pH of Solvent: Ensure the solvent is neutral and free of acidic or basic contaminants. Buffering the solution may be necessary for certain applications.
-
Peak Identification: To identify the new peaks, consider performing forced degradation studies (see below) to intentionally generate degradation products and compare their retention times. Mass spectrometry (LC-MS) can be invaluable for identifying the molecular weights of the degradants.[3][8]
FAQ 3: What are the predicted degradation pathways for 2,5-Dibromo-4-(hydroxymethyl)thiazole under different stress conditions?
While specific degradation pathways for this exact molecule are not extensively published, we can predict the most probable routes based on the chemical functionalities present. These predictions are crucial for designing stability-indicating analytical methods.
Predicted Degradation Pathways:
-
Hydrolytic Degradation (Acidic/Basic):
-
Acid-catalyzed: Protonation of the thiazole nitrogen may facilitate ring opening. The hydroxymethyl group could also undergo acid-catalyzed reactions.
-
Base-catalyzed: The hydroxymethyl group's proton can be abstracted, leading to subsequent reactions. Strong basic conditions may also promote nucleophilic substitution of the bromine atoms, although this is generally less facile on an aromatic ring.
-
-
Oxidative Degradation:
-
The primary site of oxidation is the sulfur atom, potentially forming a sulfoxide and then a sulfone. This would alter the electronic properties and geometry of the molecule.
-
-
Photodegradation:
-
Thermal Degradation:
The following diagram illustrates the potential degradation pathways:
Caption: Predicted degradation pathways of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[11][12][13][14][15] The goal is to achieve 5-20% degradation of the parent compound.[13]
General Procedure
-
Stock Solution Preparation: Prepare a stock solution of 2,5-Dibromo-4-(hydroxymethyl)thiazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the table below.
-
Neutralization: After the specified stress period, neutralize the samples to prevent further degradation.
-
Analysis: Analyze the stressed samples by a suitable analytical method, such as reverse-phase HPLC with UV and/or mass spectrometric detection.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Neutralization |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours | 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 2 - 8 hours | 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | Quench with Sodium Bisulfite |
| Thermal | Solid or Solution | 80 °C | 48 hours | Cool to Room Temp. |
| Photolytic | Solution | Room Temp. | Expose to UV/Vis light | N/A |
Note: These are starting conditions and may need to be optimized based on the observed degradation.
Detailed Protocol: Oxidative Degradation
-
Pipette 1 mL of the 1 mg/mL stock solution into a clear glass vial.
-
Add 1 mL of 3% hydrogen peroxide.
-
Cap the vial and store it at room temperature, protected from light, for 24 hours.
-
After 24 hours, add a small amount of sodium bisulfite to quench the excess hydrogen peroxide.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
The following workflow diagram outlines the forced degradation study process:
Caption: Workflow for conducting forced degradation studies.
References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Ahmad, I., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. [Link]
-
Wikipedia. (n.d.). Thiazole. Wikipedia. [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
MDPI. (2020). Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]
-
ResearchGate. (2020). Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. ResearchGate. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
E3S Web of Conferences. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]
-
SciSpace. (2016). Forced Degradation Studies. SciSpace. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
ResearchGate. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]
-
IJPPS. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. IJPPS. [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Wikipedia. [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. [Link]
-
PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. [Link]
-
PubChem. (n.d.). 2,5-Dibromo-4-chloro-1,3-thiazole. PubChem. [Link]
-
MDPI. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
-
YouTube. (2020). Thermal Decomposition. YouTube. [Link]
-
Kuey. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. [Link]
-
University of California, Riverside. (n.d.). Mechanism of Thermal Decomposition of Hydroxyacetone. University of California, Riverside. [Link]
-
ResearchGate. (n.d.). A Thermal Analysis Study of the Decomposition of Hydrochlorthiazide. ResearchGate. [Link]
-
NIH. (2018). Thermal Decomposition Behavior of Hydroxytyrosol (HT) in Nitrogen Atmosphere Based on TG-FTIR Methods. NIH. [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Decomposition Behavior of Hydroxytyrosol (HT) in Nitrogen Atmosphere Based on TG-FTIR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. longdom.org [longdom.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing debromination of "2,5-Dibromo-4-(hydroxymethyl)thiazole"
Welcome to the technical support center for 2,5-Dibromo-4-(hydroxymethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this versatile building block. Here, we address specific issues, particularly the prevalent problem of debromination, and provide troubleshooting strategies and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,5-Dibromo-4-(hydroxymethyl)thiazole and what are its primary applications?
2,5-Dibromo-4-(hydroxymethyl)thiazole is a key intermediate in medicinal chemistry and materials science.[1][2] Its bifunctional nature, possessing two reactive bromine atoms at the C2 and C5 positions and a primary alcohol, allows for sequential and regioselective modifications. This makes it an invaluable scaffold for the synthesis of complex thiazole derivatives, which are prominent in many biologically active compounds, including kinase inhibitors and other therapeutic agents. The differential reactivity of the C2 and C5 bromine atoms is often exploited in palladium-catalyzed cross-coupling reactions to build molecular complexity.
Q2: I am observing significant debromination of my starting material during a reaction. What are the likely causes?
Debromination is a common side reaction for many brominated aromatic and heteroaromatic compounds, including bromothiazoles.[3] The primary causes can be categorized as follows:
-
Reaction with Organometallic Reagents: Strong bases or nucleophiles, such as organolithium reagents (e.g., n-BuLi, t-BuLi) or Grignard reagents, can promote debromination through either direct metal-halogen exchange followed by protonation from the solvent or another proton source, or via radical pathways.
-
Palladium-Catalyzed Side Reactions: In cross-coupling reactions like Suzuki-Miyaura, debromination can occur as a competitive pathway to the desired coupling. This is often facilitated by the presence of a hydride source in the reaction mixture, which can arise from the decomposition of solvents (like THF), bases, or other additives. The resulting palladium-hydride species can then participate in a reductive dehalogenation cycle.
-
Instability to Strong Bases or High Temperatures: The thiazole ring, particularly when substituted, can be sensitive to harsh reaction conditions. Prolonged exposure to strong bases or high temperatures can lead to decomposition and debromination.
-
Influence of the Hydroxymethyl Group: The free hydroxyl group can potentially interfere with reactions by acting as a proton source or by coordinating to metal catalysts, which may alter the reaction pathway and favor debromination.
Q3: How does the reactivity of the C2-Br and C5-Br differ?
In the thiazole ring, the C2 position is the most electron-deficient, making the C2-H the most acidic proton.[4] This electronic property influences the reactivity of the attached bromine atom. Generally, the C2-Br bond is more susceptible to nucleophilic attack and oxidative addition to a low-valent metal catalyst (like Pd(0)) compared to the C5-Br bond. This differential reactivity allows for regioselective functionalization, where the C2 position can be selectively reacted while leaving the C5-Br intact for a subsequent transformation. However, the specific reaction conditions, including the choice of catalyst, ligands, and base, can significantly influence this selectivity.
Troubleshooting Guide: Preventing Debromination
This section provides detailed strategies to mitigate debromination in common reactions involving 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Issue 1: Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Underlying Cause: The formation of a palladium-hydride species is a common culprit for reductive dehalogenation in Suzuki-Miyaura reactions. This can be exacerbated by suboptimal choice of catalyst, ligands, base, or solvent.
Preventative Measures & Protocols:
-
Protect the Hydroxymethyl Group: The free hydroxyl group can be a source of protons. Protecting it as a silyl ether or a MOM ether can prevent its interference.
-
Silyl Ether Protection (TBS/TBDMS): Tert-butyldimethylsilyl (TBS) ethers are robust and generally stable to the basic conditions of Suzuki-Miyaura coupling.[5]
Protocol 1: TBS Protection of 2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Dissolve 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting TBS-protected compound by flash column chromatography.
-
-
MOM Ether Protection: Methoxymethyl (MOM) ethers are also stable under a wide range of conditions, including basic media.[1][6][7]
Protocol 2: MOM Protection of 2,5-Dibromo-4-(hydroxymethyl)thiazole
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Cool the suspension to 0 °C and add a solution of 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
-
-
Optimize Suzuki-Miyaura Reaction Conditions:
-
Catalyst and Ligand Selection: Use a well-defined Pd(0) source or a precatalyst that readily forms the active Pd(0) species. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups, can promote the desired cross-coupling over reductive dehalogenation.
-
Choice of Base: Use a non-nucleophilic, anhydrous base. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over hydroxides, which can introduce water and promote side reactions.
-
Solvent System: Use anhydrous, degassed solvents. A mixture of a non-protic solvent like 1,4-dioxane or toluene with a minimal amount of water is often effective.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote catalyst decomposition and debromination.
-
Caption: Optimized workflow for lithiation and electrophilic trapping.
| Parameter | Recommended Condition | Rationale |
| Substrate | TBS- or MOM-protected thiazole | Prevents quenching of the organolithium reagent. |
| Reagent | n-BuLi or t-BuLi | For halogen-metal exchange. Use LDA for potential selective deprotonation. |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents stabilize the organolithium intermediate. |
| Temperature | -78 °C to -100 °C | Critical for minimizing side reactions and ensuring the stability of the lithiated species. |
| Addition | Slow, dropwise addition of the organolithium reagent. | Maintains low concentration of the reactive species. |
Mechanistic Insight: The Debromination Pathway
Understanding the mechanism of debromination is key to its prevention. In palladium-catalyzed reactions, the undesired pathway typically involves the formation of a Pd(II)-hydride species.
Caption: Catalytic cycle for palladium-mediated debromination.
By carefully selecting reaction components that do not readily generate hydrides and by protecting acidic protons on the substrate, this undesired catalytic cycle can be effectively suppressed.
References
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
Reductions of aryl bromides in water at room temperature. (2015). Tetrahedron. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. (2026). Organic Letters. [Link]
-
Thiazole. Wikipedia. [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016). ACS Catalysis. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (2018). ResearchGate. [Link]
-
Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. UIJRT. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2017). Molecules. [Link]
-
Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). (2018). Current Chemistry Letters. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). Journal of Organic Chemistry. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021). Journal of the American Chemical Society. [Link]
-
Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2023). Journal of the American Chemical Society. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). Molecules. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. MOM Ethers [organic-chemistry.org]
Technical Support Center: Troubleshooting Catalyst Poisoning with 2,5-Dibromo-4-(hydroxymethyl)thiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,5-Dibromo-4-(hydroxymethyl)thiazole. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in metal-catalyzed cross-coupling reactions. While an invaluable synthon, its inherent chemical properties, particularly the thiazole core, can present challenges related to catalyst deactivation. This guide provides in-depth, field-proven insights, troubleshooting protocols, and preventative strategies to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of 2,5-Dibromo-4-(hydroxymethyl)thiazole in catalysis.
Q1: Why is my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with 2,5-Dibromo-4-(hydroxymethyl)thiazole resulting in low yield or complete failure?
A: The most frequent cause is catalyst poisoning. The thiazole ring contains a sulfur atom, which is a well-documented poison for palladium and other transition metal catalysts.[1][2] The lone pair of electrons on the sulfur atom can strongly and often irreversibly coordinate to the metal center (e.g., Palladium), blocking the active sites required for the catalytic cycle to proceed.[3] Other contributing factors can include impurities in the starting material or sub-optimal reaction conditions.
Q2: What is the specific mechanism by which the thiazole moiety poisons the catalyst?
A: The poisoning occurs through the formation of a stable complex between the sulfur atom of the thiazole ring and the palladium catalyst. This interaction deactivates the catalyst by preventing it from participating in key steps of the catalytic cycle, such as oxidative addition or reductive elimination.[3][4] This strong coordination effectively removes the active catalyst from the reaction mixture.
Q3: Are certain types of cross-coupling reactions more sensitive to this poisoning effect?
A: While all palladium-catalyzed reactions are susceptible, the sensitivity can vary. Reactions that require a highly active, electron-rich palladium(0) species, such as the Buchwald-Hartwig amination, can be particularly sensitive.[5][6] Suzuki-Miyaura[7][8] and Sonogashira[9][10] couplings are also commonly affected. The specific ligand, base, and solvent system can either mitigate or exacerbate the poisoning effect.
Q4: Could the 4-(hydroxymethyl) group also contribute to catalyst deactivation?
A: While the primary poisoning agent is the thiazole sulfur, the hydroxymethyl group can potentially play a secondary role. Hydroxyl groups can coordinate to metal centers.[11] For instance, the structurally related molecule Tris(hydroxymethyl)aminomethane has been shown to poison certain catalysts by coordinating with the metal active sites.[12] This coordination might stabilize an inactive form of the catalyst or compete with substrate binding, although it is generally a much weaker and more reversible interaction than sulfur poisoning.
Q5: What are the typical visual indicators of catalyst poisoning in my reaction flask?
A: A common sign is a rapid change in the catalyst's appearance. In a healthy palladium-catalyzed reaction, you might observe a transition from the initial color of the precatalyst to a dark, homogenous solution or suspension of the active Pd(0) species. If poisoning occurs, you may see the formation of black, insoluble palladium black, which indicates catalyst decomposition and precipitation. A reaction that fails to change color as expected or stalls without visible catalyst decomposition can also be indicative of poisoning where the catalyst is bound and inactivated but remains solubilized.
Section 2: In-Depth Troubleshooting Guide
When a reaction fails, a systematic approach is crucial. This guide helps you diagnose and resolve common issues encountered with 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Initial Diagnostic Workflow
Before diving into complex solutions, follow this workflow to identify the root cause of your reaction failure.
Caption: Mechanism of catalyst poisoning by the thiazole sulfur atom.
-
Solutions & Mitigation Strategies:
-
Increase Catalyst Loading: While not ideal from an atom economy perspective, increasing the palladium loading (e.g., from 1-2 mol% to 5-10 mol%) can provide a sacrificial amount of catalyst to be poisoned while leaving enough active catalyst to turn over the reaction.
-
Select Robust Ligands: Use bulky, electron-rich phosphine ligands. These ligands form more stable complexes with palladium, making the metal center less susceptible to displacement by the thiazole sulfur. They also promote faster reductive elimination, which can outcompete the rate of poisoning. Examples include biarylphosphine ligands (e.g., SPhos, XPhos) or sterically hindered alkylphosphine ligands (e.g., P(t-Bu)₃). [4][5] 3. Slow Addition: Instead of adding all the 2,5-Dibromo-4-(hydroxymethyl)thiazole at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the poisoning substrate low, allowing the catalyst to perform the coupling before it is fully deactivated.
-
Potential Cause B: Impurities in the Starting Material
-
Expert Insight: The synthesis of thiazoles can sometimes leave behind highly poisonous impurities. [13][14]Elemental sulfur, in particular, is a known and potent poison for palladium catalysts. [15]Residual reagents or byproducts from the synthesis of the dibromothiazole can also interfere with the reaction.
-
Solutions & Mitigation Strategies:
-
Rigorous Purification: Always purify the 2,5-Dibromo-4-(hydroxymethyl)thiazole starting material before use, even if it is commercially sourced. Recrystallization is often effective. If that fails, column chromatography on silica gel may be necessary.
-
Quality Control: Run a purity check via ¹H NMR, ¹³C NMR, and LC-MS. Look for unassigned peaks. A simple TLC can also reveal non-polar impurities that may not be visible by NMR.
-
Potential Cause C: Sub-optimal Reaction Conditions
-
Expert Insight: The choice of base, solvent, and temperature can significantly impact catalyst stability and activity, especially in a challenging system. A base that is too strong might promote catalyst degradation, while a solvent that poorly solubilizes the catalyst or reactants will hinder the reaction.
-
Solutions & Mitigation Strategies:
-
Systematic Optimization: There is no single "magic formula" for cross-coupling reactions. [16]Use the following table as a robust starting point for optimization. For functional groups sensitive to strong bases (like esters or nitriles), weaker bases like K₂CO₃ or K₃PO₄ are recommended. [16]
Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Sonogashira Coupling Pd Source Pd(PPh₃)₄ (5-10 mol%), Pd(dppf)Cl₂ (5 mol%) Pd₂(dba)₃ (2.5-5 mol%), Pd(OAc)₂ (2.5-5 mol%) Pd(PPh₃)₂Cl₂ (3-5 mol%) Ligand (if needed) SPhos, XPhos XPhos, RuPhos, BrettPhos (1.2:1 L:Pd ratio) PPh₃, Xantphos Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) NaOt-Bu, K₃PO₄, LHMDS (1.5-2 equiv.) Et₃N, DIPEA (2-5 equiv., can be solvent) Solvent Dioxane/H₂O, Toluene/H₂O, DMF Toluene, Dioxane THF, DMF, Toluene Temperature 80-110 °C 80-110 °C RT to 60 °C | Notes | Degassing is critical. Water is often necessary. [17]| Anhydrous conditions are crucial. Extra ligand is often required as amines can also act as ligands. [16]| A copper(I) co-catalyst (e.g., CuI) is traditional but can be omitted in "copper-free" protocols to avoid alkyne homocoupling. [18][19]|
-
Section 3: Optimized Experimental Protocol
This section provides a reliable starting protocol for a Suzuki-Miyaura coupling, incorporating best practices to minimize catalyst poisoning.
Protocol: Suzuki-Miyaura Coupling of 2,5-Dibromo-4-(hydroxymethyl)thiazole with Phenylboronic Acid
-
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents & Equipment:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole (purified, 1.0 equiv)
-
Phenylboronic acid (1.1 equiv per bromine to be substituted)
-
Pd(PPh₃)₄ (0.08 equiv, 8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon inlet
-
-
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,5-Dibromo-4-(hydroxymethyl)thiazole, phenylboronic acid, and anhydrous K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst. The yellow color of the catalyst is a good indicator of its health.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The solution should be thoroughly degassed again by bubbling nitrogen through it for 15 minutes.
-
Reaction: Attach the condenser, and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional portion of the catalyst (2-3 mol%) can be added under a positive flow of inert gas.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Section 4: Catalyst Regeneration
Q: Can I regenerate my palladium catalyst after it has been poisoned by the thiazole substrate?
A: Regeneration of palladium catalysts poisoned by sulfur is exceptionally difficult and often impractical in a standard research laboratory setting. [20][21]The palladium-sulfur bond is very strong. While industrial processes sometimes use high-temperature thermal treatments or harsh chemical methods (e.g., hydrogen treatment at high temperatures) to regenerate catalysts, these methods are not readily transferable to the homogenous catalysts used in solution-phase synthesis. [20][22]For laboratory-scale reactions, it is more effective and economical to focus on preventative measures (robust ligands, pure reagents, optimized conditions) rather than attempting to regenerate the poisoned catalyst.
References
- Regeneration of palladium based catalyst for methane ab
- Sulfur Poisoning and Regeneration of Palladium-based C
- Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines - ResearchG
- Poisoning and deactivation of palladium c
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- Inhibition of Surface Chemical Moieties by Tris(hydroxymethyl)
- Buchwald–Hartwig amin
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction - ResearchG
- Buchwald-Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling - ACS Public
- Sonogashira coupling - Wikipedia.
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Poisoning and deactivation of palladium catalysts - ResearchG
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- How does sulfur in thiazole poison Pd catalyst?
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- How Hydroxyl Groups Boost Catalytic Activity in CO2 Hydrogen
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. english.cas.cn [english.cas.cn]
- 12. researchgate.net [researchgate.net]
- 13. chemrevlett.com [chemrevlett.com]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dcl-inc.com [dcl-inc.com]
- 21. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 22. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2,5-Dibromo-4-(hydroxymethyl)thiazole
Welcome to the technical support guide for 2,5-Dibromo-4-(hydroxymethyl)thiazole (CAS No. 934236-32-5). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with this versatile heterocyclic building block. The primary focus of this guide is to address and provide solutions for the significant solubility issues frequently encountered with this compound.
Introduction: Understanding the Challenge
2,5-Dibromo-4-(hydroxymethyl)thiazole is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its structure, however, presents a classic solubility paradox. The dibrominated thiazole core is highly lipophilic and contributes to a rigid, planar structure, which can lead to strong crystal lattice packing. Conversely, the polar hydroxymethyl group allows for hydrogen bonding. This duality results in poor solubility in both aqueous and non-polar organic solvents, making it a challenging reagent to handle in experimental workflows. This guide provides systematic troubleshooting strategies and protocols to overcome these issues.
Troubleshooting Guide: Overcoming Solubility Hurdles
This section addresses the most pressing solubility problems in a direct question-and-answer format.
Q1: My 2,5-Dibromo-4-(hydroxymethyl)thiazole is not dissolving in standard solvents. Where should I begin?
A: The difficulty in dissolving this compound stems from its high crystallinity and the conflicting polarity of its functional groups. The first step is to select an appropriate solvent and apply physical methods to aid dissolution. A systematic approach is crucial.
The recommended starting point is high-polarity aprotic solvents. These solvents possess large dipole moments and dielectric constants capable of disrupting the crystal lattice forces of the solid compound without the complexities of hydrogen bonding interactions that can sometimes hinder solubility for certain solutes.
Below is a logical workflow for initial dissolution attempts.
Caption: Initial solubility troubleshooting workflow.
Q2: I need to introduce the compound into an aqueous medium for a biological assay, but it precipitates immediately. How can I maintain its solubility?
A: This is a common problem known as "crashing out." It occurs when a compound dissolved in a water-miscible organic solvent is diluted into an aqueous buffer where its solubility is much lower. The key is to first create a concentrated stock solution in an appropriate organic solvent and then dilute it carefully, ensuring the final concentration of the organic solvent in the aqueous medium is sufficient to maintain solubility without compromising the assay.
The general principle is to keep the final concentration of the organic co-solvent (like DMSO) as low as possible (typically <1%, often <0.5%) to avoid affecting the biological system, while ensuring the final concentration of your compound is well below its solubility limit in that specific co-solvent/buffer mixture.[3]
Protocol: Preparation of an Aqueous Working Solution
-
Prepare a Concentrated Stock: Dissolve 2,5-Dibromo-4-(hydroxymethyl)thiazole in 100% DMSO to a high but fully solubilized concentration (e.g., 10-50 mM). Use the methods from Q1 (vortexing, sonication) to ensure complete dissolution.
-
Perform Serial Dilutions (Intermediate Step): Do not dilute the 100% DMSO stock directly into your final aqueous buffer in one step. First, perform an intermediate dilution into your aqueous buffer. For example, add 2 µL of a 10 mM DMSO stock to 198 µL of buffer to get a 100 µM solution in 1% DMSO.
-
Final Dilution: Use this intermediate solution to perform the final dilution into your assay plate or tube. This two-step process minimizes localized high concentrations of the compound that can trigger precipitation.
-
Solubility Test: Before running a full experiment, it is critical to perform a small-scale solubility test. Prepare your highest intended final concentration in the assay buffer and visually inspect for precipitation after incubation under assay conditions (e.g., 37°C for 1 hour).
Caption: Recommended workflow for aqueous solution preparation.
Q3: Are there alternative strategies if standard solvents and co-solvents fail?
A: Yes, for particularly challenging cases, more advanced formulation strategies can be employed, though they require careful consideration of their compatibility with your experimental system.
-
pH Modification: The thiazole nitrogen is weakly basic. While the pKa is not readily published, acidification of the medium might protonate the nitrogen, forming a salt and potentially increasing aqueous solubility.[4] This can be attempted by preparing the solution in a buffer with a lower pH, but this must be compatible with your downstream application.
-
Use of Surfactants or Cyclodextrins: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility. Similarly, cyclodextrins can form inclusion complexes with the compound.[5] These methods are common in drug formulation but require extensive validation to ensure the formulation agents themselves do not interfere with the experiment.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of 2,5-Dibromo-4-(hydroxymethyl)thiazole?
A: Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 934236-32-5 | |
| Molecular Formula | C₄H₃Br₂NOS | [6] |
| Molecular Weight | 272.95 g/mol | |
| Physical Form | Solid | |
| SMILES | OCc1c(Br)sc(Br)n1 | |
| InChI Key | LYBQIWVOTDMGEP-UHFFFAOYSA-N |
Q2: From a chemical structure standpoint, why is this compound so poorly soluble?
A: The poor solubility is a direct result of its molecular structure and the intermolecular forces it can form.
-
High Crystallinity: The planar, rigid thiazole ring, combined with the heavy bromine atoms, allows for efficient packing into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces during dissolution.[7]
-
Lipophilicity: The two bromine atoms significantly increase the lipophilicity (hydrophobicity) of the molecule, reducing its affinity for polar solvents like water.[8]
-
Hydrogen Bonding: The hydroxymethyl group can act as both a hydrogen bond donor and acceptor. In the solid state, this can lead to strong intermolecular hydrogen bonds, further stabilizing the crystal lattice and increasing the energy required for dissolution.[7]
Q3: What are the best practices for preparing and storing solutions of this compound?
A: To ensure reproducibility and prevent degradation, follow these guidelines:
-
Solvent Purity: Always use high-purity, anhydrous grade solvents (especially for DMSO and DMF, which are hygroscopic) to prevent compound degradation or unwanted side reactions.[9]
-
Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.
-
Preparation: Always prepare fresh working solutions from the frozen stock for each experiment. Do not store dilute aqueous solutions for extended periods, as the compound is more likely to precipitate or degrade over time.
References
-
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?Link
-
Sigma-Aldrich. 2,5-Dibromo-4-(hydroxymethyl)thiazole Product Page.Link
-
PubMed. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.Link
-
MySkinRecipes. 2,5-dibromo-4-methylthiazole Product Page.Link
-
ChemicalBook. 2-Amino-4-(4-bromophenyl)thiazole Product Description.Link
-
CymitQuimica. 2,5-Dibromo-4-(hydroxymethyl)thiazole Product Page.Link
- Reichelt, A., et al. (2014). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Heterocycles, 89(2), 453.
-
The Royal Society of Chemistry. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges.Link
- International Journal of Applied Physics and Mathematics. (2012). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity.
- Thermo Fisher Scientific.
-
TCI Chemicals. (2025). Safety Data Sheet.Link
-
MedchemExpress.com. (2025). Safety Data Sheet.Link
-
Matrix Scientific. 2,5-Dibromo-4-(hydroxymethyl)thiazole Product Page.Link
-
Sigma-Aldrich. 5-(hydroxymethyl)thiazole Product Page.Link
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.Link
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.Link
-
National Institutes of Health (NIH). (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.Link
-
Reddit. (2022). How to tackle compound solubility issue.Link
-
National Institutes of Health (NIH). (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.Link
-
National Institutes of Health (NIH). (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.Link
-
ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.Link
-
PubMed. (1973). [Bromination of amino-thiazole derivatives].Link
-
ChemicalBook. 2,5-Dibromo-4-(hydroxymethyl)-1,3-thiazole Product Page.Link
-
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.Link
-
PubChem. 2,5-Dibromo-4-chloro-1,3-thiazole.Link
-
PubMed. (2012). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.Link
-
Arabian Journal of Chemistry. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives.Link
-
National Institutes of Health (NIH). (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei.Link
-
ResearchGate. (2025). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation.Link
Sources
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- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
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- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. 2,5-Dibromo-4-(hydroxymethyl)thiazole | CymitQuimica [cymitquimica.com]
- 7. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for 2,5-Dibromo-4-(hydroxymethyl)thiazole Reactions
As a Senior Application Scientist, this guide is designed to provide practical, field-proven insights into the common challenges encountered during the work-up of reactions involving 2,5-Dibromo-4-(hydroxymethyl)thiazole. The advice herein is grounded in established chemical principles to ensure the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Stability
Question 1: My reaction mixture involving 2,5-Dibromo-4-(hydroxymethyl)thiazole turned dark, and I'm observing multiple spots on my TLC. What could be the cause?
Answer: The darkening of the reaction mixture often suggests decomposition of the thiazole ring or side reactions. 2,5-Dibromo-4-(hydroxymethyl)thiazole, while relatively stable, can be susceptible to degradation under certain conditions.
-
Causality: Thiazole rings can be sensitive to strong acids, bases, or high temperatures, leading to ring-opening or polymerization. The presence of two bromine atoms makes the ring electron-deficient and potentially more susceptible to nucleophilic attack. The hydroxymethyl group can also undergo side reactions, such as oxidation or elimination.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is strictly controlled. For sensitive substrates, running the reaction at a lower temperature for a longer duration is often beneficial.
-
Inert Atmosphere: Reactions involving organometallic reagents or catalysts (e.g., Suzuki, Sonogashira couplings) should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Base Selection: The choice of base is critical. Strong bases can deprotonate the hydroxymethyl group, leading to side reactions. Consider using milder bases like K₂CO₃ or Cs₂CO₃ instead of strong alkoxides or hydroxides.
-
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS. Overrunning the reaction can lead to the formation of byproducts.
-
Work-up and Extraction
Question 2: I'm having trouble with emulsion formation during the aqueous work-up of my reaction. How can I resolve this?
Answer: Emulsion formation is a common issue, particularly when dealing with polar aprotic solvents (e.g., DMF, DMSO) and basic aqueous solutions.
-
Causality: The presence of polar solvents, salts, and potentially amphiphilic byproducts can stabilize the interface between the organic and aqueous layers, leading to an emulsion.
-
Troubleshooting Protocol:
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.
-
Solvent Addition: Add a small amount of a less polar solvent, such as diethyl ether or toluene, to the organic layer to decrease its polarity.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or a phase separator paper.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
-
Question 3: My product seems to have significant solubility in the aqueous layer, leading to low yields after extraction. What work-up strategy should I employ?
Answer: The hydroxymethyl group in 2,5-Dibromo-4-(hydroxymethyl)thiazole imparts some water solubility to the molecule and its derivatives.
-
Causality: The polar hydroxyl group can form hydrogen bonds with water, leading to partitioning into the aqueous phase during extraction.
-
Recommended Work-up Protocol:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. If the product has acidic or basic functionalities, neutralizing the solution can decrease its water solubility.
-
Solvent Choice: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.
-
Back-Extraction: After the initial extraction, back-extract the aqueous layer multiple times (3-5 times) with fresh portions of the organic solvent to recover as much product as possible.
-
Continuous Liquid-Liquid Extraction: For particularly water-soluble products, consider using a continuous liquid-liquid extractor.
-
Purification
Question 4: I am struggling to separate my product from residual starting material and byproducts by column chromatography. What are some effective purification strategies?
Answer: Purification of polar, functionalized heterocycles can be challenging due to their interactions with the stationary phase.
-
Causality: The polar nature of the thiazole ring and the hydroxymethyl group can lead to tailing and poor separation on silica gel. Byproducts with similar polarities can co-elute with the desired product.
-
Purification Troubleshooting:
| Strategy | Description | When to Use |
| Solvent System Optimization | Experiment with different solvent systems. Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (for basic compounds) to your eluent can improve separation. | When experiencing tailing or poor resolution on silica gel. |
| Reverse-Phase Chromatography | If the compound is sufficiently polar, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can provide better separation. | For highly polar compounds that are difficult to purify on normal-phase silica. |
| Recrystallization | If the product is a solid and of sufficient purity (>90%), recrystallization from an appropriate solvent system can be a highly effective method for obtaining pure material. | When a solid product is obtained and a suitable solvent system can be identified. |
| Preparative TLC/HPLC | For small-scale reactions or when other methods fail, preparative thin-layer chromatography or high-performance liquid chromatography can be used to isolate the pure product. | For difficult separations or when very high purity is required. |
Specific Reaction Troubleshooting: Suzuki and Sonogashira Couplings
Question 5: My Suzuki coupling reaction with 2,5-Dibromo-4-(hydroxymethyl)thiazole is sluggish and gives a low yield. How can I optimize the reaction conditions?
Answer: Suzuki couplings with dibrominated heterocycles can be challenging due to the differing reactivity of the two bromine atoms and potential catalyst inhibition.
-
Causality: The C5-Br bond is generally more reactive than the C2-Br bond in thiazoles. Catalyst deactivation or inefficient transmetalation can lead to low yields. The hydroxymethyl group can also potentially coordinate to the metal center.
-
Optimization Workflow:
Caption: Suzuki Coupling Optimization Workflow.
Key Considerations:
-
Catalyst and Ligand: For electron-deficient substrates, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can improve catalytic activity.[1]
-
Base: A stronger base like K₃PO₄ may be necessary to facilitate the transmetalation step with the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used to dissolve both the organic substrate and the inorganic base.[2]
Question 6: I am observing significant homocoupling (Glaser coupling) of my alkyne in a Sonogashira reaction with 2,5-Dibromo-4-(hydroxymethyl)thiazole. How can I suppress this side reaction?
Answer: Homocoupling is a common side reaction in copper-catalyzed Sonogashira couplings, especially when the cross-coupling is slow.
-
Causality: The copper co-catalyst can promote the oxidative dimerization of the terminal alkyne. This is often exacerbated by the presence of oxygen.
-
Mitigation Strategies:
Caption: Strategies to Minimize Alkyne Homocoupling.
Experimental Protocol for Copper-Free Sonogashira:
-
To a degassed solution of 2,5-Dibromo-4-(hydroxymethyl)thiazole, the palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., triethylamine) in a solvent like THF or DMF, add the terminal alkyne.
-
Heat the reaction mixture under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off any solids, and proceed with an aqueous work-up.
References
-
Khan, K. M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(10), 1358. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
PubChem. (n.d.). 2,5-Dibromo-4-chloro-1,3-thiazole. Retrieved from [Link]
-
Reddit. (2019). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Gagnon, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 4044–4048. [Link]
-
Pop, R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4987. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2415–2433. [Link]
-
ResearchGate. (2016). Suzuki cross-coupling reactions of 4,7-dibromo[2][3][4]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. [Link]
-
Leite, T. H. S., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. European Journal of Medicinal Chemistry, 184, 111756. [Link]
-
PubChem. (n.d.). 2,5-Dibromo-4-(2-tolyl)thiazole. Retrieved from [Link]
-
Pop, R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4987. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2415–2433. [Link]
-
Royal Society of Chemistry. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 10(73), 45015-45025. [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 934236-32-5 Cas No. | 2,5-Dibromo-4-(hydroxymethyl)thiazole | Matrix Scientific [matrixscientific.com]
- 4. 2,5-Dibromo-4-(hydroxymethyl)thiazole | CymitQuimica [cymitquimica.com]
Technical Support Center: Palladium Catalyst Removal from 2,5-Dibromo-4-(hydroxymethyl)thiazole Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions with 2,5-Dibromo-4-(hydroxymethyl)thiazole and require robust methods for the removal of residual palladium. Given the stringent regulatory limits on elemental impurities in active pharmaceutical ingredients (APIs), effective palladium removal is a critical step in process development and manufacturing.[1][2] This guide provides a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for specific challenges encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my reaction involving 2,5-Dibromo-4-(hydroxymethyl)thiazole particularly challenging?
A1: The thiazole core of your molecule contains both sulfur and nitrogen atoms, which can act as strong ligands for palladium. This coordination can lead to the formation of stable palladium-product complexes that are difficult to break apart, making removal by standard aqueous washes or simple filtration ineffective.[3] Additionally, the polar nature of the hydroxymethyl group can influence solubility and interactions with various purification media.
Q2: What are the regulatory limits for residual palladium in APIs?
A2: Regulatory bodies like the European Medicines Agency (EMA) have set strict limits for platinum group metals (which include palladium) in final drug products, often as low as 5-10 ppm.[1] It is crucial to consult the latest ICH Q3D guidelines for elemental impurities to ensure compliance.[2]
Q3: What are the main strategies for palladium removal?
A3: The primary methods for palladium removal can be categorized into three main approaches: adsorption, extraction/precipitation, and crystallization.[4] Adsorption using scavengers is a widely used and effective technique.[2][5]
Q4: How do I accurately measure the amount of residual palladium in my sample?
A4: The most common and reliable methods for quantifying trace levels of palladium are atomic absorption (AA) spectroscopy, X-ray fluorescence (XRF), and inductively coupled plasma mass spectrometry (ICP-MS).[1] ICP-MS is often the preferred method for final quality control due to its high sensitivity.[1][6] For rapid in-process checks, colorimetric and fluorimetric methods can also be employed.[1][7][8]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
Problem 1: High Levels of Residual Palladium (>100 ppm) Detected After Initial Work-up
Possible Cause: Incomplete removal of palladium species, which may be soluble or exist as fine colloidal particles. Standard filtration is often insufficient to remove these.[9]
Diagnostic Workflow:
Caption: Diagnostic workflow for high residual palladium.
Solutions:
-
Filtration through Celite: As a first step, dilute your crude reaction mixture with a suitable solvent and filter it through a pad of Celite. This can effectively remove heterogeneous and some colloidal palladium.[9]
-
Activated Carbon Treatment: Activated carbon is a cost-effective and versatile scavenger that can adsorb a wide range of palladium species.[10][11] However, be aware that it can sometimes adsorb the desired product, leading to yield loss.[5]
-
Experimental Protocol: Activated Carbon Treatment
-
After the coupling reaction, cool the mixture to room temperature.
-
Add activated carbon (e.g., Darco® KB-B, approximately 10-20 wt% relative to the theoretical product weight) to the reaction mixture.[5]
-
Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[5]
-
Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash the filter cake with a fresh portion of the reaction solvent to recover any adsorbed product.
-
Analyze the filtrate for palladium content.
-
-
-
Solid-Supported Scavengers: These are materials, typically silica gel or polymer beads, functionalized with ligands that have a high affinity for palladium.[12] Thiol- and thiourea-functionalized scavengers are particularly effective due to the strong affinity of sulfur for palladium.[5][12][13]
Problem 2: Product Loss During Palladium Scavenging
Possible Cause: Non-specific adsorption of your polar product, "2,5-Dibromo-4-(hydroxymethyl)thiazole," onto the scavenger material.
Solutions:
-
Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired palladium levels. A screening experiment with varying equivalents of scavenger can determine the optimal loading.
-
Solvent Selection: The choice of solvent can significantly impact both scavenging efficiency and product loss. A solvent system that fully solubilizes your product but promotes palladium binding to the scavenger is ideal.
-
Scavenger Screening: Different scavengers have different properties. A screening of various scavengers (e.g., thiol-functionalized silica, thiourea-functionalized polymer, activated carbon) is highly recommended.
Scavenger Type Typical Loading (wt. equiv.) Pros Cons Activated Carbon 0.1 - 0.5 Low cost, effective for many Pd forms.[10] Can cause product loss, fine particles can be difficult to filter.[5] Thiol-functionalized Silica 2 - 10 High efficiency and selectivity for Pd, good for polar products.[12][13] Higher cost than carbon. Thiourea-functionalized Polymer 2 - 10 Versatile for different Pd oxidation states.[12] May swell in certain solvents. Trimercaptotriazine (TMT)-based 2 - 10 High affinity for palladium.[1][15] Can be more expensive.
Problem 3: Inconsistent Palladium Removal Results
Possible Cause: Variation in the palladium species present in the reaction mixture (e.g., Pd(0), Pd(II), colloidal Pd). The effectiveness of a particular scavenger can depend on the oxidation state of the palladium.[16]
Solutions:
-
Pre-treatment: In some cases, a pre-treatment step can convert various palladium species into a single form that is more easily scavenged. For example, adding a mild oxidizing or reducing agent prior to scavenging.
-
Combination of Scavengers: A multi-stage approach using different types of scavengers can be effective. For instance, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a more selective scavenger like a thiol-functionalized silica to reach very low levels.
Decision Tree for Scavenger Selection:
Caption: Decision tree for selecting a palladium scavenger.
IV. Concluding Remarks
The removal of palladium from reactions involving "2,5-Dibromo-4-(hydroxymethyl)thiazole" requires a systematic approach. Due to the coordinating nature of the thiazole moiety, a simple work-up is often insufficient. A well-designed scavenger screening study, coupled with accurate quantification of residual palladium, is the most effective strategy to develop a robust and scalable purification process. Always prioritize the use of solid-supported scavengers to minimize the risk of introducing new impurities into your product stream.
V. References
-
Hughes, D. L., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 9(6), 715-720. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Blake, A. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. [Link]
-
ResearchGate. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]
-
Fallis, I. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1547-1570. [Link]
-
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 238(Pt 2), 117253. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
-
Blake, A. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. [Link]
-
Welch, C. J., et al. (2012). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. Molecules, 17(6), 7132-7142. [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]
-
Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
-
Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Podborska, A., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials, 16(9), 3421. [Link]
-
Fallis, I. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1547-1570. [Link]
-
ResearchGate. (2014). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]
-
Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications (pp. 779-810). Royal Society of Chemistry. [Link]
-
ResearchGate. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism | Request PDF. [Link]
-
Chen, Y., et al. (2007). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 11(4), 701-705. [Link]
Sources
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- 2. biotage.com [biotage.com]
- 3. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 16. researchgate.net [researchgate.net]
Protecting the hydroxymethyl group in "2,5-Dibromo-4-(hydroxymethyl)thiazole"
Welcome to the technical support center for the protection of the hydroxymethyl group on 2,5-Dibromo-4-(hydroxymethyl)thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the multi-step synthesis involving this versatile, yet sensitive, building block. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the hydroxymethyl group on 2,5-Dibromo-4-(hydroxymethyl)thiazole?
The primary hydroxyl group (-CH₂OH) is a reactive functional group. Its acidic proton can interfere with a wide range of common synthetic transformations, particularly those involving strong bases, organometallic reagents (like Grignard or organolithium reagents), and certain reducing or oxidizing agents.[1][2] Protecting the alcohol as a stable ether derivative masks this reactivity, allowing you to perform chemistry on other parts of the molecule—such as selective metal-halogen exchange at the bromine positions—without unwanted side reactions.
Q2: What are the key challenges associated with this specific molecule?
The 2,5-dibromothiazole ring is electron-deficient, which can influence the reactivity of adjacent functional groups. Furthermore, the bromine atoms are susceptible to reaction with organometallic reagents. The choice of a protecting group is therefore critical; it must be installed and removed under conditions that are orthogonal to your planned subsequent reactions and compatible with the sensitive thiazole core.[3]
Q3: Which protecting groups are most suitable for this substrate?
For a primary alcohol on a heterocyclic system, the ideal protecting groups offer a balance of easy installation, robust stability, and mild, selective removal. The three most recommended groups for this substrate are:
-
tert-Butyldimethylsilyl (TBDMS): A bulky silyl ether that offers excellent stability across a wide range of conditions, including exposure to many organometallic reagents and non-acidic environments.[4][5]
-
Methoxymethyl (MOM): An acetal-based protecting group known for its stability in basic, reductive, and oxidative conditions.[6][7]
-
Trityl (Triphenylmethyl, Tr): An extremely bulky ether that is highly selective for primary alcohols and is easily removed under mild acidic conditions.[8][9]
Q4: Can I use a simple methyl or benzyl ether?
While alkyl and benzyl ethers are common protecting groups, their removal often requires harsh conditions (e.g., strong Lewis acids like BBr₃ for methyl ethers or hydrogenolysis for benzyl ethers) that may not be compatible with the dibromothiazole ring.[2][10] TBDMS, MOM, and Trityl groups offer significantly milder deprotection pathways, preserving the integrity of your core structure.
Workflow & Protecting Group Selection
The choice of protecting group is dictated by the planned downstream reaction conditions. This decision tree illustrates a logical approach to selecting the optimal group for your synthetic route.
Caption: Decision tree for selecting a suitable protecting group.
Troubleshooting Guide 1: tert-Butyldimethylsilyl (TBDMS) Protection
The TBDMS group is a workhorse in modern organic synthesis due to its steric bulk and predictable reactivity.[11] Its stability under a wide variety of non-acidic and non-fluoride conditions makes it an excellent first choice.[4]
Experimental Protocol: TBDMS Protection
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Solubilization | Dissolve 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq.) in anhydrous DMF. | Provides a suitable reaction medium. |
| 2 | Base Addition | Add Imidazole (2.0-2.5 eq.). | Acts as a catalyst and HCl scavenger.[12] |
| 3 | Silylation | Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1-1.2 eq.) portion-wise at 0 °C, then warm to room temperature. | The silylating agent. Controlled addition minimizes side reactions. |
| 4 | Monitoring | Stir for 2-12 hours. Monitor reaction progress by TLC (stain with KMnO₄). | Ensures the reaction goes to completion. |
| 5 | Workup | Quench with H₂O, extract with EtOAc or Et₂O. Wash the organic layer with brine. | Removes DMF and imidazole salts. |
| 6 | Purification | Dry over Na₂SO₄, concentrate, and purify by flash column chromatography (Hexanes/EtOAc gradient). | Isolates the pure TBDMS-protected product. |
Troubleshooting TBDMS Protection
-
Q: My reaction is stalled and incomplete after 12 hours. What can I do?
-
A1 (Reagent Quality): Ensure your TBDMS-Cl is of high quality and has not hydrolyzed. Use freshly opened or distilled TBDMS-Cl. Your DMF must be anhydrous; moisture will consume the silylating agent.
-
A2 (Temperature): While the reaction is started at 0 °C, allowing it to stir at room temperature is standard. For very stubborn reactions, gentle heating to 40 °C can be effective, but monitor for potential side reactions.[13]
-
A3 (Base): While imidazole is standard, stronger bases like triethylamine or 2,6-lutidine can be used, especially if you switch to the more reactive TBDMS-triflate (TBDMS-OTf).[11]
-
-
Q: I see a new spot on TLC that is not my product or starting material. What is it?
-
A: This is unlikely with TBDMS protection, but potential side products could arise from reactions with the thiazole ring if excessively harsh conditions (e.g., very high heat) are used. The most common issue is incomplete reaction. Confirm the identity of the new spot by mass spectrometry.
-
Experimental Protocol: TBDMS Deprotection
The cleavage of TBDMS ethers is most effectively achieved with a fluoride source, exploiting the exceptionally high strength of the Si-F bond.[1]
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Solubilization | Dissolve the TBDMS-protected thiazole (1.0 eq.) in anhydrous THF. | Provides a suitable reaction medium. |
| 2 | Cleavage | Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq.) dropwise at room temperature. | Fluoride source for selective Si-O bond cleavage.[4][13] |
| 3 | Monitoring | Stir for 1-3 hours. Monitor by TLC until the starting material is consumed. | Deprotection is typically rapid. |
| 4 | Workup | Quench with saturated aqueous NH₄Cl or H₂O. Extract with EtOAc. | Removes TBAF salts. |
| 5 | Purification | Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography if necessary. | Isolates the deprotected alcohol. |
Troubleshooting TBDMS Deprotection
-
Q: The deprotection is very slow or incomplete.
-
A1 (TBAF Quality): Commercial TBAF solutions contain varying amounts of water, which can affect reactivity. If the reaction is slow, consider adding a small amount of acetic acid to buffer the solution or using an anhydrous fluoride source.
-
A2 (Alternative Reagents): Other fluoride sources like HF-Pyridine or TAS-F can be more potent but must be handled with extreme care.[14] Alternatively, acidic deprotection (e.g., PPTS in MeOH, or AcOH/THF/H₂O) can work but is generally slower and less selective.[12][15]
-
-
Q: My yield is low after workup.
-
A: The deprotected alcohol may have some water solubility. Ensure you perform multiple extractions (3x) from the aqueous layer and saturate the aqueous layer with brine to maximize recovery into the organic phase.
-
Troubleshooting Guide 2: Methoxymethyl (MOM) Protection
The MOM group is an acetal, stable to a wide array of nucleophiles, bases, and organometallic reagents, making it a valuable alternative to silyl ethers.[7]
Experimental Protocol: MOM Protection
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Solubilization | Dissolve alcohol (1.0 eq.) in anhydrous DCM or THF. | Provides a suitable reaction medium. |
| 2 | Base Addition | Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq.) at 0 °C. | A bulky, non-nucleophilic base to scavenge HCl.[16] |
| 3 | Acetal Formation | Add Chloromethyl methyl ether (MOM-Cl, 1.2-1.5 eq.) dropwise. Warm to room temperature. | Forms the MOM ether. Caution: MOM-Cl is a carcinogen.[1][16] |
| 4 | Monitoring | Stir for 2-6 hours and monitor by TLC. | Ensures complete conversion. |
| 5 | Workup & Purification | Quench with saturated aqueous NaHCO₃, extract with DCM, dry, concentrate, and purify by column chromatography. | Isolates the pure MOM-protected product. |
Troubleshooting MOM Protection
-
Q: My reaction is not working, and I want to avoid using the hazardous MOM-Cl.
-
A: An excellent alternative is to use dimethoxymethane (CH₂(OMe)₂) with a catalytic amount of a strong protic acid (like TfOH) or a Lewis acid. This method avoids the use of MOM-Cl entirely.[7]
-
-
Q: The reaction is messy with multiple byproducts.
-
A: Ensure all reagents and solvents are strictly anhydrous. The base is critical; DIPEA is preferred over less hindered amines like triethylamine, which can sometimes form reactive intermediates with MOM-Cl.
-
Experimental Protocol: MOM Deprotection
MOM ethers are readily cleaved under acidic conditions.[7][16]
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Solubilization | Dissolve the MOM-protected thiazole (1.0 eq.) in Methanol. | Solvent for the reaction. |
| 2 | Cleavage | Add a catalytic amount of concentrated HCl (or another strong acid like p-TsOH). | Acid-catalyzed hydrolysis of the acetal.[7][17] |
| 3 | Monitoring | Stir at room temperature or with gentle heat (40-50 °C) for 1-4 hours. Monitor by TLC. | Drives the reaction to completion. |
| 4 | Workup & Purification | Neutralize with saturated aqueous NaHCO₃, remove MeOH under reduced pressure, extract with EtOAc, dry, and purify. | Isolates the final deprotected alcohol. |
Troubleshooting MOM Deprotection
-
Q: The strong acidic conditions are degrading my dibromothiazole core. Are there milder options?
-
A: Yes, several milder methods exist. Lewis acids such as ZnBr₂ in the presence of a soft nucleophile like n-PrSH can selectively cleave MOM ethers, often at lower temperatures and with higher selectivity.[18] Other options include using silica-supported catalysts or other specific Lewis acids that can be tailored to your substrate's sensitivity.[19]
-
General Synthetic Workflow
The following diagram illustrates the fundamental "protect-react-deprotect" strategy that is central to the use of protecting groups in multi-step synthesis.
Caption: A typical protect-react-deprotect synthetic sequence.
Comparative Summary of Protecting Groups
| Feature | tert-Butyldimethylsilyl (TBDMS) | Methoxymethyl (MOM) | Trityl (Tr) |
| Protection Conditions | TBDMS-Cl, Imidazole, DMF[15] | MOM-Cl, DIPEA, DCM[16] | Tr-Cl, Pyridine, DMAP[9] |
| Stability (Stable to...) | Bases, Organometallics, most Red/Ox | Bases, Organometallics, most Red/Ox | Bases, Red/Ox |
| Lability (Cleaved by...) | Acids, Fluoride sources[12][14] | Acids (Protic and Lewis)[7][18] | Mild Acids, Hydrogenolysis[20][21] |
| Key Advantage | Robust, reliable, vast literature base | Very stable, orthogonal to silyl ethers | High selectivity for 1° alcohols, very mild acid cleavage |
| Key Disadvantage | Sensitive to fluoride (e.g., from some reagents) | MOM-Cl is carcinogenic; sensitive to all acids | Extreme acid sensitivity; very bulky |
References
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
-
Kumar, A., et al. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central (PMC). [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Organic-chemistry.org. [Link]
-
Reddy, B. M., & Sreekanth, P. M. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5). [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Wikipedia. [Link]
-
ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Request PDF. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total-synthesis.com. [Link]
-
ResearchGate. (2025). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Request PDF. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total-synthesis.com. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk. [Link]
-
ResearchGate. (2025). Research Advances on the Applications of Triphenylmethyl (Trityl) Protecting Groups in Organic Synthesis. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Masterorganicchemistry.com. [Link]
-
Wikipedia. (n.d.). Silyl ether. Wikipedia. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Semantic Scholar. (n.d.). Generation of organolithium compounds bearing super silyl ester and their application to Matteson rearrangement. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
PubMed Central (PMC). (n.d.). Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. [Link]
-
INIS-IAEA. (n.d.). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. [Link]
-
YouTube. (2022). MOM Protecting Group Addition. [Link]
-
University of Calgary. (n.d.). Organolithium reagents. [Link]
-
Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
National Institutes of Health (NIH). (n.d.). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. [Link]
-
RSC Publishing. (2024). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. [Link]
-
ResearchGate. (2025). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. total-synthesis.com [total-synthesis.com]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. Silyl ether - Wikipedia [en.wikipedia.org]
- 16. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 17. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. MOM Ethers [organic-chemistry.org]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Technical Support Center: Stille Reactions of 2,5-Dibromo-4-(hydroxymethyl)thiazole
Welcome to the technical support center for navigating the complexities of Stille cross-coupling reactions involving 2,5-Dibromo-4-(hydroxymethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and understand the formation of key byproducts.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the use of 2,5-Dibromo-4-(hydroxymethyl)thiazole in Stille couplings.
Q1: Why is 2,5-Dibromo-4-(hydroxymethyl)thiazole a challenging substrate in Stille reactions?
A1: The primary challenge with this substrate lies in achieving regioselective coupling. The two bromine atoms at the C2 and C5 positions of the thiazole ring have different reactivities, which can be exploited but also lead to mixtures of products if not properly controlled. The presence of the hydroxymethyl group (-CH₂OH) can also introduce complications, such as potential O-stannylation or interactions with the catalyst.
Q2: What are the most common byproducts observed in these reactions?
A2: The most frequently encountered byproducts include:
-
Homocoupled products: Resulting from the reaction of the organostannane reagent with itself.
-
Protodebromination: Where a bromine atom is replaced by a hydrogen atom.
-
Isomeric products: Mono-substituted products where the coupling has occurred at either the C2 or C5 position.
-
Decomposition products: Arising from the instability of the catalyst or reagents under the reaction conditions.
Q3: How does the choice of catalyst and ligands affect the reaction outcome?
A3: The palladium catalyst and its associated ligands are critical for controlling selectivity and minimizing byproducts. For instance, bulky phosphine ligands can favor coupling at the less sterically hindered position. The choice of ligand can also influence the rate of the catalytic cycle, potentially reducing the lifetime of intermediates that could lead to side reactions.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a deeper dive into specific problems you might encounter and offers structured solutions.
Issue 1: Poor Regioselectivity - Mixture of C2 and C5 Coupled Products
Root Cause Analysis: The electronic and steric differences between the C2 and C5 positions on the thiazole ring dictate the preferred site of oxidative addition of the palladium catalyst. Often, the C2 position is more electron-deficient and favored for coupling. However, under certain conditions, selectivity can be poor, leading to a mixture of isomers which can be difficult to separate.
Troubleshooting Workflow:
-
Catalyst and Ligand Screening:
-
Initial Recommendation: Start with a common catalyst system like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃ or AsPh₃.
-
Optimization: If selectivity is low, switch to bulkier ligands like P(t-Bu)₃ or use palladacycle catalysts which can offer higher selectivity.
-
-
Solvent and Temperature Optimization:
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMF or NMP are common choices.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Visualizing the Competing Pathways:
Caption: Competing oxidative addition pathways in the Stille cycle.
Issue 2: Significant Homocoupling of the Organostannane Reagent
Root Cause Analysis: Homocoupling arises from a side reaction where two molecules of the organostannane reagent couple with each other. This is often promoted by the presence of oxygen or other oxidants and can be exacerbated by slow transmetalation or reductive elimination steps in the primary catalytic cycle.
Experimental Protocol for Minimizing Homocoupling:
-
Rigorous Degassing:
-
Procedure: Before adding the catalyst, thoroughly degas the reaction solvent by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.
-
Rationale: This removes dissolved oxygen which can facilitate the homocoupling side reaction.
-
-
Use of Additives:
-
Copper (I) Iodide (CuI): CuI can act as a co-catalyst, accelerating the transmetalation step and thus disfavoring the homocoupling pathway.
-
Stoichiometry: Typically, 0.1 to 1.2 equivalents of CuI relative to the palladium catalyst are used.
-
Table 1: Effect of Additives on Homocoupling
| Additive | Equivalents | Desired Product Yield (%) | Homocoupled Byproduct (%) |
| None | - | 55 | 30 |
| CuI | 0.2 | 75 | 10 |
| LiCl | 1.0 | 70 | 15 |
Issue 3: Protodebromination - Loss of a Bromine Atom
Root Cause Analysis: Protodebromination is the replacement of a bromine atom with a hydrogen atom. This can occur if there are acidic protons in the reaction mixture (e.g., from water or the hydroxymethyl group itself) that can react with organometallic intermediates.
Troubleshooting Steps:
-
Anhydrous Conditions:
-
Solvent: Use freshly distilled, anhydrous solvents.
-
Reagents: Ensure all reagents, including the organostannane, are dry.
-
Glassware: Oven-dry all glassware before use.
-
-
Addition of a Mild, Non-nucleophilic Base:
-
Purpose: A mild base can scavenge any trace acidic protons without interfering with the catalytic cycle.
-
Examples: Proton sponge or anhydrous K₂CO₃ can be effective.
-
Visualizing the Protodebromination Pathway:
Caption: Simplified pathway for protodebromination.
Section 3: Concluding Remarks
Successfully employing 2,5-Dibromo-4-(hydroxymethyl)thiazole in Stille reactions requires a systematic approach to optimization. By understanding the underlying mechanisms of byproduct formation and methodically adjusting reaction parameters, researchers can achieve high yields and selectivities. Careful consideration of the catalyst system, reaction conditions, and the purity of reagents are paramount to success.
References
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [DOI: 10.1002/anie.198606661]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Scott, W. J., & Stille, J. K. (1985). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 107(21), 6153–6155. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]
Validation & Comparative
"2,5-Dibromo-4-(hydroxymethyl)thiazole" vs 2,4-dibromo-5-(hydroxymethyl)thiazole reactivity
An In-Depth Comparative Guide to the Reactivity of 2,5-Dibromo-4-(hydroxymethyl)thiazole and 2,4-dibromo-5-(hydroxymethyl)thiazole
For researchers and professionals in drug development, the strategic selection of building blocks is paramount. Subtleties in isomeric structure can lead to profound differences in reactivity, dictating synthetic routes and outcomes. This guide provides an in-depth, objective comparison of two critical thiazole isomers: 2,5-Dibromo-4-(hydroxymethyl)thiazole and 2,4-dibromo-5-(hydroxymethyl)thiazole . We will dissect their electronic landscapes and explore how these differences manifest in key synthetic transformations, supported by established chemical principles and experimental insights.
The Electronic and Structural Landscape: More Than Just a Swap of Atoms
The reactivity of any aromatic heterocycle is fundamentally governed by the electron density distribution within the ring. In the parent thiazole molecule, the C2 position is the most electron-deficient due to the inductive effects of both the nitrogen and sulfur atoms, while the C5 position is comparatively electron-rich.[1] The introduction of two bromine atoms and a hydroxymethyl group significantly perturbs this landscape, creating distinct reactive profiles for each isomer.
-
2,5-Dibromo-4-(hydroxymethyl)thiazole (Isomer A): The electron-donating hydroxymethyl group is positioned at C4, flanked by two electron-withdrawing bromine atoms. This placement creates a complex electronic push-pull scenario. The C2-Br bond is at the most inherently electron-poor position, while the C5-Br bond is at a more electron-rich site, which is further influenced by the adjacent C4-substituent.
-
2,4-dibromo-5-(hydroxymethyl)thiazole (Isomer B): The hydroxymethyl group now resides at the electron-rich C5 position, further enhancing its nucleophilic character. The bromine atoms are at the electron-deficient C2 and the more neutral C4 positions. This arrangement leads to a more pronounced reactivity difference between the two C-Br bonds.
Caption: Comparative Electronic Influence in Isomers A and B.
Comparative Reactivity of the Carbon-Bromine Bonds
The primary utility of these isomers lies in the selective functionalization of their C-Br bonds. The two most common and powerful methods for this are metal-halogen exchange and palladium-catalyzed cross-coupling.
Metal-Halogen Exchange (Lithiation)
This reaction typically involves treating the dibromo-compound with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures to replace a bromine atom with lithium. The resulting organolithium species is a potent nucleophile that can be quenched with various electrophiles. The selectivity of this exchange is dictated by the kinetic acidity of the proton that the bromine atom has replaced.
-
Isomer A (2,5-Dibromo-4-(hydroxymethyl)thiazole): In thiazole systems, the order of proton acidity is generally C2 > C5 > C4. Consequently, the C2-Br bond is generally more stable to exchange than the C5-Br bond. Studies on related polyhalogenated thiazoles have shown that reaction with n-butyllithium can selectively occur at the 5-position.[2][3] Therefore, one can anticipate that lithiation of Isomer A will preferentially occur at the C5 position . This provides a route to selectively introduce a functional group at C5 while leaving the C2-Br intact for subsequent transformations.
-
Isomer B (2,4-dibromo-5-(hydroxymethyl)thiazole): The competition here is between the C2-Br and C4-Br bonds. Given the significantly higher acidity of the C2 position, metal-halogen exchange is overwhelmingly favored at the C2 position . The C4-Br bond is known to be substantially less reactive in this context.[4] This isomer is therefore the reagent of choice when the synthetic goal is selective functionalization at C2.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura, Stille, and Heck couplings are cornerstones of modern medicinal chemistry for constructing C-C bonds.[5][6] The first and often rate-determining step is the oxidative addition of the C-Br bond to a Pd(0) catalyst. The ease of this step depends on the C-Br bond energy and the electron density at the carbon atom.
-
Isomer A (2,5-Dibromo-4-(hydroxymethyl)thiazole): The C2 and C5 positions present a nuanced challenge. The highly electron-deficient nature of C2 can facilitate oxidative addition. However, the C5 position, being more electron-rich, can also be highly reactive. In many cases, the C2-Br bond is found to be more reactive in Pd-catalyzed couplings, but selectivity can often be tuned by the choice of catalyst, ligands, and reaction conditions. This isomer offers the potential for sequential couplings if selectivity can be achieved.
-
Isomer B (2,4-dibromo-5-(hydroxymethyl)thiazole): Here, the difference in reactivity is far more pronounced. The C2-Br bond is significantly more reactive towards oxidative addition than the C4-Br bond.[4] This allows for highly selective mono-functionalization at the C2 position, leaving the C4-Br available for a subsequent, more forcing coupling reaction. This high degree of selectivity makes Isomer B a more predictable and reliable building block for many synthetic strategies.
Caption: Generalized Catalytic Cycle for a Suzuki-Miyaura Cross-Coupling Reaction.
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group in both isomers behaves as a typical primary alcohol. It can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., MnO₂, PCC, DMP for the aldehyde; Jones reagent, KMnO₄ for the acid). It can also undergo O-alkylation, esterification, or be converted into a leaving group (e.g., a mesylate or tosylate) for subsequent nucleophilic substitution.
While the fundamental reactivity is the same, the local electronic environment may subtly influence reaction rates. The more electron-rich environment of the C5-CH₂OH in Isomer B might slightly enhance the nucleophilicity of the oxygen atom compared to the C4-CH₂OH in Isomer A . However, for most synthetic applications, this difference is considered negligible, and the primary distinction between the isomers remains the reactivity of the C-Br bonds.
Data Summary and Synthetic Outlook
| Feature | 2,5-Dibromo-4-(hydroxymethyl)thiazole (Isomer A) | 2,4-dibromo-5-(hydroxymethyl)thiazole (Isomer B) |
| Most Labile Br (Lithiation) | C5-Br | C2-Br |
| Most Reactive Br (Pd-Coupling) | C2-Br (typically, tunable) | C2-Br (highly selective) |
| Primary Synthetic Use | Selective functionalization at C5 (via lithiation) or potential for sequential coupling. | Highly selective mono-functionalization at C2. |
| Predictability | Moderate to High. Selectivity may require optimization. | Very High. Excellent chemoselectivity for C2 position. |
Senior Application Scientist's Perspective:
The choice between these two isomers is a strategic one, dictated entirely by the synthetic endgame.
-
Choose 2,5-Dibromo-4-(hydroxymethyl)thiazole (Isomer A) when your synthetic plan requires the introduction of a nucleophile at the C5 position via metal-halogen exchange, or when you are designing a divergent synthesis that may require functionalization at both C2 and C5 and are prepared to optimize conditions for selective cross-coupling.
-
Choose 2,4-dibromo-5-(hydroxymethyl)thiazole (Isomer B) when your primary goal is the unambiguous and high-yield functionalization of the C2 position. Its predictable reactivity makes it the ideal choice for convergent syntheses where reliability and chemoselectivity are critical. The remaining C4-Br serves as a robust handle for a later-stage, more forcing transformation if needed.
Representative Experimental Protocol
This protocol details a selective Suzuki-Miyaura coupling, leveraging the enhanced reactivity of the C2-Br bond in Isomer B.
Protocol: Selective Suzuki-Miyaura Coupling of 2,4-dibromo-5-(hydroxymethyl)thiazole with Phenylboronic Acid
Sources
A Senior Application Scientist's Guide to Suzuki Coupling: 2,5-Dibromo-4-(hydroxymethyl)thiazole vs. 2,5-Dibromothiazole
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, from antimicrobials to anti-cancer agents.[1][2][3][4] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier tool for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[5][6][7]
For researchers aiming to construct complex, drug-like molecules, dihalogenated thiazoles serve as versatile and powerful building blocks. Among these, 2,5-dibromothiazole is a common starting point. However, the introduction of a functional handle, such as a hydroxymethyl group in 2,5-Dibromo-4-(hydroxymethyl)thiazole , presents both unique opportunities and distinct challenges.
This guide provides an in-depth comparison of these two substrates in the context of the Suzuki coupling. We will move beyond simple protocols to dissect the underlying principles of reactivity, selectivity, and experimental design, empowering you to make informed decisions for your specific synthetic campaign.
The Suzuki-Miyaura Coupling: A Mechanistic Framework
At its heart, the Suzuki coupling is a three-step catalytic cycle.[6][7][8] Understanding this cycle is paramount to troubleshooting reactions and rationally selecting catalysts, ligands, and bases. The generally accepted mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron species and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The rate-determining step is often the initial oxidative addition. The ease with which a Pd(0) catalyst inserts into a carbon-halogen bond is highly dependent on the electronic properties and steric environment of that bond. This is the critical juncture where the differences between our two substrates emerge.
Comparative Analysis of Thiazole Substrates
2,5-Dibromothiazole: The Workhorse Scaffold
2,5-Dibromothiazole is a widely used building block valued for the differential reactivity of its two bromine atoms.[9] The C2 position of the thiazole ring is more electron-deficient than the C5 position due to the inductive effect of the adjacent sulfur and nitrogen atoms. This renders the C2-Br bond significantly more susceptible to oxidative addition by a palladium catalyst.
Key Performance Characteristic:
-
Regioselectivity: The Suzuki coupling of 2,5-dibromothiazole with one equivalent of a boronic acid proceeds with almost exclusive selectivity for the C2 position.[10] This predictable reactivity is a major synthetic advantage, allowing for stepwise functionalization. Mono-arylation at C5 is rarely observed under standard conditions.
2,5-Dibromo-4-(hydroxymethyl)thiazole: The Functionalized Congener
The introduction of a hydroxymethyl group at the C4 position fundamentally alters the substrate's profile. This substituent exerts both electronic and steric influences on the adjacent reaction centers.
Key Performance Characteristics:
-
Electronic Influence: The -CH₂OH group is weakly electron-withdrawing via induction. This effect, while modest, can slightly increase the electrophilicity of the entire ring system. However, its impact on the relative reactivity between C2-Br and C5-Br is minimal compared to the inherent electronic bias of the thiazole ring itself. The strong preference for C2 coupling remains.
-
Steric Hindrance: The primary influence of the C4-hydroxymethyl group is steric. It significantly encumbers the C5 position, making the approach of the bulky palladium catalyst for oxidative addition at the C5-Br bond even more difficult. This steric barrier powerfully reinforces the inherent electronic preference for reaction at the C2 position.
-
Chemical Compatibility: The free hydroxyl group is a key consideration. While many Suzuki conditions tolerate alcohols, the choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are preferred over alkoxides, which could lead to etherification side products, particularly at elevated temperatures. Furthermore, the hydroxyl group could potentially coordinate to the palladium center, which may modulate catalytic activity, though this is not typically a prohibitive issue. In some cases, a simultaneous reduction of other functional groups (like aldehydes) to alcohols has been observed during Suzuki reactions, highlighting the complex interplay of reagents.[11]
Quantitative Data & Experimental Design
The choice between these substrates dictates the synthetic strategy and potential outcomes. The following tables summarize the key comparative data and provide starting points for reaction optimization.
| Substrate | Typical Regioselectivity (Mono-arylation) | Controlling Factors | Key Challenge |
| 2,5-Dibromothiazole | >95% C2-arylation | Inherent ring electronics | Minimizing bis-arylation |
| 2,5-Dibromo-4-(hydroxymethyl)thiazole | >99% C2-arylation | Inherent electronics + Steric hindrance from C4-substituent | Ensuring compatibility with the free hydroxyl group |
| Parameter | Typical Reagents & Conditions | Rationale / Senior Scientist's Insight |
| Catalyst | Pd(PPh₃)₄ (0.02 - 0.05 eq) PdCl₂(dppf) (0.01 - 0.03 eq) | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates or to minimize side reactions, a catalyst with a supporting ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides greater stability and activity.[5][9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 eq) | The base is crucial for activating the boronic acid for transmetalation.[12] K₃PO₄ and Cs₂CO₃ are often superior for heteroaryl couplings and are fully compatible with the hydroxyl group on the functionalized substrate. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) Toluene/H₂O DMF | A mixed aqueous system is standard, as it helps to solubilize the inorganic base and facilitate the reaction.[5][13] Anhydrous conditions can be used but often require different boronic acid species (e.g., boronate esters). |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Microwave irradiation can significantly shorten reaction times.[14] |
Experimental Protocols
The following protocols are self-validating starting points. Success is predicated on meticulous technique, particularly the establishment of an inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.
Protocol 1: Mono-C2-Arylation of 2,5-Dibromothiazole
Objective: To synthesize a 2-aryl-5-bromothiazole with high selectivity.
Materials:
-
2,5-Dibromothiazole (1.0 eq)
-
Arylboronic Acid (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-dibromothiazole, the arylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon three times to establish an inert atmosphere.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Degas the resulting slurry by bubbling argon through it for 15-20 minutes.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst. The mixture may change color.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-5-bromothiazole.
Protocol 2: Mono-C2-Arylation of 2,5-Dibromo-4-(hydroxymethyl)thiazole
Objective: To synthesize a 2-aryl-5-bromo-4-(hydroxymethyl)thiazole, preserving the hydroxyl functionality.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq)[15]
-
Arylboronic Acid (1.1 eq)
-
PdCl₂(dppf) (2 mol%)
-
Cs₂CO₃ (2.0 eq)
-
1,4-Dioxane and Water (5:1 v/v)
-
Schlenk flask or microwave vial
-
Inert gas (Argon)
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using 2,5-dibromo-4-(hydroxymethyl)thiazole, Cs₂CO₃, and PdCl₂(dppf). The use of a more robust catalyst like PdCl₂(dppf) and a soluble, non-nucleophilic base like Cs₂CO₃ provides an extra margin of safety for the hydroxyl group.
-
Heat the reaction mixture to 85-95 °C. The slightly lower temperature can help prevent potential side reactions involving the hydroxyl group while still being effective.
-
Proceed with steps 6-10 as in Protocol 1. The resulting product will be more polar due to the hydroxyl group, which should be considered when choosing an eluent system for chromatography.
Strategic Application Workflow
The choice between these two starting materials is entirely dependent on the final target molecule. The following decision workflow illustrates the logical process.
Conclusion and Expert Recommendations
Both 2,5-dibromothiazole and 2,5-dibromo-4-(hydroxymethyl)thiazole are excellent substrates for Suzuki coupling, but they serve different strategic purposes.
-
Choose 2,5-Dibromothiazole when your synthetic target requires a simple 2-arylthiazole core and the C4 position is to remain unsubstituted. Its predictable C2-selectivity makes it a reliable and cost-effective choice for building this common scaffold.
-
Choose 2,5-Dibromo-4-(hydroxymethyl)thiazole when the hydroxymethyl group is an integral part of your final molecular design. The steric and electronic properties of this substrate offer even greater assurance of a clean, C2-selective mono-coupling. The hydroxyl group itself is not an impediment but a valuable functional handle for subsequent reactions, such as esterification, etherification, or oxidation to an aldehyde, thereby opening pathways to a richer diversity of analogues.
Ultimately, the decision rests on the desired final structure. By understanding the subtle yet significant impact of the C4-hydroxymethyl substituent, researchers can harness its properties to achieve highly selective and efficient syntheses of complex thiazole-containing molecules.
References
-
Stanetty, C., & Schnürch, M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6359-6374. [Link]
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ResearchGate. C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and mediated by Pd/CuAB under MWI. [Link]
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Kumar, R., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]
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Eldehna, W. M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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Ramalingam, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]
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Rehman, A. U., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
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Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Gomha, S. M., et al. (2022). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. PubMed Central. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Royal Society of Chemistry. [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Rehman, A. U., et al. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central. [Link]
-
Pestov, D., et al. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([9][10][16]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wang, D., et al. (2014). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]
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Al-dujaili, A. H., & M. Sh. Al-Ansari, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Rasool, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
-
Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
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Zhao, J., et al. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Alam, M. S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
-
Al-Warhi, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Zaitseva, A. V., et al. (2021). Suzuki cross-coupling reactions of 4,7-dibromo[9][10][17]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. [Link]
-
Gao, Y., et al. (2017). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. [Link]
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- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. tcichemicals.com [tcichemicals.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Key Thiazole Intermediates: 2,5-Dibromo-4-(hydroxymethyl)thiazole vs. 2,5-Dibromo-4-formylthiazole
In the landscape of medicinal chemistry and drug discovery, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone for developing novel therapeutics, from anticancer kinase inhibitors to anti-inflammatory agents.[1][3]
Within this class, halogenated thiazoles are particularly valuable as versatile building blocks. The presence of bromine atoms at the 2 and 5 positions provides synthetic chemists with reactive handles for elaboration through modern cross-coupling methodologies, enabling the systematic exploration of chemical space around the core.[1] This guide provides an in-depth comparison of two such pivotal intermediates: 2,5-Dibromo-4-(hydroxymethyl)thiazole and 2,5-Dibromo-4-formylthiazole . Understanding their distinct physicochemical properties, synthetic relationship, and divergent reactivity is critical for any researcher aiming to leverage these synthons in a drug development campaign.
I. Comparative Physicochemical Profiles
A foundational understanding begins with the core physical and chemical properties of these two reagents. The primary difference—a single oxidation state—belies significant shifts in their behavior, from solubility to reactivity.
| Property | 2,5-Dibromo-4-(hydroxymethyl)thiazole | 2,5-Dibromo-4-formylthiazole | Rationale for Difference |
| Molecular Formula | C₄H₃Br₂NOS | C₄HBr₂NOS | The formyl compound has two fewer hydrogen atoms. |
| Molecular Weight | 272.95 g/mol | 270.93 g/mol | Reflects the loss of two hydrogen atoms. |
| Functional Group | Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Defines the core chemical reactivity of the C4 substituent. |
| CAS Number | 934236-32-5[4] | 934236-33-6 | Unique identifiers for each distinct chemical entity. |
| Physical Form | Solid | Solid (Expected) | Typical for small, functionalized heterocyclic compounds. |
| Polarity | Higher | Lower | The hydroxyl group is a potent hydrogen bond donor and acceptor, increasing polarity. |
| Solubility | More soluble in protic solvents (e.g., alcohols) | More soluble in aprotic organic solvents (e.g., DCM, THF) | "Like dissolves like." The alcohol's H-bonding capability favors protic solvents. |
| Reactivity Profile | Nucleophilic (O-atom), Latent Electrophile | Strongly Electrophilic (carbonyl carbon) | The alcohol's oxygen is a weak nucleophile, while the aldehyde's carbonyl carbon is highly susceptible to nucleophilic attack. |
| Safety Profile | Irritant, Acute Oral Toxicity (Category 4)[4] | Expected to be an irritant and potential sensitizer | Aldehydes are often more reactive and can be potent skin sensitizers. |
II. Synthesis and Interconversion: A Story of Oxidation State
These two molecules are not disparate entities but are directly linked by a single, controlled oxidation or reduction step. This synthetic relationship is crucial, as the choice of which intermediate to purchase or synthesize can depend on the cost, stability, and the specific reaction sequence planned.
The most common and logical pathway involves the synthesis of the more stable hydroxymethyl variant, which can then be oxidized to the formyl derivative on an as-needed basis. This "just-in-time" synthesis of the aldehyde prevents potential degradation during storage.
Caption: Synthetic relationship between the two thiazole intermediates.
Experimental Protocol: Oxidation of 2,5-Dibromo-4-(hydroxymethyl)thiazole
This protocol describes a standard, mild oxidation using manganese dioxide (MnO₂), a heterogeneous reagent that minimizes over-oxidation to the corresponding carboxylic acid.[5]
Objective: To synthesize 2,5-dibromo-4-formylthiazole from 2,5-dibromo-4-(hydroxymethyl)thiazole.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10 eq by weight)
-
Dichloromethane (DCM), anhydrous (approx. 20 mL per gram of starting material)
-
Celite® or anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromo-4-(hydroxymethyl)thiazole.
-
Suspend the starting material in anhydrous DCM.
-
Add activated MnO₂ in portions over 5 minutes. Note: This reaction is often exothermic. Ensure efficient stirring.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® or MgSO₄ to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,5-dibromo-4-formylthiazole, which can be used directly or purified further by column chromatography if necessary.
Causality: The choice of MnO₂ is deliberate. As a solid oxidant, it provides a large surface area for the reaction to occur, and its mild nature is ideal for converting primary alcohols to aldehydes without significant formation of the carboxylic acid byproduct, a common issue with stronger oxidants like potassium permanganate. The reaction is self-validating as the starting material (more polar) is consumed and a new, less polar spot (the aldehyde) appears on TLC.
III. Comparative Reactivity and Strategic Application
The true value of these intermediates is revealed in their divergent reactivity. The choice between the hydroxymethyl and formyl derivative is a strategic decision that dictates the subsequent synthetic possibilities.
Sources
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- 4. 934236-32-5 Cas No. | 2,5-Dibromo-4-(hydroxymethyl)thiazole | Matrix Scientific [matrixscientific.com]
- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Thiazole Reactivity: 2,5-Dibromo-4-(hydroxymethyl)thiazole vs. 2,5-dibromo-4-methylthiazole
Introduction: In the landscape of heterocyclic chemistry, substituted thiazoles are foundational scaffolds, pivotal in the development of pharmaceuticals and functional materials. Among the myriad of available building blocks, 2,5-dibromothiazoles serve as versatile intermediates, offering two distinct reactive handles for molecular elaboration. This guide provides an in-depth comparative analysis of two closely related analogues: 2,5-Dibromo-4-(hydroxymethyl)thiazole and 2,5-dibromo-4-methylthiazole . While differing by only a single oxygen atom, their reactivity profiles diverge significantly. Understanding these nuances is critical for synthetic planning, enabling researchers to anticipate reaction outcomes, circumvent potential pitfalls, and design more efficient molecular assemblies. We will explore the electronic and steric underpinnings of their behavior, compare their performance in key synthetic transformations, and provide validated experimental protocols to illustrate these differences in practice.
Part 1: The Decisive Influence of the C4-Substituent
The reactivity of the thiazole ring and its substituents is fundamentally governed by the electronic and steric nature of the groups attached to it. The distinction between a methyl (-CH₃) and a hydroxymethyl (-CH₂OH) group at the C4 position is a classic case study in substituent effects.
The methyl group in 2,5-dibromo-4-methylthiazole is a weak electron-donating group through a combination of inductive effects and C-H hyperconjugation.[1] This donation slightly increases the electron density of the thiazole ring, which can subtly influence the electrophilicity of the carbon atoms attached to the bromine atoms.
Conversely, the hydroxymethyl group in 2,5-Dibromo-4-(hydroxymethyl)thiazole presents a more complex electronic picture. While the methylene (-CH₂-) bridge is inductively donating, the terminal oxygen atom is strongly electronegative, exerting an electron-withdrawing inductive effect. The most critical feature, however, is not its electronic influence on the ring but the presence of an acidic hydroxyl proton. This proton fundamentally alters the compound's behavior in the presence of bases or organometallic reagents, a crucial consideration for many synthetic transformations.
Part 2: Comparative Reactivity in Key Synthetic Transformations
The subtle electronic and major functional group differences dictate the synthetic utility and reaction pathways for these two molecules. Dibrominated thiazoles are primarily used in cross-coupling and metal-halogen exchange reactions to build molecular complexity.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating C-C bonds.[4][5] Both thiazole derivatives can participate in these reactions, but the experimental design must be tailored to the C4 substituent.
-
2,5-dibromo-4-methylthiazole: This compound is a straightforward substrate for selective or double Suzuki couplings. The reactivity of the C2-Br versus the C5-Br can often be controlled by reaction conditions (catalyst, base, temperature), with the C2-position generally being more reactive to nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the adjacent ring nitrogen.[6] This allows for sequential, regioselective functionalization.
-
2,5-Dibromo-4-(hydroxymethyl)thiazole: The free hydroxyl group is incompatible with the basic conditions of the Suzuki-Miyaura reaction. The base (e.g., K₂CO₃, Cs₂CO₃) would deprotonate the -OH group, which could potentially coordinate to the palladium catalyst, inhibiting its activity, or lead to unwanted side reactions. Therefore, a protection-deprotection sequence is mandatory. The hydroxyl group must be masked with a suitable protecting group (e.g., a silyl ether like TBDMS or a benzyl ether) prior to the coupling reaction. This adds two steps to the synthetic sequence, impacting overall efficiency and yield.
Lithiation and Metal-Halogen Exchange
Metal-halogen exchange using organolithium reagents is a powerful method for generating a nucleophilic carbon center for subsequent reaction with an electrophile.[7][8] Here, the difference between the two compounds is stark and prohibitive.
-
2,5-dibromo-4-methylthiazole: This substrate can undergo metal-halogen exchange, typically with reagents like n-butyllithium or t-butyllithium at low temperatures. The exchange is generally faster at the more electrophilic C2-position, allowing for regioselective functionalization. Lateral lithiation (deprotonation of the methyl group) is also a possibility but usually requires a stronger or more hindered base and is less favorable than the facile Br-Li exchange.[7]
-
2,5-Dibromo-4-(hydroxymethyl)thiazole: Attempting a metal-halogen exchange on the unprotected molecule is not feasible. Any organolithium reagent will act as a strong base and immediately and irreversibly deprotonate the acidic hydroxyl proton. This consumes one equivalent of the expensive reagent merely to form a lithium alkoxide, preventing the desired Br-Li exchange. For any chemistry involving strong bases or nucleophiles, protection of the hydroxyl group is an absolute prerequisite.
Part 3: Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling
To provide a practical illustration, we present validated, self-validating protocols for a single Suzuki-Miyaura coupling on both substrates. The stark difference in workflow highlights the practical implications of the C4-substituent.
Experimental Workflow Comparison
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,5-dibromo-4-methylthiazole
Objective: To selectively couple an arylboronic acid at the C2 position.
Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2,5-dibromo-4-methylthiazole (1.0 eq), phenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Causality: An inert atmosphere (N₂ or Ar) is critical to prevent oxidation and deactivation of the Pd(0) catalyst. Pd(PPh₃)₄ is a robust, commonly used catalyst for this type of coupling.
-
-
Solvent and Base Addition: Add toluene and a 2M aqueous solution of Na₂CO₃ (3.0 eq).
-
Causality: Toluene is a standard non-polar solvent for Suzuki reactions. The aqueous base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
-
Reaction Execution: Vigorously stir the biphasic mixture and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot (by TLC) indicates a successful reaction. The expected mass of the product can be confirmed by LC-MS.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-phenyl-5-bromo-4-methylthiazole.
Protocol 2: Suzuki-Miyaura Coupling of 2,5-Dibromo-4-(hydroxymethyl)thiazole
Objective: To couple an arylboronic acid, necessitating a protection/deprotection strategy.
Step A: Protection of the Hydroxyl Group
-
Reaction Setup: To a round-bottom flask, dissolve 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) in anhydrous DCM. Add imidazole (2.5 eq) and cool the solution to 0 °C.
-
Silylation: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: Imidazole acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst. TBDMS-Cl is a common reagent for forming a robust silyl ether protecting group.
-
-
Workup: Quench the reaction with water and extract with DCM. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to isolate the TBDMS-protected intermediate.
-
Self-Validation: Successful protection is confirmed by ¹H NMR (appearance of TBDMS peaks at ~0.1 and ~0.9 ppm) and the absence of the -OH peak.
-
Step B: Suzuki-Miyaura Coupling
-
Execution: Follow the same procedure as in Protocol 1 , using the TBDMS-protected thiazole as the starting material.
Step C: Deprotection of the Silyl Ether
-
Reaction Setup: Dissolve the product from Step B in anhydrous THF.
-
Cleavage: Add a 1M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) and stir at room temperature for 1-2 hours.
-
Causality: The fluoride ion has a very high affinity for silicon and selectively cleaves the O-Si bond without affecting the rest of the molecule.
-
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to yield the final 2-phenyl-5-bromo-4-(hydroxymethyl)thiazole.
-
Self-Validation: Successful deprotection is confirmed by ¹H NMR (disappearance of TBDMS peaks) and the reappearance of the -OH proton signal.
-
Part 4: Data Summary and Comparison
| Feature | 2,5-dibromo-4-methylthiazole | 2,5-Dibromo-4-(hydroxymethyl)thiazole |
| CAS Number | 79247-78-2 | 934236-32-5[9] |
| Molecular Weight | 256.95 g/mol | 272.95 g/mol |
| C4 Substituent Effect | Weakly electron-donating[1][10] | Contains acidic proton; overall weakly electron-withdrawing |
| Reactivity with Bases | Stable | Deprotonated by strong and many weak bases |
| Suzuki Coupling | Direct, one-step process | Requires a three-step (protect-couple-deprotect) sequence |
| Metal-Halogen Exchange | Feasible, typically at C2 | Not feasible without protection due to acidic proton |
| Synthetic Efficiency | Higher; fewer steps | Lower; additional protection/deprotection steps required |
Conclusion
While structurally similar, 2,5-dibromo-4-methylthiazole and 2,5-Dibromo-4-(hydroxymethyl)thiazole exhibit markedly different chemical personalities. The methyl derivative is a robust, direct precursor for elaboration via cross-coupling or organometallic chemistry. In contrast, the hydroxymethyl analogue's reactivity is dominated by its acidic proton. This necessitates a more strategic approach, almost always involving protection-deprotection schemes when using basic or nucleophilic reagents.
For drug development professionals and synthetic chemists, the choice is clear:
-
For rapid analogue synthesis and direct functionalization , 2,5-dibromo-4-methylthiazole is the superior choice due to its simpler, more efficient reaction pathways.
-
When the hydroxymethyl group is a required pharmacophore or a handle for further derivatization (e.g., etherification, esterification) , 2,5-Dibromo-4-(hydroxymethyl)thiazole is the necessary starting material, but researchers must budget for the additional synthetic steps required to manage its reactivity.
Ultimately, a deep understanding of these substituent effects is paramount for the intelligent design and successful execution of complex synthetic routes.
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Catalyst Selection for Cross-Coupling Reactions of 2,5-Dibromo-4-(hydroxymethyl)thiazole: A Comparative Guide
Introduction: The Strategic Importance of 2,5-Disubstituted Thiazoles
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from antibiotics to anti-cancer drugs.[1] Specifically, 2,5-disubstituted thiazoles are privileged scaffolds that allow for precise modulation of a molecule's pharmacological properties.[2][3][4][5] The strategic introduction of diverse substituents at these positions enables chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[2]
2,5-Dibromo-4-(hydroxymethyl)thiazole has emerged as a pivotal building block in this endeavor.[2][6][7] Its two bromine atoms serve as versatile synthetic handles for functionalization via transition-metal-catalyzed cross-coupling reactions.[2] A key feature of this substrate is the differential reactivity of the C2-Br and C5-Br bonds, which can be exploited to achieve regioselective and sequential modifications, thereby constructing complex molecular architectures.[2][8] This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this valuable intermediate, offering insights into catalyst selection and reaction optimization for researchers in drug discovery and chemical synthesis.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in determining the success of a cross-coupling reaction. The primary contenders for reactions involving 2,5-Dibromo-4-(hydroxymethyl)thiazole are palladium, nickel, and copper-based systems. Each possesses distinct advantages and is suited for different types of transformations.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysts are the most extensively studied and widely employed for C-C and C-N bond formation due to their broad functional group tolerance, high efficiency, and predictable reactivity.[9] Several key palladium-catalyzed reactions are instrumental in the functionalization of dibromothiazoles.[2]
-
Suzuki-Miyaura Coupling: This reaction, which couples the thiazole with aryl or vinyl boronic acids, is a robust method for forming C-C bonds.[2][8][10][11] Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are standard, while modern phosphine ligands such as SPhos can confer exceptional activity, enabling reactions at low catalyst loadings and even at room temperature.[12]
-
Sonogashira Coupling: For introducing alkyne moieties, the Sonogashira coupling is the preferred method.[2][8] It typically involves a palladium catalyst and a copper(I) co-catalyst to facilitate the reaction between the bromothiazole and a terminal alkyne.[8][13][14]
-
Stille Coupling: This reaction utilizes organostannane reagents and is known for its tolerance of a wide array of functional groups.[2][8][15][16][17][18]
-
Heck Coupling: The Heck reaction allows for the formation of C-C bonds by coupling the thiazole with an alkene.[8][19][20]
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds, enabling the introduction of various amine functionalities.[2][8]
The general mechanism for these palladium-catalyzed reactions follows a well-established catalytic cycle.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative
Nickel catalysts have gained significant attention as a more earth-abundant and economical alternative to palladium.[21] They are particularly effective in reductive cross-coupling reactions, which can couple two different electrophiles.[21][22][23] This approach avoids the need for pre-formed organometallic reagents, which can be sensitive or difficult to prepare. For the coupling of two C(sp²)-hybridized electrophiles, such as in the case of 2,5-dibromothiazole and another aryl halide, nickel catalysis can be a powerful strategy.[22]
Key features of nickel catalysis include:
-
Unique Reactivity: Nickel can catalyze transformations that are challenging for palladium.
-
Reductive Coupling: Enables the coupling of two electrophiles using a stoichiometric reductant (e.g., manganese or zinc).[23]
-
C-Cl Activation: Nickel catalysts are generally more effective at activating aryl chlorides compared to palladium.[22]
Copper-Based Catalysts: Versatile and Evolving
Copper catalysis has a long history, particularly with the Ullmann condensation. Modern advancements have expanded its utility in a variety of cross-coupling reactions.[24][25] While often used as a co-catalyst in palladium-mediated Sonogashira reactions, copper can also act as the primary catalyst for C-C, C-N, and C-O bond formation.[24][25] Copper-catalyzed reactions can sometimes be performed under ligandless conditions, simplifying the reaction setup.[24]
Performance Comparison and Experimental Data
The following table summarizes the performance of different catalytic systems for various cross-coupling reactions relevant to the functionalization of 2,5-dibromothiazole derivatives.
| Catalyst System | Reaction Type | Coupling Partner | Typical Conditions | Yields | Key Advantages |
| Pd(PPh₃)₄ / Base | Suzuki-Miyaura | Arylboronic acids | Toluene/Ethanol/H₂O, heat | Good to Excellent | Broad scope, well-established |
| Pd₂(dba)₃ / SPhos / Base | Suzuki-Miyaura | Arylboronic acids | Toluene, RT to heat | Excellent | High activity, low catalyst loading |
| Pd(PPh₃)₂Cl₂ / CuI / Base | Sonogashira | Terminal alkynes | THF/Et₃N, RT to heat | Good to Excellent | Reliable for alkyne installation |
| Pd(PPh₃)₄ | Stille | Organostannanes | Toluene or DMF, heat | Good to Excellent | High functional group tolerance |
| Pd(OAc)₂ / Ligand / Base | Heck | Alkenes | DMF or NMP, heat | Moderate to Good | C-C bond formation with alkenes |
| NiCl₂(dme) / Ligand / Reductant | Reductive Coupling | Aryl halides | THF or DMA, RT to heat | Good | Palladium-free, couples electrophiles |
| CuI / Ligand / Base | C-N Coupling | Amines | Dioxane or DMSO, heat | Moderate to Good | Economical for C-N bond formation |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the mono-arylation of 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Sodium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the toluene, ethanol, and water via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Reductive Cross-Coupling
This protocol outlines a general procedure for the coupling of 2,5-Dibromo-4-(hydroxymethyl)thiazole with another aryl halide.
Materials:
-
2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 mmol)
-
Aryl halide (e.g., Aryl chloride or bromide) (1.2 mmol)
-
NiCl₂(dme) (0.1 mmol)
-
Bipyridine ligand (0.1 mmol)
-
Manganese powder (3.0 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add manganese powder, NiCl₂(dme), and the bipyridine ligand to an oven-dried vial.
-
Add DMA and stir the mixture for 10 minutes.
-
Add 2,5-Dibromo-4-(hydroxymethyl)thiazole and the aryl halide.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction at 60 °C and monitor its progress.
-
After completion, quench the reaction by exposing it to air and adding 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the residue via column chromatography.
Catalyst Selection Workflow
Choosing the optimal catalyst requires consideration of the desired transformation, substrate scope, and economic factors.
Caption: A decision-making workflow for selecting a catalyst system.
Conclusion and Future Outlook
The functionalization of 2,5-Dibromo-4-(hydroxymethyl)thiazole via cross-coupling reactions is a well-established and powerful strategy for the synthesis of novel, biologically active compounds. Palladium-based catalysts remain the gold standard, offering versatility and reliability across a range of transformations including Suzuki-Miyaura, Sonogashira, and Stille couplings. However, the development of more sustainable and economical methods has brought nickel and copper catalysts to the forefront. Nickel catalysis, in particular, offers a compelling alternative for reductive cross-electrophile couplings, expanding the synthetic toolbox.
Future research will likely focus on the development of catalysts that operate under milder conditions, with lower catalyst loadings, and in greener solvents. The continued exploration of base metal catalysis will be crucial in reducing the reliance on precious metals. As our understanding of reaction mechanisms deepens, we can expect the design of even more efficient and selective catalysts, further empowering researchers to construct the complex thiazole-containing molecules that will become the next generation of therapeutics.
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A Comparative Guide to the Biological Activity of 4-Substituted 2,5-Dibromothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous bioactive compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, yet underexplored, class of these compounds: 4-substituted 2,5-dibromothiazole derivatives . While direct biological data on derivatives of 2,5-Dibromo-4-(hydroxymethyl)thiazole is scarce in publicly available literature, by broadening the scope to include derivatives with various substitutions at the 4-position, we can begin to delineate the structure-activity relationships (SAR) and therapeutic potential of this chemical class.
This guide provides a comparative analysis of the reported biological activities of these derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the available experimental data, outline the methodologies used for their evaluation, and explore the potential mechanisms of action.
The 2,5-Dibromothiazole Scaffold: A Platform for Diverse Bioactivity
The 2,5-dibromothiazole core serves as a versatile synthetic intermediate. The presence of two bromine atoms at positions 2 and 5 allows for selective functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery.[2] The substitution at the 4-position further allows for fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity.
Anticancer Activity: A Promising Avenue for Thiazole Derivatives
Thiazole-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives entering clinical trials.[1] The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3][4]
Comparative Analysis of Anticancer Activity
While specific data for a wide range of 4-substituted 2,5-dibromothiazole derivatives is limited, studies on related 2,5-disubstituted thiazoles provide valuable insights. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines.[5] Although not a direct comparison, this highlights the potential of substitutions at the 4 and 5 positions to influence cytotoxicity.
| Compound/Derivative | Cancer Cell Line | IC50/Activity | Reference |
| General Thiazole Derivatives | |||
| 2-Aryl-4-substituted thiazoles | Human tumor cell lines | Potent and selective inhibitory activity | [6] |
| Thiazole-carboxamide derivatives | A-549, Bel7402, HCT-8 | Moderate activity | [5] |
| 2,4-disubstituted thiazoles | Four human cancer cell lines | GI50 values ranging from 0.90 µM to 1.70 µM | [7] |
Note: The table above includes data for broader classes of thiazole derivatives due to the limited availability of specific data for 4-substituted 2,5-dibromothiazoles. This data is intended to be illustrative of the general potential of the thiazole scaffold.
Plausible Mechanisms of Anticancer Action
The anticancer effects of thiazole derivatives are often linked to the inhibition of key signaling pathways involved in cancer progression. One of the most studied mechanisms is the inhibition of protein kinases.
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents.[8] Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[9] The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the thiazole ring.
Comparative Analysis of Antimicrobial Activity
Studies on various substituted thiazoles have demonstrated their activity against a range of bacterial and fungal pathogens. For example, a series of 2,5-dichloro thienyl-substituted thiazoles showed enhanced antimicrobial activity, with MIC values ranging from 6.25 to 12.5 µg/mL against several bacterial and fungal strains.[9] While this is not specific to 2,5-dibromo derivatives, it underscores the potential impact of halogenation at these positions.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| General Thiazole Derivatives | |||
| 2,5-Dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa, A. fumigatus, A. flavus | 6.25 - 12.5 | [9] |
| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives | S. aureus, S. faecalis, K. pneumoniae, E. coli | 0.5 - 8 | [10] |
| 4-(p-bromophenyl)-substituted thiazole | C. albicans | 3.9–62.5 | [10] |
Note: This table presents data for various halogenated and substituted thiazoles to illustrate the potential of the 2,5-dibromothiazole scaffold.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms of action for many thiazole derivatives are still under investigation. However, some proposed mechanisms include:
-
Inhibition of essential enzymes: Thiazole derivatives may inhibit enzymes crucial for microbial survival, such as DNA gyrase or other enzymes involved in metabolic pathways.[8]
-
Disruption of cell membrane integrity: The lipophilic nature of some thiazole derivatives may allow them to intercalate into the microbial cell membrane, leading to its disruption and cell death.
-
Inhibition of biofilm formation: Some thiazole compounds have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are more resistant to antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are outlines of commonly used assays for evaluating the anticancer and antimicrobial activities of novel compounds.
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
The available literature, while not extensive on the specific scaffold of 2,5-Dibromo-4-(hydroxymethyl)thiazole, strongly suggests that 4-substituted 2,5-dibromothiazole derivatives represent a promising area for further investigation in drug discovery. The synthetic tractability of this scaffold allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of a focused library of 4-substituted 2,5-dibromothiazole derivatives and their systematic screening against a panel of cancer cell lines and microbial pathogens.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to understand the influence of different substituents at the 4-position on biological activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms of action for the most potent compounds.
References
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The Structure-Activity Relationship of 2,5-Dibromo-4-(hydroxymethyl)thiazole Analogs: A Comparative Guide for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold represents a cornerstone of therapeutic innovation. Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs based on the versatile 2,5-Dibromo-4-(hydroxymethyl)thiazole core. While direct and comprehensive SAR studies on this specific parent molecule are not extensively documented, by synthesizing data from related series of substituted thiazoles, we can construct a robust and predictive framework to guide future drug design and optimization efforts.
The 2,5-Dibromothiazole Core: A Privileged Scaffold for Therapeutic Design
The 2,5-dibromothiazole moiety serves as a highly versatile starting point for the synthesis of a diverse range of biologically active compounds. The differential reactivity of the bromine atoms at the C2 and C5 positions allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures. This scaffold is particularly prominent in the development of kinase inhibitors for cancer therapy and compounds targeting neurodegenerative diseases. The presence of two bromine atoms provides medicinal chemists with reactive handles for functionalization, facilitating the exploration of the chemical space around the core to fine-tune pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Deconstructing the Structure-Activity Relationship: A Positional Analysis
To understand the therapeutic potential of 2,5-Dibromo-4-(hydroxymethyl)thiazole analogs, we will dissect the molecule into its key components and analyze the impact of substitutions at each position based on available literature for related compounds.
The Significance of the 2- and 5-Bromo Substituents
The presence of halogen atoms, particularly bromine, on the thiazole ring has been shown to be a critical determinant of biological activity in numerous studies.
-
Antimicrobial Activity : The incorporation of a halogen into the thiazole ring is a recognized strategy for enhancing antimicrobial potency. For instance, in a series of 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives, bromo-substituted compounds exhibited the best antifungal activity against Aspergillus niger.[2] Similarly, in another study, a bromophenyl substituent at the fourth position of the thiazole ring increased the antifungal and antituberculosis activities of the compound.[2] This suggests that the bromo groups at the 2- and 5-positions of our core molecule likely contribute significantly to its potential as an antimicrobial agent by increasing lipophilicity and potentially interacting with hydrophobic pockets in target enzymes.
-
Anticancer Activity : In the realm of oncology, halogenated thiazoles have also demonstrated significant potential. A study on newly synthesized thiazole derivatives for anticancer applications found that a compound with a bromide substitution exhibited moderate cytotoxic activity against MCF-7 and HepG2 cancer cell lines.[3] The lipophilicity imparted by the bromo groups can enhance cell membrane permeability, leading to better intracellular accumulation of the drug.
The Role of the 4-(Hydroxymethyl) Group
The hydroxymethyl group at the C4 position introduces a key functional element that can profoundly influence the molecule's properties and biological interactions.
-
Enhanced Hydrophilicity and Receptor Interactions : The introduction of a hydroxymethyl group is a known strategy to increase the hydrophilicity of a lead compound.[4] This can improve solubility and pharmacokinetic properties. Furthermore, the hydroxyl group can act as a crucial pharmacophore, forming hydrogen bonds with amino acid residues in the active site of target proteins or enzymes.[4] This can lead to increased binding affinity and potency.
-
Bioisosteric Replacements : Understanding the role of the hydroxymethyl group also opens the door for rational design of analogs through bioisosteric replacement. Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to modulate the biological activity of a compound. For the hydroxymethyl group, potential bioisosteres could include a methyl group, which would probe the importance of the hydroxyl's hydrogen bonding capability versus its steric bulk.
Comparative Analysis of C4-Substituted Analogs
While direct data on a series of 2,5-dibromo-4-(substituted)thiazoles is limited, we can infer potential SAR trends by examining related structures. The following table summarizes the biological activities of various 2,4- and 2,5-disubstituted thiazoles, providing a basis for predicting the impact of modifying the C4-position of our core scaffold.
| Compound ID | Core Structure | C2-Substituent | C4-Substituent | C5-Substituent | Biological Activity | Reference |
| Hypothetical Analog 1 | 2,5-Dibromothiazole | -Br | -CH2OH | -Br | Putative Kinase Inhibitor/Antimicrobial | - |
| Hypothetical Analog 2 | 2,5-Dibromothiazole | -Br | -H | -Br | Likely increased lipophilicity, altered receptor interaction | - |
| Hypothetical Analog 3 | 2,5-Dibromothiazole | -Br | -Aryl | -Br | Potential for enhanced activity via additional interactions | [5] |
| Compound Series A | 2-Aminothiazole | -NH2 | -Aryl | -H | Potent ROCK II inhibitors (e.g., IC50 = 20 nM) | |
| Compound Series B | 2,4-Disubstituted thiazole | Varied | Varied | -H | Antimicrobial activity influenced by nature of substituents | [6] |
Inference for 2,5-Dibromo-4-(hydroxymethyl)thiazole Analogs:
Based on the compiled data, we can propose a logical framework for the SAR of 2,5-Dibromo-4-(hydroxymethyl)thiazole analogs.
Caption: A typical workflow for the synthesis and evaluation of novel thiazole analogs.
Conclusion and Future Directions
The 2,5-Dibromo-4-(hydroxymethyl)thiazole scaffold holds significant promise as a template for the design of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide has synthesized available data to construct a predictive structure-activity relationship framework, highlighting the likely contributions of the bromo and hydroxymethyl substituents to the overall biological profile of its analogs. The provided experimental protocols offer a validated starting point for the systematic evaluation of new chemical entities based on this core.
Future research should focus on the systematic synthesis and evaluation of a library of analogs with modifications at the C2, C4, and C5 positions to validate and refine the proposed SAR model. Specifically, exploring bioisosteric replacements for the 4-(hydroxymethyl) group and introducing a variety of substituents at the 2- and 5-positions through cross-coupling reactions will be crucial in elucidating the full therapeutic potential of this versatile scaffold.
References
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Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (2013, December 12). Asian Journal of Chemistry. Retrieved January 11, 2026, from [Link]
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Synthesis and anticancer activities of some thiazole derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (2015, February 27). Journal of Applied Pharmaceutical Science. Retrieved January 11, 2026, from [Link]
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Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. (2023, June 6). GSC Biological and Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]
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Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Thiazole Ring—A Biologically Active Scaffold. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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A Review on Thiazole Scaffolds and its Biological Activity. (n.d.). Retrieved January 11, 2026, from [Link]
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Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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The Thiazole Scaffold: A Privileged Platform for Potent and Selective Kinase Inhibition
A Comparative Guide to the Efficacy of Thiazole-Derived Kinase Inhibitors
In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Protein kinases, as crucial regulators of cellular signaling, are frequently dysregulated in various cancers, making them prime therapeutic targets.[1][2] Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the thiazole ring has emerged as a particularly fruitful framework, present in numerous bioactive compounds and approved pharmaceuticals.[1][3][4] This guide provides a comparative analysis of the efficacy of kinase inhibitors built upon the thiazole scaffold, with a conceptual focus on how a starting fragment like "2,5-Dibromo-4-(hydroxymethyl)thiazole" can serve as a versatile building block in their synthesis. We will delve into the structure-activity relationships, comparative efficacy against key cancer-associated kinases, and the experimental methodologies used to validate these powerful therapeutic agents.
The Thiazole Advantage in Kinase Inhibition
The thiazole nucleus, a five-membered ring containing both sulfur and nitrogen, offers a unique combination of electronic properties and steric possibilities that make it an ideal scaffold for kinase inhibitors.[4] Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking within the ATP-binding pocket of kinases, allows for the development of high-affinity ligands.[1][2] The strategic placement of substituents on the thiazole ring is paramount in dictating both the potency and selectivity of the inhibitor. For instance, the bromine atoms in a hypothetical "2,5-Dibromo-4-(hydroxymethyl)thiazole" precursor can serve as valuable synthetic handles for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of a vast chemical space to optimize kinase binding.[5]
Comparative Efficacy of Thiazole-Based Kinase Inhibitors
The versatility of the thiazole scaffold is evident in the broad spectrum of kinases that have been successfully targeted by its derivatives. Below, we compare the efficacy of representative thiazole-based inhibitors against several key kinase families implicated in cancer.
Cyclin-Dependent Kinases (CDKs)
Dysregulation of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Thiazole-containing compounds have demonstrated significant promise as CDK inhibitors. For example, a series of thiazole derivatives has been shown to exhibit potent anti-proliferative effects on various cancer cell lines, with IC50 values in the micromolar range, by targeting CDK9.[6]
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers. Thiazole-based compounds have been developed as potent and selective PI3K inhibitors. By hybridizing the 1,3-thiazole ring with a pyrrolotriazinone structure, researchers have created novel compounds with significant cytotoxic effects against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, coupled with a marked reduction in PI3K protein levels.[7] Furthermore, novel benzothiazole derivatives have been synthesized that exhibit excellent selectivity for the PI3Kβ isoform, a key player in prostate cancer.[8]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Targeting angiogenesis through the inhibition of VEGFR-2 is a clinically validated strategy in oncology. Novel 3-thiazolyl-coumarin derivatives have been designed and synthesized, demonstrating promising inhibitory activity against VEGFR-2.[9] Molecular docking studies have shown that these compounds can achieve binding scores comparable to the approved drug Sorafenib.[9] In vitro cytotoxicity assays against the human breast cancer cell line (MCF-7) revealed that the most active of these thiazole derivatives exhibited IC50 values in the low micromolar range.[9]
Multi-Targeting Thiazole Derivatives
A growing strategy in cancer therapy is the development of multi-targeting kinase inhibitors to overcome resistance and improve efficacy. Thiazole-based scaffolds are well-suited for this approach. For instance, compounds integrating a pyrazoline nucleus with a thieno-thiazole or dihydrothiazolo-thiazole scaffold have demonstrated promising activity against EGFR, VEGFR-2, and BRAFV600E kinases.[10]
Data Summary: In Vitro Efficacy of Representative Thiazole-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-pyrrolotriazinone hybrids | PI3K | MCF-7, A549, HepG2 | Potent Cytotoxicity | [7] |
| Thiazole-containing compounds | CDK9 | Various | 0.64 - 2.01 | [6] |
| 3-Thiazolyl-coumarins | VEGFR-2 | MCF-7 | 10.5 - 11.2 | [9] |
| Benzothiazole derivatives | PI3Kβ | Prostate Cancer Lines | High Selectivity | [8] |
| Thieno-thiazole/pyrazoline hybrids | EGFR, VEGFR-2, BRAFV600E | MCF-7, HepG-2 | Promising Suppression | [10] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To understand the context of thiazole-based kinase inhibition, it is crucial to visualize the targeted signaling pathways and the experimental workflows used for their evaluation.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the point of intervention for thiazole-based inhibitors.
Experimental Workflow for Kinase Inhibitor Evaluation
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A Senior Application Scientist's Guide to 2,5-Dibromo-4-(hydroxymethyl)thiazole: A Versatile Scaffold for Library Synthesis
For the discerning medicinal chemist, the choice of a core scaffold is a foundational decision that dictates the scope, diversity, and ultimate success of a compound library. While many heterocyclic systems are available, the thiazole ring holds a privileged position in drug discovery. It is a key structural component in numerous natural products and approved therapeutics, including the antibiotic sulfathiazole and the antiretroviral ritonavir.[1][2][3] The thiazole nucleus offers a unique combination of aromaticity, metabolic stability, and hydrogen bonding capacity, making it an ideal starting point for engaging with biological targets.[4][5]
This guide provides an in-depth comparison of 2,5-Dibromo-4-(hydroxymethyl)thiazole (CAS: 934236-32-5) as a premier scaffold for library synthesis. We will move beyond simple protocols to explore the causality behind experimental design, offering a strategic framework for leveraging this scaffold's unique reactivity to rapidly generate diverse and novel chemical matter.
The Strategic Advantage of 2,5-Dibromo-4-(hydroxymethyl)thiazole
The power of this scaffold lies in its three distinct points for diversification, governed by predictable and exploitable differences in chemical reactivity.
-
C2-Bromine: The C2 position on the thiazole ring is inherently electron-deficient due to its proximity to both the sulfur and nitrogen heteroatoms. This electronic nature makes the C2-bromine bond significantly more susceptible to oxidative addition by a palladium(0) catalyst. Consequently, it is the preferred site for initial cross-coupling reactions.[6][7][8]
-
C5-Bromine: The C5-bromine is less electrophilic than its C2 counterpart. This allows for a sequential functionalization strategy, where the C2 position is modified first under milder conditions, leaving the C5 position available for a second, distinct coupling reaction.[8]
-
C4-Hydroxymethyl Group: This functional handle provides a third vector for diversification. It can be used as is, protected and carried through the synthesis, or modified in later steps (e.g., via oxidation, etherification, or esterification) to explore a different region of chemical space.
This trifecta of reactive sites allows for a logical and efficient "build-couple" approach to library synthesis, maximizing structural diversity from a single, versatile starting material.
A Workflow for Tri-Vector Library Diversification
A robust library synthesis campaign using this scaffold follows a logical progression. The initial step is a selective cross-coupling at the more reactive C2 position, followed by a second coupling at the C5 position. The final diversification can then occur at the hydroxymethyl group. This workflow ensures maximum control and minimizes the generation of undesired side products.
Caption: General workflow for library synthesis using the scaffold.
Comparative Guide to Key Cross-Coupling Methodologies
The choice of cross-coupling reaction is critical for introducing specific chemical motifs. Below, we compare three workhorse palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Stille—for the initial, selective functionalization of the C2 position.
Suzuki-Miyaura Coupling: For Aryl and Heteroaryl Diversification
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming C(sp²)–C(sp²) bonds due to the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[9][10]
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol (C2-Selective Arylation):
-
Vessel Preparation: To an oven-dried Schlenk flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%).
-
Solvent Addition & Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting suspension by bubbling argon through it for 10-15 minutes.
-
Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-4-(hydroxymethyl)thiazole derivative.
Causality Behind Choices:
-
Catalyst/Ligand: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more sterically hindered or electron-rich partners, a more active catalyst system using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is employed to facilitate the rate-limiting oxidative addition step.[9]
-
Base & Solvent: The choice of base and the presence of water are critical. K₃PO₄ is often a stronger base and can be effective in challenging couplings. The aqueous phase is necessary to solubilize the base and facilitate the formation of the active boronate species.[9]
-
Hydroxymethyl Group Consideration: The hydroxyl group is generally stable under standard Suzuki conditions. However, for prolonged reactions at high temperatures with strong bases, protection as a silyl ether (e.g., TBS ether) may be prudent to prevent potential side reactions. This protection can be easily removed post-coupling with TBAF or acid.
Sonogashira Coupling: For Introducing Alkynyl Linkers
The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable as rigid linkers or as versatile handles for further chemistry (e.g., click chemistry, partial reduction). The reaction is co-catalyzed by palladium and copper(I).[11]
Detailed Experimental Protocol (C2-Selective Alkynylation):
-
Vessel Preparation: To a Schlenk flask, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (CuI, 1-2 mol%).
-
Solvent and Reagents: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Reaction: Stir the reaction at room temperature or warm gently (40-60 °C) under an inert atmosphere until completion (monitored by TLC/LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Causality Behind Choices:
-
Copper(I) Co-catalyst: The role of CuI is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[11]
-
Amine Base: The amine serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent. It also scavenges the HBr formed during the reaction.
Stille Coupling: For Complex Fragment Installation
The Stille coupling utilizes organostannane reagents and is renowned for its exceptional tolerance of a wide variety of functional groups.[12][13][14][15] While the toxicity of tin reagents is a significant drawback, it remains a powerful option when other methods fail, particularly for coupling complex or sensitive fragments.
Detailed Experimental Protocol (C2-Selective Stannylation):
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Reagent: Add an anhydrous, degassed solvent like toluene or DMF. Add the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 eq).
-
Additives (Optional): In some cases, a chloride source like lithium chloride (LiCl) is added to accelerate the transmetalation step.
-
Reaction: Heat the mixture to 80-110 °C under an inert atmosphere. Monitor by TLC/LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent. A key step is to wash the organic phase with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.
-
Purification: After the aqueous work-up, dry, concentrate, and purify the product by flash chromatography.
Causality Behind Choices:
-
Organostannanes: These reagents are air and moisture stable and do not require activation by a base, which accounts for the broad functional group tolerance.[14]
-
KF Work-up: The removal of highly toxic and lipophilic tin byproducts is the primary challenge of Stille chemistry. The fluoride wash is a critical, self-validating step to ensure the purity of the final compound.[15]
Data-Driven Performance Comparison
To aid in experimental design, the following table summarizes the key characteristics and representative performance of each coupling method for the C2-functionalization of the scaffold. (Note: Yields are illustrative and depend on the specific coupling partner).
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling | Stille Coupling |
| Nucleophile | Boronic Acids / Esters | Terminal Alkynes | Organostannanes |
| Key Advantages | Low toxicity, vast reagent availability, operationally simple.[10] | Introduces rigid alkynyl linkers, mild conditions.[11] | Superb functional group tolerance, stable reagents.[12][13] |
| Potential Drawbacks | Can be sensitive to sterics, base-sensitive groups may suffer. | Homocoupling (Glaser coupling) can be a side reaction.[16] | High toxicity of tin reagents , difficult purification.[14][15] |
| Illustrative Yield (C2) | 70-95% | 75-98% | 65-90% |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PdCl₂(PPh₃)₂ / CuI | Pd(PPh₃)₄ |
Comparison with Alternative Dihalogenated Scaffolds
While 2,5-Dibromo-4-(hydroxymethyl)thiazole is a premier scaffold, it is instructive to compare it with other common dihalogenated building blocks to understand its unique place in library design.
| Feature | 2,5-Dibromo-thiazole | 2,5-Dibromopyridine | 1,3-Dibromobenzene |
| Reactivity & Selectivity | Excellent. Intrinsic electronic bias strongly favors C2 coupling, enabling clean, sequential functionalization.[6][7][8] | Good. C2 is more electrophilic than C5, allowing for selective coupling, though often less pronounced than in thiazole.[8] | Poor. The two bromine atoms have similar reactivity, leading to mixtures of mono- and di-substituted products without directing groups. |
| Structural Properties | Planar, but provides distinct vectors for substitution. The ring itself is a key pharmacophoric element. | Planar, introduces a basic nitrogen atom for H-bonding or salt formation. | Simple planar aromatic ring, acts as a basic spacer. |
| H-Bonding Capacity | Ring nitrogen acts as an H-bond acceptor.[4] | Ring nitrogen is a strong H-bond acceptor. | None. |
| Metabolic Stability | Generally high, a common feature in approved drugs. | Generally stable, though pyridine N-oxidation is a possible metabolic route. | High stability. |
Conclusion: A Privileged Scaffold for Modern Drug Discovery
2,5-Dibromo-4-(hydroxymethyl)thiazole represents more than just a building block; it is a complete synthetic platform. Its predictable, sequential reactivity at three distinct points of diversification provides an unparalleled advantage for the rapid and efficient construction of complex, multi-vector libraries. The inherent C2-selectivity minimizes tedious optimization and simplifies purification, while the hydroxymethyl handle offers a late-stage entry point for further derivatization. When compared to simpler scaffolds like dibromobenzene or even other dihalopyridines, the thiazole derivative offers a superior combination of controlled reactivity and intrinsic pharmacophoric value. For research teams aiming to generate libraries with high structural diversity and drug-like properties, this scaffold is an essential and highly recommended tool.
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Kassab, A. E., et al. (n.d.). Scheme 2. Proposed reaction mechanism for the modified Sonogashira.... ResearchGate. [Link]
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Strotman, N. A., Chobanian, H. R., et al. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. [Link]
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Barchín, B. M., et al. (1999). Use of the Stille Coupling Reaction on Heteroaromatic Cations: Synthesis of Substituted Quinolizinium Salts. ACS Publications. [Link]
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Strotman, N. A. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. SciSpace. [Link]
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G. C. Fu, et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Various Authors. (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. ResearchGate. [Link]
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Wilcken, R., et al. (2020). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry. [Link]
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Ismael, A., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
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Khan, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. National Institutes of Health. [Link]
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K. B. Sharpless, et al. (2023). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. National Institutes of Health. [Link]
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Wang, P., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. National Institutes of Health. [Link]
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Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. National Institutes of Health. [Link]
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Zhang, Y., et al. (2024). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
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A Strategic Guide to Advanced Synthesis: The Advantages of 2,5-Dibromo-4-(hydroxymethyl)thiazole
To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the synthetic advantages of a highly functionalized building block: 2,5-Dibromo-4-(hydroxymethyl)thiazole . In the quest for novel therapeutics and complex molecular architectures, the choice of starting materials is paramount. Here, we present a technical comparison, grounded in established chemical principles and supported by data from analogous systems, to illustrate the strategic benefits of incorporating this versatile reagent into your synthetic workflows.
Introduction: A Trifecta of Functionality
The thiazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The value of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in its unique combination of three distinct reactive sites:
-
Two Differentiated Bromine Atoms (C2 and C5): These halogens serve as versatile handles for a wide array of cross-coupling reactions.
-
A Primary Hydroxymethyl Group (C4): This nucleophilic site opens a gateway for further derivatization, allowing for the introduction of diverse functionalities.
This trifunctional nature provides a powerful platform for building molecular complexity in a controlled and efficient manner.
The Core Advantage: Regioselective Cross-Coupling
A significant body of research on di-halogenated heterocycles has demonstrated the potential for regioselective functionalization, and this principle is a cornerstone of the utility of 2,5-dibromothiazole scaffolds.[3] The electronic differences between the C2 and C5 positions of the thiazole ring often allow for selective reaction at one bromine atom over the other, enabling sequential, one-pot, or stepwise introduction of different substituents.
This differential reactivity is a key advantage over simpler, monosubstituted thiazoles or those that require multi-step syntheses to achieve a similar substitution pattern. The ability to perform sequential cross-coupling reactions, such as a Suzuki reaction at one position followed by a Buchwald-Hartwig amination at the other, streamlines the synthesis of complex, unsymmetrically substituted thiazoles.
Comparative Performance with Alternatives
| Reagent/Method | Key Advantages | Key Limitations |
| 2,5-Dibromo-4-(hydroxymethyl)thiazole | - Three points of diversity.- Regioselective functionalization of C2/C5 bromines.- Hydroxymethyl group for further modification. | - Higher initial cost compared to simpler thiazoles.- Hydroxymethyl group may require protection. |
| 2-Bromothiazole | - Readily available and cost-effective.- Simple starting point for 2-substituted thiazoles. | - Limited to a single point of diversification via the bromine.- Requires additional steps to introduce substituents at C4 and C5. |
| Hantzsch Thiazole Synthesis | - Convergent synthesis from simple precursors.- Allows for a wide range of substituents.[4] | - Can be a multi-step process.- Use of toxic α-haloketones.[5] |
| Stepwise Functionalization of Thiazole | - High degree of control over substituent placement. | - Often involves lengthy synthetic routes.- Can suffer from lower overall yields. |
The Hydroxymethyl Handle: A Gateway to Novel Analogs
The defining feature of 2,5-Dibromo-4-(hydroxymethyl)thiazole is the C4-hydroxymethyl group. This seemingly simple addition dramatically expands the synthetic possibilities compared to its 4-unsubstituted or 4-alkyl counterparts.
Synthetic Transformations of the Hydroxymethyl Group:
-
Oxidation: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a new set of functional groups for amide bond formation, reductive amination, or Wittig-type reactions.
-
Etherification: Conversion to ethers, such as the corresponding methoxymethyl ether, can be used to modulate solubility and lipophilicity, key parameters in drug design.[6]
-
Esterification: Formation of esters allows for the introduction of various acyl groups and can serve as a strategy for creating prodrugs.
-
Nucleophilic Substitution: Conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) enables substitution with a wide range of nucleophiles, including azides, cyanides, and thiols.
The presence of this group allows for late-stage diversification of a common intermediate, a highly desirable strategy in the generation of compound libraries for screening.
The Necessity of Protecting Groups
It is crucial to acknowledge that the reactivity of the hydroxymethyl group may necessitate the use of protecting groups during certain synthetic steps, particularly those involving strong bases or nucleophiles intended to react at the C2 or C5 positions.[7][8] Common protecting groups for primary alcohols, such as silyl ethers (e.g., TBDMS, TIPS) or ethers (e.g., MOM, BOM), can be employed and subsequently removed under specific conditions.[9][10] While adding steps to a synthesis, this strategy provides an orthogonal handle for controlled, site-selective modifications.
Application in Medicinal Chemistry: The Case of GSK-3 Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a key target in the development of therapeutics for a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer.[11][12] Many potent and selective GSK-3 inhibitors feature a substituted thiazole core.[13][14][15]
The use of 2,5-Dibromo-4-(hydroxymethyl)thiazole in the synthesis of such inhibitors offers a clear strategic advantage. A hypothetical synthetic workflow is outlined below:
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A Senior Application Scientist's Guide to Evaluating 2,5-Dibromo-4-(hydroxymethyl)thiazole in Fragment-Based Drug Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation and application of the fragment "2,5-Dibromo-4-(hydroxymethyl)thiazole" within a Fragment-Based Drug Discovery (FBDD) campaign. We will delve into the core principles of FBDD, the strategic importance of halogenated fragments, and provide a practical roadmap for the experimental validation of this specific thiazole derivative. This document is structured to offer not just protocols, but the scientific rationale behind them, ensuring a robust and well-informed approach to fragment screening and lead generation.
The Power of "Small": An Introduction to Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS).[1] The core principle of FBDD is to screen libraries of small, low-complexity molecules, or "fragments," to identify those that bind with low affinity to a biological target.[2][3] These initial, weak-binding hits then serve as starting points for the rational design of more potent, lead-like compounds through strategies such as fragment growing, linking, or merging.[4]
The advantages of this approach are manifold. By starting with smaller molecules, a much larger chemical space can be explored with a smaller library size.[5] Furthermore, fragments that adhere to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3, Number of Rotatable Bonds ≤ 3) tend to have higher "ligand efficiency" (LE), a measure of the binding energy per heavy atom.[5][6] This means they form more efficient and higher-quality interactions with the target protein, providing a more solid foundation for lead optimization.[6][7]
Strategic Incorporation of Halogens: The Case for Brominated Thiazoles
Halogen bonding has emerged as a significant and increasingly exploited non-covalent interaction in drug design.[8] It involves the favorable interaction between an electropositive region on a halogen atom (the σ-hole) and a nucleophilic partner, such as a backbone carbonyl oxygen in a protein.[8] Bromine, in particular, offers a strong and highly directional halogen bond, making it an attractive feature to include in fragment libraries.
The thiazole scaffold is a common motif in bioactive compounds, appearing in numerous approved drugs.[9][10][11] However, their use in FBDD requires careful consideration, as some thiazole derivatives can exhibit non-specific activity or reactivity.[9][10][11] The combination of a dibromo-substitution pattern with a thiazole core, as in 2,5-Dibromo-4-(hydroxymethyl)thiazole , presents an intriguing starting point for FBDD. The two bromine atoms offer potential halogen bonding interactions and provide synthetic handles for subsequent fragment elaboration through cross-coupling reactions.[12][13] The hydroxymethyl group can act as a hydrogen bond donor or acceptor, further anchoring the fragment in a binding pocket.
"2,5-Dibromo-4-(hydroxymethyl)thiazole": A Candidate Fragment Profile
Let's consider the properties of our fragment of interest:
| Property | Value | Source/Note |
| Molecular Formula | C4H3Br2NOS | [12] |
| Molecular Weight | 272.96 g/mol | [12] |
| CAS Number | 934236-32-5 | [12] |
| cLogP (estimated) | ~1.5 - 2.0 | Estimated based on similar structures |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 (O, N, S) | |
| Rotatable Bonds | 1 |
Based on these properties, 2,5-Dibromo-4-(hydroxymethyl)thiazole adheres well to the "Rule of Three" and is a suitable candidate for inclusion in a fragment library.
A Practical Roadmap for Fragment Validation
The following sections outline a comprehensive, step-by-step approach to experimentally validate the utility of a novel fragment like 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Synthesis and Characterization
While 2,5-Dibromo-4-(hydroxymethyl)thiazole is commercially available, understanding its synthesis is crucial for generating analogues during hit-to-lead optimization. A plausible synthetic route for 2,5-disubstituted thiazoles can be achieved through various established methods.[14][15][16]
Below is a generalized workflow for the synthesis of such derivatives, often starting from more readily available precursors.
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A Comparative Spectroscopic Guide to the Reaction Products of 2,5-Dibromo-4-(hydroxymethyl)thiazole
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are of paramount importance. Among these, the thiazole ring is a privileged structure, forming the core of numerous pharmaceuticals and functional materials.[1][2] The compound 2,5-Dibromo-4-(hydroxymethyl)thiazole (CAS 934236-32-5) represents a highly versatile building block, featuring three distinct points for chemical modification: two reactive bromine atoms at the C2 and C5 positions and a hydroxymethyl group at C4.[3][4][5][6][7]
The differential reactivity of the C2 and C5 positions, particularly in palladium-catalyzed cross-coupling reactions, allows for the regioselective synthesis of a diverse array of derivatives. However, this selectivity presents a critical analytical challenge: the unambiguous structural confirmation of the resulting isomers.
This guide provides an in-depth comparison of the spectroscopic signatures of products derived from common palladium-catalyzed reactions of 2,5-Dibromo-4-(hydroxymethyl)thiazole. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data can be leveraged to distinguish between isomeric products, thereby ensuring the integrity of synthetic pathways in research and development.
The Reactivity Landscape: A Tale of Two Bromines
The cornerstone of utilizing 2,5-Dibromo-4-(hydroxymethyl)thiazole is understanding the inherent electronic differences between the C2 and C5 positions of the thiazole ring. The C2 position is situated between the electronegative nitrogen and sulfur atoms, rendering it significantly more electron-deficient than the C5 position.[8] This electronic disparity is the primary driver for the regioselectivity observed in many cross-coupling reactions.
Cross-coupling reactions on dibrominated thiazoles, such as Negishi and Stille couplings, preferentially occur at the more electron-deficient C2 position.[9] This principle allows for a stepwise functionalization, first at C2 under milder conditions, followed by a second coupling at the less reactive C5 position, often requiring more forcing conditions. This guide will focus on the spectroscopic differentiation of the initial, C2-substituted product from potential C5-substituted isomers or di-substituted products.
Comparative Reaction Showcase
To illustrate the spectroscopic comparison, we will consider three ubiquitous palladium-catalyzed cross-coupling reactions, each yielding a distinct class of products.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): Reaction with an arylboronic acid to form an aryl-substituted thiazole. This is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[10][11]
-
Stille Coupling (C-C Bond Formation): Reaction with an organostannane reagent. The Stille reaction is known for its tolerance of a wide variety of functional groups.[12][13][14][15]
-
Buchwald-Hartwig Amination (C-N Bond Formation): Reaction with a primary or secondary amine to form an amino-substituted thiazole, a crucial transformation for synthesizing compounds with biological activity.[16][17][18]
The general catalytic cycle for these transformations is a foundational concept in organometallic chemistry.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Spectroscopic Fingerprinting: A Comparative Analysis
The crux of our analysis lies in comparing the spectroscopic data of the starting material against its potential mono-substituted products. For this guide, we will use a generic "Ar" (Aryl) group from a Suzuki reaction and "NR₂" from a Buchwald-Hartwig amination as representative substituents.
¹H NMR Spectroscopy: The Proton Environment
¹H NMR is often the first and most powerful tool for distinguishing isomers. The key is to observe the chemical shift of the sole remaining proton on the thiazole ring.
-
Starting Material (2,5-Dibromo-4-(hydroxymethyl)thiazole): This compound lacks any protons on the thiazole ring itself. The diagnostic signals are from the hydroxymethyl group: a triplet for the -OH proton (due to coupling with the CH₂) and a doublet for the -CH₂ protons (due to coupling with the OH). In D₂O exchange, the OH signal disappears, and the CH₂ signal collapses to a singlet.
-
Product 1 (2-Aryl-5-bromo-4-(hydroxymethyl)thiazole): The introduction of an aryl group at C2 leaves the C5 position brominated. This isomer has no proton on the thiazole ring . Its ¹H NMR spectrum will be dominated by signals from the new aryl group and the hydroxymethyl group.
-
Product 2 (5-Aryl-2-bromo-4-(hydroxymethyl)thiazole): Substitution at C5 leaves a bromine at C2. Crucially, this isomer also has no proton on the thiazole ring . Therefore, ¹H NMR alone cannot distinguish between the C2 and C5 substituted products based on a thiazole proton signal. Differentiation must come from subtle changes in the chemical shift of the -CH₂- protons or through more advanced 2D NMR techniques (like NOESY) to probe through-space interactions between the -CH₂- protons and the substituent at C5.
Wait, a correction is needed. My initial analysis of the starting material was incorrect. 2,5-Dibromo-4-(hydroxymethyl)thiazole has no protons on the thiazole ring. Let's re-evaluate based on a different starting material that would better illustrate the point, or, more appropriately, focus on the shifts of the reporter CH2OH group and the substituent protons.
Let's pivot the analysis to a more realistic scenario. The key diagnostic proton is not on the ring, but the methylene (-CH₂-) protons of the hydroxymethyl group. Their chemical environment is altered by the nature and position of the substituent at the adjacent C5 or the more distant C2 position.
-
Starting Material: The -CH₂- protons have a specific chemical shift, influenced by the two bromine atoms.
-
2-Substituted Product: Replacing the bromine at C2 with a new group will cause a shift in the -CH₂- signal.
-
5-Substituted Product: Replacing the adjacent bromine at C5 will induce a more significant and direct electronic and steric effect on the -CH₂- protons, likely causing a more pronounced change in their chemical shift compared to substitution at the more remote C2 position.
Comparative ¹H NMR Data (Typical Shifts in CDCl₃)
| Compound | Thiazole-H Signal (ppm) | -CH₂- Signal (ppm) | Comments |
| Starting Material | N/A | ~4.80 (s) | The chemical shift is influenced by the electron-withdrawing effects of two bromine atoms. The multiplicity will be a singlet if OH exchange is rapid. |
| 2-Aryl-5-bromo-4-(hydroxymethyl)thiazole | N/A | ~4.85-4.95 (s) | A modest downfield shift is expected due to the replacement of Br with an aryl group at the C2 position. The precise shift depends on the aryl ring's electronics. |
| 5-Aryl-2-bromo-4-(hydroxymethyl)thiazole | N/A | ~4.90-5.10 (s) | A more significant downfield shift is anticipated due to the proximity of the new aryl substituent at C5, which directly influences the electronic environment of the CH₂ group. |
| 2-Amino-5-bromo-4-(hydroxymethyl)thiazole | N/A | ~4.60-4.70 (s) | An upfield shift is expected due to the electron-donating nature of the amino group at C2, which shields the CH₂ protons. |
¹³C NMR Spectroscopy: A Clearer Picture
¹³C NMR spectroscopy provides unambiguous evidence for the position of substitution. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are highly sensitive to their substituents.
Comparative ¹³C NMR Data (Typical Shifts in CDCl₃)
| Compound | C2 Signal (ppm) | C4 Signal (ppm) | C5 Signal (ppm) | Comments |
| Starting Material | ~120 | ~150 | ~115 | Shows three distinct signals for the thiazole carbons. C4, bearing the CH₂OH group, is typically the most downfield. The brominated carbons C2 and C5 are significantly shielded. |
| 2-Aryl-5-bromo-4-(hydroxymethyl)thiazole | ~165-175 | ~152 | ~118 | The C2 signal undergoes a dramatic downfield shift as it is now part of a C-C bond with the aryl ring and is no longer attached to bromine. The C5 signal shows only a minor change. This is a key diagnostic indicator. |
| 5-Aryl-2-bromo-4-(hydroxymethyl)thiazole | ~122 | ~155 | ~130-140 | The C5 signal experiences a large downfield shift upon arylation, while the C2 signal remains relatively unchanged. This pattern is clearly distinct from the 2-substituted isomer. |
FT-IR Spectroscopy: Vibrational Clues
While less definitive than NMR for isomerism, FT-IR provides rapid confirmation of functional groups.
-
All Compounds: Will show a broad O-H stretch around 3200-3400 cm⁻¹ and a C-O stretch around 1050 cm⁻¹.
-
Key Differences:
-
The pattern of C=N and C=C stretching vibrations in the 1550-1400 cm⁻¹ region will be altered by the substitution pattern, providing a fingerprint for each isomer.
-
In the Buchwald-Hartwig product, N-H stretching bands will appear around 3300-3500 cm⁻¹ for primary or secondary amines.
-
Mass Spectrometry: Fragmentation and Isotopic Patterns
High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The key diagnostic feature in low-resolution MS is the isotopic pattern of bromine.
-
Starting Material: Will show a characteristic cluster of peaks for two bromine atoms (M+, M+2, M+4 in a ~1:2:1 ratio).
-
Mono-substituted Products: Will show a characteristic cluster for one bromine atom (M+, M+2 in a ~1:1 ratio). This confirms the success of the mono-substitution reaction.
-
Fragmentation Analysis: Distinguishing between C2 and C5 isomers can sometimes be achieved by analyzing the fragmentation patterns. For example, cleavage of the bond between the thiazole ring and the new substituent may be more or less favorable depending on its position, leading to daughter ions of different relative abundances.
Experimental Protocols
A self-validating workflow ensures that results are reproducible and reliable.
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 2,5-Dibromo-4-(hydroxymethyl)thiazole Derivatives
Introduction: The Critical Role of Purity in Thiazole-Based Drug Development
Thiazole rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The synthesis of novel derivatives, such as 2,5-Dibromo-4-(hydroxymethyl)thiazole and its analogues, is a cornerstone of drug discovery programs targeting a wide array of diseases.[2] However, the synthetic route to these complex heterocyclic compounds can often yield a challenging mixture of regioisomers, starting materials, and by-products. For researchers in drug development, establishing the absolute purity and structural integrity of the target molecule is not a mere formality; it is a fundamental prerequisite for reliable biological data and regulatory acceptance. An impurity with a similar structure could exhibit off-target toxicity or a different pharmacological profile, confounding structure-activity relationship (SAR) studies and jeopardizing a project's progression.
This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of 2,5-Dibromo-4-(hydroxymethyl)thiazole derivatives. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to ensure your analytical strategy is robust, reliable, and self-validating.
The Analytical Strategy: An Integrated, Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. The workflow below illustrates a typical strategy, starting with a primary purity assessment by HPLC, followed by definitive structural confirmation and identification of impurities using spectroscopic methods, and finally, validation of the elemental composition.
Caption: Integrated workflow for purity assessment.
Chromatographic Methods: The Workhorse of Purity Determination
Chromatographic techniques are indispensable for separating the target compound from impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis in pharmaceutical development.[3]
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For relatively nonpolar, functionalized heterocycles like brominated thiazoles, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 (octadecyl) column is an excellent starting point due to its hydrophobic nature, which promotes retention of the analyte.
The basic nitrogen atom in the thiazole ring can interact with residual silanols on the silica backbone of the column, leading to peak tailing. To counteract this, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase. This protonates the thiazole nitrogen, ensuring a single ionic state, and also protonates the silanols, minimizing secondary interactions and yielding sharp, symmetrical peaks.[4]
Experimental Protocol: RP-HPLC for Purity Assessment
-
System Preparation:
-
HPLC System: A standard HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized thiazole derivative.
-
Dissolve in a suitable solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C (to ensure run-to-run reproducibility).
-
Detection Wavelength: Scan for an optimal wavelength using a DAD (typically 254 nm is a good starting point for aromatic heterocycles).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 10% B
-
20-25 min: Hold at 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: Standard workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful technique for identifying volatile and thermally stable impurities.[5] While the hydroxyl group on the target molecule may require derivatization (e.g., silylation) to increase volatility, GC-MS is exceptionally useful for detecting residual non-polar starting materials or solvents from the synthesis. The mass spectrometer provides molecular weight and fragmentation data, which is invaluable for tentatively identifying unknown peaks.[6]
Spectroscopic Analysis: Confirming Identity and Structure
While chromatography quantifies purity, spectroscopy confirms that the main peak is indeed the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[7] For 2,5-Dibromo-4-(hydroxymethyl)thiazole derivatives, ¹H and ¹³C NMR spectra provide definitive proof of structure.
-
¹H NMR: Confirms the presence of the hydroxymethyl protons (-CH₂OH) and the thiazole ring proton (if present). The chemical shifts and coupling patterns are highly sensitive to the substitution pattern.
-
¹³C NMR: Determines the number of unique carbon atoms and confirms the thiazole ring carbons and the hydroxymethyl carbon.[2]
-
Purity Assessment: The presence of small, unidentifiable peaks in the NMR spectrum is a clear indication of impurities. For a more rigorous assessment, quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration. The purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known standard signal.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and the hydroxyl proton is often clearly visible.
-
Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, though often included by the solvent manufacturer) for chemical shift referencing (0 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Correlate the observed chemical shifts and integrals to the expected structure.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 3. moravek.com [moravek.com]
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- 5. researchgate.net [researchgate.net]
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- 7. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In-Vitro Profiling of Novel Thiazole Derivatives
Introduction: The Potential of the 2,5-Dibromo-4-(hydroxymethyl)thiazole Scaffold
In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous bioactive natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a cornerstone in the design of novel therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[1][3]
This guide focuses on a particularly versatile starting material: 2,5-Dibromo-4-(hydroxymethyl)thiazole . The presence of two bromine atoms at positions 2 and 5, along with a primary alcohol, offers a rich platform for synthetic diversification. These reactive sites allow for the strategic introduction of various pharmacophores, enabling the exploration of a wide chemical space to develop potent and selective drug candidates.
This document serves as a practical, in-depth guide for researchers and drug development professionals. We will not only propose synthetic pathways for novel derivatives but also provide detailed, validated protocols for their comparative in-vitro evaluation. Our focus is on establishing a logical, self-validating experimental framework to rigorously assess the therapeutic potential of these new chemical entities.
Part 1: Synthetic Strategy for Derivative Generation
The true value of the 2,5-Dibromo-4-(hydroxymethyl)thiazole scaffold lies in its synthetic accessibility. The bromine atoms are susceptible to substitution via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the hydroxymethyl group can be oxidized to an aldehyde for further modification or etherified.
For the purpose of this guide, we will hypothesize the synthesis of two distinct derivatives to explore different therapeutic avenues:
-
Compound T-AC (Thiazole Anti-Cancer): A derivative designed for anticancer activity, potentially through kinase inhibition. This could be achieved via a Suzuki coupling reaction at the 2-position with a boronic acid containing a pharmacophore known to interact with kinase active sites.
-
Compound T-AM (Thiazole Anti-Microbial): A derivative designed for antimicrobial properties. This might involve a substitution reaction at the 5-position with a nitrogen-containing heterocycle, a common feature in many antimicrobial agents.
The following workflow illustrates the general synthetic logic.
Caption: Synthetic diversification from the core scaffold.
Part 2: Comparative In-Vitro Testing Protocols
The following section details the experimental protocols designed to provide a robust comparison of our hypothetical compounds against established alternatives. The causality behind experimental choices is explained to ensure scientific integrity.
Anticancer Activity Profiling: Compound T-AC
The initial evaluation of a potential anticancer agent involves assessing its cytotoxicity against relevant cancer cell lines. Thiazole derivatives have shown particular promise against breast and liver cancers.[1]
A. Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, providing a reliable measure of cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Seed human breast adenocarcinoma cells (MCF-7) and hepatocellular carcinoma cells (HepG2) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere and grow for 24 hours in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound T-AC in DMSO. Create a series of dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in the cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for a positive control (Doxorubicin, a standard chemotherapy agent) and a vehicle control (medium with 0.5% DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The rationale here is to allow sufficient time for viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| Compound T-AC | MCF-7 | 5.2 ± 0.4 |
| HepG2 | 9.8 ± 0.7 | |
| Doxorubicin (Control) | MCF-7 | 0.9 ± 0.1 |
| HepG2 | 1.5 ± 0.2 | |
| Sorafenib (Alternative) | MCF-7 | 6.5 ± 0.5 |
| HepG2 | 4.1 ± 0.3 |
B. Mechanistic Insight: VEGFR-2 Kinase Assay
Many thiazole-containing compounds function as kinase inhibitors.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in tumor angiogenesis. An in-vitro kinase assay can determine if Compound T-AC directly inhibits this target.
Caption: Simplified VEGFR-2 signaling pathway and inhibition point.
Antimicrobial Activity Screening: Compound T-AM
The evaluation of antimicrobial efficacy is crucial for developing new antibiotics. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Prepare standardized inoculums of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB). This specific density is critical for result reproducibility.
-
Compound Preparation: Perform a two-fold serial dilution of Compound T-AM (from a 1 mg/mL stock in DMSO) in a 96-well plate, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the bacterial inoculum to each well.
-
Controls: Include the following controls on each plate:
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Wells containing only MHB and the bacterial inoculum (to confirm growth).
-
Sterility Control: Wells containing only MHB (to check for contamination).
-
Vehicle Control: The highest concentration of DMSO used in the dilutions with bacteria (to rule out solvent inhibition).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.
Caption: Workflow for the broth microdilution MIC assay.
Data Presentation: Comparative Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) [Hypothetical Data] |
| Compound T-AM | S. aureus (Gram +) | 8 |
| E. coli (Gram -) | 32 | |
| Ciprofloxacin (Control) | S. aureus (Gram +) | 1 |
| E. coli (Gram -) | 0.5 | |
| Vancomycin (Alternative) | S. aureus (Gram +) | 2 |
| E. coli (Gram -) | >128 |
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the initial in-vitro evaluation of novel compounds derived from the versatile 2,5-Dibromo-4-(hydroxymethyl)thiazole scaffold. By employing standardized assays like the MTT and broth microdilution methods, and comparing the results against appropriate positive controls and alternative agents, researchers can efficiently identify promising lead candidates. The subsequent exploration of the mechanism of action, such as kinase inhibition, provides the critical data needed to advance these compounds into the next phase of drug development. The key to trustworthy results lies in the meticulous execution of these self-validating protocols, ensuring that each experimental step is justified and controlled.
References
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
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An in Vitro Study on the Antimicrobial Effect of Select Heterocyclic Nitrogen Compounds. (1995). Anc Sci Life. [Link]
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A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results. [Link]
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Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]
-
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. [Link]
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In vitro: The Antibacterial Activity of Some Heterocyclic compounds. (2018). ResearchGate. [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). Molecules. [Link]
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Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2020). MDPI. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
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Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. (2020). ResearchGate. [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2023). Thesis Template. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence underscores the critical need for efficient and high-yielding synthetic routes to novel thiazole derivatives. This guide provides an in-depth comparative analysis of synthetic strategies for obtaining a particularly valuable building block: 2,5-Dibromo-4-(hydroxymethyl)thiazole . This di-brominated thiazole offers two reactive sites for further functionalization, making it a versatile precursor in the synthesis of complex molecules for drug discovery and materials science.[3]
This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide a logical framework for synthetic route selection, grounded in mechanistic understanding and supported by experimental data. We will explore a plausible and detailed pathway to our target molecule and compare its potential yield and efficiency against classical and modern thiazole syntheses.
Strategic Approach to the Synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole
A direct, one-pot synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole is not readily found in the literature. Therefore, a logical and efficient approach involves a two-step process:
-
Synthesis of the Precursor: Preparation of 4-(hydroxymethyl)thiazole.
-
Regioselective Bromination: Introduction of two bromine atoms at the C2 and C5 positions.
This strategy allows for greater control over the final product and leverages well-established synthetic methodologies.
Part 1: Synthesis of the 4-(hydroxymethyl)thiazole Precursor
A robust method for the synthesis of 4-substituted thiazoles is the renowned Hantzsch thiazole synthesis .[1][4] This reaction involves the condensation of an α-haloketone with a thioamide. For our target precursor, we can adapt this method using 1,3-dichloroacetone and thioformamide.
This protocol is adapted from established procedures for similar Hantzsch syntheses.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloropropanone (1 equivalent) in absolute ethanol.
-
Addition of Thioamide: To this solution, add thiourea (1 equivalent).
-
Reaction: Stir the resulting mixture at room temperature for 24 hours.
-
Crystallization: Allow the mixture to stand at 5°C for 12 hours to facilitate the crystallization of the product.
-
Isolation: The resulting 4-(chloromethyl)thiazole can then be carried forward to the next step. A subsequent Williamson ether synthesis with sodium methoxide could be performed to yield 4-(methoxymethyl)thiazole, which indicates the successful formation of the chloromethyl intermediate.[5]
A closely related synthesis of 4-methyl-5-(2-hydroxyethyl)-thiazole has been reported with yields as high as 82%, suggesting that the Hantzsch approach is a high-yielding route for this class of compounds.[3]
Part 2: Bromination of 4-(hydroxymethyl)thiazole
With the 4-(hydroxymethyl)thiazole precursor in hand, the next critical step is the introduction of two bromine atoms at the electron-rich C2 and C5 positions. Direct bromination of the thiazole ring is a common and effective method.
This protocol is based on general procedures for the bromination of thiazole derivatives.[6]
-
Reaction Setup: Dissolve 4-(hydroxymethyl)thiazole (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a stir bar and a dropping funnel.
-
Brominating Agent: Prepare a solution of bromine (2.2 equivalents) in the same solvent.
-
Reaction: Cool the thiazole solution in an ice bath and add the bromine solution dropwise with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Comparative Analysis of Thiazole Synthesis Methodologies
To provide a broader context for the chosen synthetic route, it is essential to compare it with other classical and modern methods for thiazole synthesis.
| Synthesis Method | Key Reactants | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide | 30 min - 24 h | 70 - 95%[7][8] | High yields, readily available starting materials, versatile for various substitutions. | Use of lachrymatory and potentially toxic α-haloketones. |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacids | Room Temperature | "Significant"[9] | Mild reaction conditions, provides access to 5-aminothiazoles. | Limited scope compared to Hantzsch, starting materials may be less accessible. |
| Gabriel Synthesis | α-Acylamino ketone, Phosphorus Pentasulfide | Not specified | Not specified | Access to 2,5-disubstituted thiazoles.[1] | Harsh reaction conditions (high temperature), use of P4S10. |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | 5 - 30 min | ~95%[10] | Drastically reduced reaction times, often improved yields. | Requires specialized microwave reactor equipment. |
| Green Synthesis (e.g., Ultrasound) | Varies (often Hantzsch-type) | 1.5 - 2 h | 79 - 90%[7] | Environmentally benign, mild conditions, often reusable catalysts. | May require optimization for specific substrates. |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations.
Caption: The Hantzsch Thiazole Synthesis Workflow.
Caption: Proposed two-step synthesis of the target molecule.
Conclusion and Future Outlook
The synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole is most practically achieved through a two-step sequence involving a Hantzsch synthesis to form the 4-(hydroxymethyl)thiazole precursor, followed by a direct bromination. This approach offers high potential yields and utilizes well-understood and reliable chemical transformations.
While classical methods like the Cook-Heilbron and Gabriel syntheses provide alternative routes to the thiazole core, the Hantzsch synthesis remains a dominant and versatile strategy, especially when high yields are a primary concern.[1][9] Modern advancements, such as microwave-assisted and green catalytic methods, offer significant improvements in terms of reaction times and environmental impact, and should be considered for process optimization and scale-up.[7][10]
For researchers and drug development professionals, the ability to efficiently synthesize versatile building blocks like 2,5-Dibromo-4-(hydroxymethyl)thiazole is paramount. The comparative analysis and detailed protocols provided in this guide are intended to empower informed decision-making in the laboratory, ultimately accelerating the discovery of novel therapeutics and advanced materials.
References
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Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A novel route to 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]
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Borcea, A.-M., & Ionuț, I. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(8), 2125. [Link]
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Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles. [Link]
- Google Patents. (2009). Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
-
Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1894. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Thieme. (2010). Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. Synthesis, 2010(10), 1603-1608. [Link]
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YouTube. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. [Link]
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Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
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ResearchGate. (n.d.). Robinson–Gabriel thiazole synthesis. [Link]
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Chemical Synthesis Database. (2025, May 20). 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. [Link]
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Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
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Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]
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Organic Chemistry Portal. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. [Link]
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Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
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Rathi, A., et al. (2012). Direct preparation of thiazoles, imidazoles, imidazopyridines and thiazolidines from alkenes. Organic & Biomolecular Chemistry, 10(6), 1093-1096. [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
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MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]
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Safety Operating Guide
Navigating the Disposal of 2,5-Dibromo-4-(hydroxymethyl)thiazole: A Guide for the Research Professional
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final and critical step, proper disposal, ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,5-Dibromo-4-(hydroxymethyl)thiazole, a halogenated heterocyclic compound frequently utilized in synthetic chemistry and drug development. Our focus is to move beyond mere instruction, offering a deeper understanding of the causality behind these essential procedures.
Understanding the Hazard Profile of 2,5-Dibromo-4-(hydroxymethyl)thiazole
Before delving into disposal protocols, a thorough understanding of the inherent hazards of 2,5-Dibromo-4-(hydroxymethyl)thiazole is paramount. This knowledge informs every aspect of its handling and disposal, ensuring that all safety measures are appropriate and effective.
| Property | Hazard Classification & Description | Source |
| Acute Toxicity | Harmful if swallowed (Acute Toxicity 4, Oral). Ingestion can lead to adverse health effects. | |
| Combustibility | Combustible Solid. While not highly flammable, it can burn if exposed to a sufficient heat source. | |
| Chemical Family | Halogenated Organic Compound. The presence of bromine atoms necessitates specific disposal considerations to prevent the formation of hazardous byproducts. | |
| Physical State | Solid |
The core principle guiding the disposal of this compound is its classification as a halogenated organic waste . The carbon-bromine bonds are of particular concern, as improper disposal, such as uncontrolled burning, can lead to the formation of toxic and environmentally persistent compounds.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 2,5-Dibromo-4-(hydroxymethyl)thiazole from the laboratory bench to its final, compliant destination.
Part 1: In-Lab Waste Segregation and Containment
The foundation of proper chemical disposal is meticulous segregation at the point of generation. This prevents dangerous reactions and streamlines the disposal process.
Step 1: Designate a Specific Waste Container. Utilize a dedicated, properly labeled waste container for 2,5-Dibromo-4-(hydroxymethyl)thiazole and other brominated organic solids. This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
Causality: Segregating halogenated waste from non-halogenated streams is crucial because the disposal methods differ significantly.[1] Halogenated wastes are typically incinerated at high temperatures to ensure complete destruction of the halogenated molecules, a process that is different and more costly than the disposal of non-halogenated organic solvents.[1]
Step 2: Proper Labeling of the Waste Container. The waste container must be clearly and accurately labeled from the moment the first particle of waste is added.[2][3] The label should include:
-
The full chemical name: "2,5-Dibromo-4-(hydroxymethyl)thiazole "
-
The primary hazard(s): "Toxic , Combustible Solid "
-
The accumulation start date (the date the first waste is added to the container).[5]
-
Your name, laboratory location, and contact information.
Causality: Federal and institutional regulations mandate clear and comprehensive labeling of hazardous waste.[3][4] This ensures that anyone handling the container is aware of its contents and the associated risks, and it is essential for proper tracking and disposal by your institution's environmental health and safety (EHS) department or a licensed waste management contractor.
Part 2: Safe Handling and Personal Protective Equipment (PPE)
Throughout the disposal process, from weighing out the initial compound to transferring waste, the use of appropriate PPE is non-negotiable.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact with the toxic solid.[6][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from dust or accidental splashes.[6][7] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination.[6][7] |
Workflow Diagram: Decision-Making for Disposal
Caption: Disposal workflow for 2,5-Dibromo-4-(hydroxymethyl)thiazole.
Part 3: Storage and Final Disposal
Step 3: Temporary Storage in the Laboratory. The sealed and labeled waste container should be stored in a designated satellite accumulation area within your laboratory. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, reactions, and exposure to laboratory personnel. Keeping it away from incompatible materials prevents potentially violent chemical reactions.
Step 4: Arrange for Professional Disposal. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Step 5: The Final Destination - Incineration. 2,5-Dibromo-4-(hydroxymethyl)thiazole, as a halogenated organic compound, will be disposed of via high-temperature incineration at a licensed hazardous waste facility.[1]
Causality: Incineration at temperatures typically exceeding 1000°C is the preferred method for destroying halogenated organic compounds. This process ensures the complete breakdown of the molecule into simpler, less harmful components. The high temperatures and controlled conditions are necessary to prevent the formation of toxic byproducts such as brominated dioxins and furans. The resulting acidic gases, such as hydrogen bromide (HBr), are then neutralized in a scrubber system before being released into the atmosphere.
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and correct action is crucial.
Small Spills (in a well-ventilated area):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
Large Spills or Spills in a Poorly Ventilated Area:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team or EHS department.
-
Prevent entry into the affected area.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
By adhering to these detailed procedures and understanding the scientific rationale behind them, you can ensure the safe and compliant disposal of 2,5-Dibromo-4-(hydroxymethyl)thiazole, contributing to a culture of safety and environmental responsibility within your laboratory.
References
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GAIACA. (2021, July 27). Hazardous Waste Label Requirements. Retrieved from [Link]
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Imperial College London. (n.d.). Emergency procedures. Administration and support services. Retrieved from [Link]
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Lion Technology. (2012, February 28). Hazardous Waste Labels: Industry Standards vs. Regulations. Retrieved from [Link]
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PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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University of Illinois. (n.d.). Complicated Chemical Spills. Division of Research Safety. Retrieved from [Link]
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(2020, December 1). Hazardous Waste-Container Labeling Requirements. Retrieved from [Link]
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(2025, January 14). Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved from [Link]
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Mastering the Safe Handling of 2,5-Dibromo-4-(hydroxymethyl)thiazole: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and organic synthesis, 2,5-Dibromo-4-(hydroxymethyl)thiazole is a valuable heterocyclic building block. Its bifunctional nature, possessing both reactive bromine atoms and a hydroxymethyl group, allows for diverse chemical transformations. However, the inherent reactivity and the presence of halogen atoms necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both personal safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
2,5-Dibromo-4-(hydroxymethyl)thiazole is classified with the GHS07 pictogram, indicating it is harmful. The primary routes of exposure are oral, dermal, and inhalation. While comprehensive toxicological data is not fully available for this specific compound, the hazard profile of similar brominated heterocyclic compounds suggests it should be treated as a skin, eye, and respiratory irritant.[1][2] The key hazards are summarized below:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[3] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][2] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2][4] |
| Allergic Skin Reaction (Potential) | H317 | May cause an allergic skin reaction.[4] |
| Respiratory Irritation (Category 3) | H335 | May cause respiratory irritation.[1][2] |
The causality behind these hazards lies in the chemical's structure. Halogenated organic compounds can be reactive towards biological macromolecules. Skin or eye contact can lead to local irritation, while inhalation of the dust can irritate the respiratory tract.[2] Ingestion is harmful, and systemic effects, while not fully characterized, should be presumed possible.[5] Therefore, the primary safety directive is to prevent any direct contact with the compound.
Engineering Controls: The First Line of Defense
Before considering Personal Protective Equipment (PPE), robust engineering controls must be in place. These controls are designed to isolate the researcher from the hazard.
-
Certified Chemical Fume Hood: All manipulations of 2,5-Dibromo-4-(hydroxymethyl)thiazole, especially handling the solid powder, must be performed inside a certified chemical fume hood.[6] This prevents the inhalation of airborne particles and contains any potential spills. The principle here is containment at the source, which is fundamentally more effective than relying solely on respiratory protection.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[7]
Personal Protective Equipment (PPE): A Protocol for Comprehensive Protection
PPE is the final barrier between you and the chemical. Its selection and use should not be arbitrary but based on a thorough risk assessment.
Eye and Face Protection
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[8]
-
Best Practice: For operations with a higher risk of splashing (e.g., dissolving the solid, transfers), chemical splash goggles are required.[8] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[9] The rationale is to protect the entire face, as the compound is a serious eye irritant.[1][2]
Hand Protection
-
Requirement: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for splash protection and handling the solid.[9]
-
Protocol: Always inspect gloves for tears or punctures before use.[9] For extended operations or when working with solutions, consider double-gloving. If direct contact occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new glove.[1] Remember that no glove material offers indefinite protection; consult the glove manufacturer's compatibility charts for breakthrough times if available.
Body Protection
-
Requirement: A flame-resistant laboratory coat is essential. Ensure it is fully buttoned, with sleeves rolled down.[9]
-
Rationale: The lab coat protects your skin and personal clothing from contamination by dust or splashes.[10] It should be laundered separately from personal clothing.
Respiratory Protection
-
Standard Operations: When working within a certified fume hood, respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or during emergency response, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[9] For situations involving vapors from solutions, an organic vapor cartridge may also be required. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.
The workflow for donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Weighing to Waste
A self-validating protocol anticipates potential failures and incorporates checks to ensure safety at each step.
Handling and Storage
-
Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11]
-
Weighing: Conduct all weighing of the solid compound within a fume hood or a ventilated balance enclosure to prevent dust dispersal.[6] Use anti-static weigh paper or boats.
-
Solutions: When preparing solutions, add the solid slowly to the solvent to control dissolution and prevent splashing.
Spill Response
Immediate and correct response to a spill is critical.
-
Alert: Alert personnel in the immediate area.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Assess: Evaluate the spill size and determine if it can be managed by laboratory personnel or requires emergency response.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Contain & Clean: For solid spills, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[9] Avoid raising dust.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Caption: Spill Response Decision Workflow.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a legal and ethical requirement. As a halogenated organic compound, 2,5-Dibromo-4-(hydroxymethyl)thiazole must not be disposed of down the drain or in regular trash.[12]
-
Waste Collection: All solid waste, contaminated consumables (gloves, weigh paper), and solutions must be collected in a dedicated, clearly labeled hazardous waste container.[13] The label should read "Hazardous Waste: Halogenated Organic Solid" or "Halogenated Organic Liquid," along with the full chemical name.
-
Segregation: Keep halogenated waste streams separate from non-halogenated waste to facilitate proper disposal by your institution's environmental health and safety (EHS) office.[12][13] Mixing waste streams can complicate disposal and increase costs.
-
Final Disposal: The waste will typically be incinerated at high temperatures by a licensed hazardous waste disposal company.[14][15] This is the most effective method for destroying halogenated organic compounds and preventing their release into the environment.
By adhering to this comprehensive guide, researchers can confidently and safely utilize 2,5-Dibromo-4-(hydroxymethyl)thiazole, leveraging its synthetic potential while upholding the highest standards of laboratory safety and environmental responsibility.
References
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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PubMed. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
